molecular formula C7H10O5 B3318717 (+)-Shikimic acid CAS No. 10191-00-1

(+)-Shikimic acid

Cat. No.: B3318717
CAS No.: 10191-00-1
M. Wt: 174.15 g/mol
InChI Key: JXOHGGNKMLTUBP-ZLUOBGJFSA-N
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Description

(+)-Shikimic acid is a natural product found in Cyclopia subternata, Cyclopia falcata, and Tara spinosa with data available.

Properties

IUPAC Name

(3S,4R,5S)-3,4,5-trihydroxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOHGGNKMLTUBP-ZLUOBGJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](C=C1C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Threads: A Technical History of the Shikimate Pathway's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The elucidation of the shikimate pathway stands as a landmark achievement in metabolic biochemistry, revealing the elegant seven-step enzymatic route that plants, bacteria, fungi, and algae employ to synthesize aromatic amino acids. This pathway, absent in animals, has become a critical target for the development of herbicides and antimicrobial agents. This in-depth guide traces the historical journey of its discovery, detailing the key experiments and quantitative data that pieced together this fundamental biochemical puzzle.

A Chronological Unveiling

The story of the shikimate pathway begins not with the pathway itself, but with the isolation of its namesake intermediate. In 1885, Johan Fredrik Eykman, a Dutch chemist working in Japan, first isolated a crystalline acid from the Japanese star anise (Illicium anisatum), which he named shikimic acid after the plant's Japanese name, "shikimi-no-ki". However, its biological significance would remain a mystery for over half a century.

The true breakthrough in understanding the role of shikimic acid came in the early 1950s, spearheaded by the pioneering work of Bernard D. Davis and his colleagues.[1] Their research, utilizing auxotrophic mutants of Escherichia coli, laid the foundation for mapping the entire pathway. By generating mutants that were unable to synthesize aromatic amino acids, they could identify and characterize the intermediates that accumulated in the culture medium, effectively illuminating the metabolic steps one by one.

David B. Sprinson and his group also made seminal contributions, particularly in elucidating the early steps of the pathway and the enzymatic reactions involved. Their 1959 paper in the Journal of Biological Chemistry, co-authored with P. R. Srinivasan, was a pivotal publication detailing the enzymatic synthesis of an early intermediate.

The culmination of this and other research led to the complete mapping of the pathway, from the initial condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to the final product, chorismate, the common precursor to phenylalanine, tyrosine, and tryptophan. The discovery of chorismate in the 1960s by Frank Gibson and his colleagues was a crucial final piece of the puzzle, establishing it as the key branch-point intermediate.[2]

Key Intermediates and Their Discovery

The elucidation of the shikimate pathway was a stepwise process of identifying and characterizing each of the seven key intermediates. The following table summarizes these intermediates and the key researchers involved in their discovery.

IntermediateKey ResearchersYear of Discovery/Characterization
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)Srinivasan & Sprinson1959
3-Dehydroquinate (DHQ)B.D. Davis1950s
3-Dehydroshikimate (DHS)B.D. Davis1950s
ShikimateJ.F. Eykman (isolation), B.D. Davis (metabolic role)1885, 1950s
Shikimate-3-phosphate (S3P)Weiss & Mingioli1953
5-Enolpyruvylshikimate-3-phosphate (EPSP)I. Gibson & F. Gibson1960s
ChorismateF. Gibson & J. Pittard1968

Experimental Protocols: A Glimpse into the Past

The discovery of the shikimate pathway was made possible by the innovative experimental techniques of the mid-20th century. Below are detailed methodologies for the key experiments cited.

Generation and Selection of E. coli Auxotrophs

The foundation of the pathway's discovery lay in the use of E. coli mutants unable to synthesize aromatic amino acids.

  • Mutagenesis: E. coli cultures were exposed to ultraviolet (UV) irradiation to induce random mutations in their DNA. The dosage and duration of UV exposure were calibrated to achieve a significant mutation rate without excessive cell death.

  • Penicillin Enrichment: A key innovation by Davis was the use of penicillin to select for auxotrophic mutants. After UV mutagenesis, the bacterial population was grown in a minimal medium containing penicillin. Prototrophic (wild-type) cells would grow and be killed by the penicillin, while the non-growing auxotrophic mutants would survive.

  • Replica Plating: The surviving cells were then plated on a complete medium to allow all colonies to grow. These colonies were then transferred to a minimal medium and a minimal medium supplemented with aromatic amino acids using a technique called replica plating. Colonies that grew on the supplemented medium but not the minimal medium were identified as aromatic amino acid auxotrophs.

Identification of Accumulated Intermediates

Once the auxotrophic mutants were isolated, the next step was to identify the metabolic intermediates that they accumulated in their culture medium.

  • Culture Conditions: Auxotrophic strains were grown in liquid minimal medium supplemented with limiting amounts of the required aromatic amino acids. This allowed the cells to grow to a certain density and then accumulate the intermediate just before the metabolic block.

  • Paper Chromatography: The culture supernatants were collected, concentrated, and then analyzed using paper chromatography. This technique separates molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent).

    • Solvent Systems: Various solvent systems were employed to achieve separation of the different intermediates. A common system was a mixture of butanol, acetic acid, and water.

    • Visualization: As the intermediates were colorless, they were visualized by spraying the chromatograms with specific reagents. For example, a periodate-thiobarbituric acid spray was used to detect dehydroshikimic acid, which would appear as a pink spot.

  • Isolation and Characterization: Once an accumulated intermediate was identified on a chromatogram, it was isolated in larger quantities by running multiple large-scale chromatograms. The isolated compound was then subjected to chemical and physical analyses, such as melting point determination, elemental analysis, and UV spectroscopy, to determine its structure.

Quantitative Data from the Discovery Era

The early studies on the shikimate pathway, while largely qualitative in their initial stages, did produce some quantitative data that was crucial for confirming the identity of intermediates and understanding the stoichiometry of the reactions.

Paper Chromatography Data

The following table presents representative Rf values for some of the shikimate pathway intermediates in a typical butanol-acetic acid-water solvent system. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

CompoundRf Value
Shikimic Acid0.35
3-Dehydroshikimic Acid0.25
Phenylalanine0.68
Tyrosine0.55
Tryptophan0.75
Isotope Tracer Studies

To confirm the origin of the carbon atoms in the aromatic rings, isotope tracer studies were conducted using 14C-labeled glucose. By feeding labeled glucose to E. coli and then degrading the resulting aromatic amino acids, researchers could trace the path of the carbon atoms.

Labeled PrecursorAromatic Amino Acid AnalyzedObservation
[1-14C]GlucosePhenylalanineCarboxyl group labeled
[6-14C]GlucosePhenylalanineCarboxyl group labeled
[2-14C]GlucosePhenylalanineRing carbons labeled
[3,4-14C]GlucosePhenylalanineRing carbons labeled

These studies provided strong evidence that the aromatic ring was formed from intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Visualizing the Discovery Process

The following diagrams illustrate the shikimate pathway itself, the experimental workflow used to elucidate it, and the logical progression of the discoveries.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs

Caption: The seven enzymatic steps of the shikimate pathway.

Experimental_Workflow cluster_mutagenesis Mutant Generation cluster_identification Intermediate Identification UV UV Irradiation of E. coli Penicillin Penicillin Enrichment UV->Penicillin Replica Replica Plating Penicillin->Replica Culture Culture of Auxotrophs Replica->Culture Identified Auxotrophs Chromatography Paper Chromatography Culture->Chromatography Isolation Isolation & Characterization Chromatography->Isolation

Caption: Experimental workflow for shikimate pathway elucidation.

Discovery_Logic Observation1 Observation: E. coli mutants require aromatic amino acids for growth. Hypothesis1 Hypothesis: A common biosynthetic pathway for aromatic amino acids exists. Observation1->Hypothesis1 Experiment1 Experiment: Isolate mutants blocked at different steps of the pathway. Hypothesis1->Experiment1 Result1 Result: Different mutants accumulate different intermediates. Experiment1->Result1 Conclusion1 Conclusion: The intermediates represent steps in the pathway. Result1->Conclusion1 Observation2 Observation: Shikimic acid can support the growth of some mutants. Conclusion1->Observation2 Hypothesis2 Hypothesis: Shikimic acid is an intermediate in the pathway. Observation2->Hypothesis2 Experiment2 Experiment: Identify compounds that accumulate before and after shikimic acid. Hypothesis2->Experiment2 Result2 Result: 3-Dehydroshikimate and Shikimate-3-phosphate are identified. Experiment2->Result2 Conclusion2 Conclusion: The sequence of the central part of the pathway is established. Result2->Conclusion2 Observation3 Observation: A branch point compound is predicted to exist. Conclusion2->Observation3 Hypothesis3 Hypothesis: Chorismate is the branch point intermediate. Observation3->Hypothesis3 Experiment3 Experiment: Isolate and characterize the compound at the branch point. Hypothesis3->Experiment3 Result3 Result: Chorismate is isolated and shown to be a precursor to all three aromatic amino acids. Experiment3->Result3 Conclusion3 Conclusion: The complete shikimate pathway to chorismate is elucidated. Result3->Conclusion3

Caption: Logical progression of the shikimate pathway discovery.

References

(+)-Shikimic acid natural sources and abundance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Abundance of (+)-Shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Shikimic acid is a crucial chiral molecule, serving as a key intermediate in the biosynthesis of aromatic amino acids, lignin, and various alkaloids in plants and microorganisms.[1] Its significance in the pharmaceutical industry has surged as it is the primary starting material for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®).[2][3] This guide provides a comprehensive overview of the primary natural sources of (+)-shikimic acid, its abundance, and the methodologies for its extraction and quantification.

Natural Sources and Abundance

While shikimic acid is present in most autotrophic organisms, it typically exists in low concentrations as a biosynthetic intermediate.[2] However, several plant species accumulate significant quantities, making them viable sources for commercial extraction. The most notable sources include Chinese star anise (Illicium verum), various species of pine (Pinus), and Ginkgo biloba.

Quantitative Data on Shikimic Acid Abundance

The concentration of shikimic acid can vary depending on the plant species, age, season, and the specific part of the plant.[1][4] The following table summarizes the reported abundance of shikimic acid in various natural sources.

Natural SourcePlant PartAbundance (% w/w)Reference(s)
Illicium verum (Chinese Star Anise)Dried Fruit/Seeds2 - 25[2][5][6][7]
Illicium griffithiiDried Fruits12 - 18[8]
Pinus species (general)Needles1 - 3.5[9]
Pinus massoniana (Masson's Pine)Needles5.71[10]
Pinus sylvestris (Scots Pine)Needles~1.6[4]
Ginkgo bilobaLeaves0.93 - 2.3[5][11]
Liquidambar styraciflua (Sweetgum)Seeds~1.5[2]
Alnus glutinosa subsp. glutinosaLeaves0.6491[12][13]
Alnus orientalis var. pubescensLeaves0.4309[12][13]
Alnus orientalis var. orientalisLeaves0.2452[12][13]
Abies pindrow (Himalayan Fir)Aerial Parts0.0511[14]

Experimental Protocols

The extraction and quantification of shikimic acid from plant matrices involve several established methodologies. The choice of method often depends on the source material, desired purity, and scale of operation.

Extraction Methodologies

1. Soxhlet Extraction: A classic and widely used method for solid-liquid extraction.

  • Protocol:

    • Grind the dried plant material (e.g., star anise, pine needles) to a fine powder.

    • Place the powdered material in a thimble within a Soxhlet extractor.

    • Extract with a suitable solvent, such as 95% ethanol (B145695) or methanol (B129727), for a defined period (e.g., 2-16 hours).[5]

    • Evaporate the solvent from the resulting extract under reduced pressure to obtain a crude extract.[5]

    • Further purification steps, such as liquid-liquid extraction or chromatography, may be required.[5]

2. Pressurized Hot Water Extraction (PHWE): An environmentally friendly method that uses water at elevated temperatures and pressures.

  • Protocol:

    • Load the ground plant material into an extraction vessel.

    • Pump hot water (e.g., 45-75°C for pine needles) through the sample.[4]

    • A variation using a household espresso machine has been reported for star anise, using a 30% ethanol/water solution at approximately 96°C and 9 bar pressure for a short duration (e.g., 2 minutes).[5][15]

    • Collect the aqueous extract containing shikimic acid.

3. Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction efficiency.

  • Protocol:

    • Suspend the powdered plant material in a solvent (e.g., 90:10 methanol-water).[5]

    • Sonicate the mixture for a specified time (e.g., 5 minutes).[5]

    • Filter the mixture to separate the extract from the solid plant material.

4. Ionic Liquid-Based Extraction: An innovative approach using ionic liquids that can dissolve cellulose (B213188).

  • Protocol:

    • Heat the plant material (e.g., Ginkgo biloba leaves) in an ionic liquid such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl) at an elevated temperature (e.g., 150°C).[5][11] This method has been shown to yield significantly higher extraction rates compared to conventional methanol extraction.[5]

    • Subsequent isolation of shikimic acid from the ionic liquid phase is typically achieved using anion-exchange resin.[16]

Quantification Methodologies

1. High-Performance Liquid Chromatography (HPLC): A highly accurate and widely used method for the quantification of shikimic acid.[17][18]

  • Protocol:

    • Prepare a standard solution of shikimic acid of known concentration.

    • Prepare the sample extract, ensuring it is filtered through a suitable membrane (e.g., 0.45 µm) before injection.[19]

    • Perform chromatographic separation on a suitable column (e.g., C18 or Newcrom BH).[20][21]

    • The mobile phase is typically an acidic aqueous solution, often with an organic modifier like acetonitrile (B52724) or methanol. An isocratic flow of 0.2% o-phosphoric acid:water mixture and acetonitrile has been used.[10][12]

    • Detection is commonly performed using a UV detector at a wavelength of 213 nm.[5][19]

    • Quantify the shikimic acid in the sample by comparing its peak area to that of the standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method that often requires derivatization of the shikimic acid.[1]

  • Protocol:

    • Extract the shikimic acid from the plant material.

    • Evaporate the extract to dryness.

    • Derivatize the shikimic acid, for example, by silylation with trimethylchlorosilane (TMCS), to make it volatile.[5]

    • Analyze the derivatized sample using a GC-MS system.

    • Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for both structural elucidation and quantification.

  • Protocol:

    • Solid-state 13C NMR spectroscopy has been used to directly quantify shikimic acid in solid plant material like star anise.[22][23]

    • The quantification is achieved by comparing the integral of a specific carbon signal of shikimic acid (e.g., the COO signal) to that of an external standard.[5]

Visualizations

Biochemical Pathway: The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids.[2] Shikimic acid is a key intermediate in this pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate ((+)-Shikimic Acid) DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Experimental Workflow: Extraction and Quantification of Shikimic Acid

The following diagram illustrates a general workflow for the extraction and quantification of shikimic acid from a plant source.

Extraction_Workflow Start Plant Material (e.g., Star Anise) Grinding Grinding/Milling Start->Grinding Extraction Extraction (Soxhlet, PHWE, UAE) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Optional Purification (e.g., Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC, GC-MS, NMR) Crude_Extract->Quantification Direct Analysis Pure_Extract Purified Extract Purification->Pure_Extract Pure_Extract->Quantification Result Shikimic Acid Concentration Quantification->Result

Caption: General Workflow for Shikimic Acid Extraction and Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of Shikimic Acid

This guide provides a comprehensive overview of the stereochemical properties and absolute configuration of shikimic acid, a vital chiral building block in the synthesis of various pharmaceuticals, including the antiviral agent oseltamivir.[1][2]

Stereochemistry and Absolute Configuration

Shikimic acid is a chiral molecule containing three stereocenters within its cyclohexene (B86901) ring structure. The spatial arrangement of the substituents at these centers dictates its biological activity. The naturally occurring and biologically active isomer of shikimic acid is levorotatory, indicated by the (-) sign in its name.[1][3]

The absolute configuration of the three chiral carbons in naturally occurring (-)-shikimic acid has been determined to be (3R, 4S, 5R) .[2][4] Therefore, its complete IUPAC name is (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid .[2][4]

The presence of these specific stereocenters is a direct result of the highly stereospecific enzymatic reactions in the shikimate pathway.[5][6]

Caption: Structure of (-)-shikimic acid with its three chiral centers highlighted.

Quantitative Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for (-)-shikimic acid, which is essential for its identification and characterization in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₅[2][4]
Molar Mass 174.15 g/mol [2]
Melting Point 185 - 190 °C[2][3]
Specific Rotation [α]D-157° (cm³/g·dm)[3]
UV Absorption Maximum λmax = 235 nm[3]
¹H NMR (300 MHz, D₂O)δ (ppm): 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J = 8.4, 4.5 Hz, 1H), 2.64 (dd, J = 18.0, 4.8 Hz, 1H), 2.12 (dd, J = 18.0, 6.3 Hz, 1H)[3]
¹³C NMR (75 MHz, D₂O)δ (ppm): 170.1 (C=O), 137.1 (C=C), 129.8 (C=C), 75.1 (C-OH), 66.5 (C-OH), 65.8 (C-OH), 30.4 (CH₂)[3]

Experimental Protocols for Determination of Absolute Configuration

The determination of a chiral molecule's absolute configuration is a critical step in chemical synthesis and analysis. Several robust experimental techniques are available.[7][8]

X-ray Crystallography

This is the most definitive method for determining absolute configuration. It provides a direct, three-dimensional map of the electron density of a molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms.

Methodology:

  • Crystallization: A high-purity sample of the compound (or a suitable derivative containing a heavy atom) is crystallized from an appropriate solvent system to obtain single crystals of sufficient size and quality.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays in a diffractometer. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined (solved), and the structural model is refined to best fit the experimental data.

  • Absolute Configuration Assignment: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous dispersion effects (the Friedel pairs), typically requiring the presence of a heavy atom. The resulting model confirms the R/S configuration of each stereocenter.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) allows for the determination of absolute configuration by converting the enantiomers into diastereomers, which are distinguishable by NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA for this purpose.

Methodology (Mosher's Ester Analysis):

  • Sample Preparation: React the purified shikimic acid sample separately with both (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric Mosher's esters.

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-Mosher's esters.

  • Spectral Analysis: Carefully assign the proton signals for each diastereomer, particularly those close to the newly formed stereocenter.

  • Configuration Assignment: By comparing the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced based on the established empirical model of the Mosher's ester conformation in solution.

Workflow for Absolute Configuration Determination cluster_main cluster_xray cluster_nmr Start Purified Chiral Compound (e.g., Shikimic Acid) Method Select Method Start->Method X1 Crystallize Compound Method->X1 Crystal Available N1 Synthesize Diastereomers (e.g., Mosher's Esters) Method->N1 No Crystal X2 Collect Diffraction Data X1->X2 X3 Solve & Refine Structure X2->X3 X4 Assign Absolute Configuration (Anomalous Dispersion) X3->X4 End Confirmed Absolute Configuration X4->End N2 Acquire 1H NMR Spectra N1->N2 N3 Analyze Chemical Shift Differences (Δδ) N2->N3 N4 Assign Absolute Configuration (Mosher's Model) N3->N4 N4->End

Caption: General experimental workflow for determining absolute configuration.

Biosynthesis and Stereochemical Control

The specific stereochemistry of shikimic acid is established during its biosynthesis via the shikimate pathway, a seven-step metabolic route present in plants, bacteria, and fungi.[2] Each enzymatic step is highly stereospecific, ensuring the formation of the correct (3R,4S,5R) isomer.

Simplified Shikimate Biosynthesis Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinic Acid DAHP->DHQ Cyclization (DHQ synthase) DHS 3-Dehydroshikimic Acid DHQ->DHS Dehydration (DHQ dehydratase) SA Shikimic Acid (3R,4S,5R) DHS->SA Reduction (NADPH) (Shikimate dehydrogenase) AAs Aromatic Amino Acids SA->AAs ...further steps

Caption: Key stereochemistry-defining steps in the biosynthesis of shikimic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of (+)-Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Shikimic acid, a cornerstone in the biosynthesis of aromatic compounds in plants and microorganisms, has garnered significant attention in the pharmaceutical industry, primarily as a key chiral building block for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu)[1][2]. A thorough understanding of its physicochemical properties is paramount for its efficient extraction, purification, and utilization in drug development and other biotechnological applications. This guide provides a comprehensive overview of the core physicochemical characteristics of (+)-shikimic acid, detailed experimental methodologies for their determination, and a visualization of its central role in the shikimate pathway.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of (+)-shikimic acid, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of (+)-Shikimic Acid

PropertyValueReferences
Molecular Formula C₇H₁₀O₅[1][][4]
Molar Mass 174.15 g/mol [1][5]
Appearance White crystalline solid/powder[][5][6][7]
Melting Point 183-187 °C[1][][4][5][7][8][9][10]
Boiling Point ~225.11-401.00 °C (estimated)[][7][8]
Density ~1.52-1.725 g/cm³[][7]
pKa 5.19 (at 14.1 °C)[4][7][11]
Specific Optical Rotation [α]D ≈ -180° to -183.8° (c=4, H₂O)[4][5][6][7]

Table 2: Solubility of (+)-Shikimic Acid

SolventSolubilityReferences
Water Highly soluble, ~18-20.4 g/100 mL at 20-25 °C[1][4][5][7][11][12][13]
Ethanol Soluble, ~2.25 g/100 mL to 2.5 mg/mL[4][14]
Methanol Slightly soluble[]
DMSO ~25 mg/mL[14]
Dimethylformamide (DMF) ~25 mg/mL[14]
Nonpolar Solvents (e.g., Chloroform, Benzene, Petroleum Ether) Insoluble/Practically insoluble[1][4][11][12]

Table 3: Spectroscopic Data for (+)-Shikimic Acid

TechniqueSolventKey Peaks/SignalsReferences
UV-Vis Spectroscopy Alcohol/Ethanolλmax ≈ 213 nm[4][11][14]
¹H NMR D₂Oδ (ppm): ~6.7 (m, 1H), ~4.3 (m, 1H), ~3.9 (m, 1H), ~3.7 (dd, 1H), ~2.6 (dd, 1H), ~2.1 (dd, 1H)[6]
¹³C NMR D₂Oδ (ppm): ~170.1, ~137.1, ~129.8, ~75.1, ~66.5, ~65.8, ~30.4[6]
Infrared (IR) Spectroscopy Solid StateCharacteristic peaks for O-H, C=C, and C=O functional groups[15]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of (+)-shikimic acid are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of solid crystalline compounds like shikimic acid can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of dry, powdered (+)-shikimic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded. The melting point is reported as this range.

Determination of pKa by Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

  • Solution Preparation: A known concentration of (+)-shikimic acid is dissolved in deionized water.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

  • Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

The equilibrium solubility of shikimic acid in water can be determined by the shake-flask method.

Methodology:

  • Sample Preparation: An excess amount of solid (+)-shikimic acid is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy (at its λmax) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of (+)-shikimic acid is prepared in a UV-transparent solvent (e.g., ethanol).

  • Analysis: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent used as a blank. The wavelength of maximum absorbance (λmax) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of (+)-shikimic acid is dissolved in a deuterated solvent (e.g., D₂O, methanol-d₄). A reference standard like DSS may be added.

  • Analysis: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting spectra are processed (Fourier transform, phasing, and baseline correction) to identify the chemical shifts (δ), coupling constants (J), and integration values of the different nuclei.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of shikimic acid with dry potassium bromide and pressing it into a thin, transparent disk.

  • Analysis: The sample is placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands corresponding to specific functional groups are identified.

Signaling Pathway and Experimental Workflows

(+)-Shikimic acid is a crucial intermediate in the shikimate pathway , a seven-step metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[1][16][17]. This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents[1][18].

Below is a diagram illustrating the core steps of the shikimate pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) invis1 PEP->invis1 E4P Erythrose 4-phosphate (E4P) E4P->invis1 DAHP DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate (+)-Shikimic Acid DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids Multiple steps invis1->DAHP DAHP synthase

The Shikimate Pathway highlighting the central role of (+)-Shikimic Acid.

The following diagram illustrates a generalized workflow for the extraction and purification of shikimic acid from a plant source, such as star anise, a common industrial practice.

Extraction_Workflow Plant_Material Plant Material (e.g., Star Anise) Grinding Grinding/Milling Plant_Material->Grinding Extraction Solvent Extraction (e.g., with hot water or ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Chromatography, Recrystallization) Crude_Extract->Purification Pure_Shikimic_Acid Pure (+)-Shikimic Acid Purification->Pure_Shikimic_Acid QC Quality Control (HPLC, NMR, MS) Pure_Shikimic_Acid->QC

Generalized workflow for the extraction and purification of shikimic acid.

This guide provides foundational data and methodologies essential for professionals working with (+)-shikimic acid. A comprehensive grasp of these properties is critical for optimizing its application in pharmaceutical synthesis and for exploring its broader potential in various scientific fields.

References

Shikimic Acid: The Central Precursor in the Biosynthesis of Aromatic Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Shikimic acid is a pivotal biochemical intermediate in the metabolic pathways of plants, bacteria, archaea, fungi, and algae.[1] It is the namesake of the shikimate pathway, a seven-step metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds.[2][3] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[2][4] For researchers and professionals in drug development, understanding the intricacies of the shikimate pathway is crucial, as it is the gateway to a vast and diverse array of secondary metabolites with significant pharmacological activities.

The Core Shikimate Pathway: From Primary Metabolism to Chorismate

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), a product of glycolysis, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.[3][5] This series of seven enzymatic reactions culminates in the synthesis of chorismate, a critical branch-point metabolite.[2][4] Chorismate stands at a metabolic crossroads, directing carbon flow towards the synthesis of essential primary metabolites, including the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), and a wide spectrum of secondary metabolites.[4][6]

The seven enzymatic steps of the core pathway are as follows:[3][7]

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of PEP and E4P to form DAHP.

  • 3-dehydroquinate (DHQ) synthase converts DAHP to 3-dehydroquinate.

  • 3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to 3-dehydroshikimate.

  • Shikimate dehydrogenase reduces 3-dehydroshikimate to shikimate.

  • Shikimate kinase phosphorylates shikimate to form shikimate 3-phosphate.

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase adds a PEP molecule to shikimate 3-phosphate to yield EPSP. This enzyme is notably the target of the herbicide glyphosate.[1]

  • Chorismate synthase catalyzes the final step, the conversion of EPSP to chorismate.[3]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DAHP Synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate 3-Phosphate Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase

Caption: The core seven-step Shikimate Pathway leading to chorismate.

Major Classes of Secondary Metabolites Derived from the Shikimate Pathway

Chorismate is the precursor to an extensive range of secondary metabolites. The allocation of chorismate to these diverse pathways is governed by a suite of enzymes that utilize it as a substrate.[4]

Aromatic Amino Acids

The most immediate products of the shikimate pathway are the aromatic amino acids (AAAs): phenylalanine, tyrosine, and tryptophan.[3] While essential for protein synthesis, they also serve as the primary building blocks for a multitude of other secondary metabolites.[7][8]

  • Phenylalanine and Tyrosine: These amino acids are precursors to the vast class of phenylpropanoids.[5][9]

  • Tryptophan: This amino acid is the precursor for various indole (B1671886) derivatives and alkaloids, such as dimethyltryptamine.[10]

Phenylpropanoids, Flavonoids, and Lignans

Phenylalanine is the entry point into the phenylpropanoid pathway, initiated by the enzyme phenylalanine ammonia-lyase (PAL).[9] This pathway gives rise to a wide array of compounds, including:

  • Cinnamic acids and esters [7]

  • Coumarins [7][9]

  • Lignin , a structural component of plant cell walls[8]

  • Flavonoids , which have diverse roles as pigments, antioxidants, and signaling molecules.[7][9]

  • Stilbenes and Chalcones [7]

  • Lignans and Neolignans [7]

Alkaloids

A significant number of alkaloids are derived from aromatic amino acids synthesized via the shikimate pathway.[7] For instance, tryptophan is the precursor to a large family of indole alkaloids, while tyrosine gives rise to isoquinoline (B145761) alkaloids.[8]

Other Important Metabolites

The shikimate pathway also leads to the biosynthesis of other crucial compounds:

  • Salicylic Acid: A plant hormone involved in defense signaling, which is synthesized from chorismate.[4]

  • Gallic Acid: Formed from 3-dehydroshikimate, it is a component of hydrolyzable tannins.[9][10]

  • Folate (Vitamin B9): Essential for one-carbon transfer reactions.[4]

  • Ubiquinone and Vitamin K: Important cofactors in electron transport chains.[2]

Secondary_Metabolites cluster_AAAs Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate AAAs Aromatic Amino Acids Chorismate->AAAs Others Salicylic Acid, Folate, Gallic Acid Chorismate->Others Phe Phenylalanine Tyr Tyrosine Trp Tryptophan Phenylpropanoids Phenylpropanoids (Lignin, Coumarins) Phe->Phenylpropanoids Alkaloids Alkaloids Tyr->Alkaloids Trp->Alkaloids Flavonoids Flavonoids Phenylpropanoids->Flavonoids

Caption: Major classes of secondary metabolites derived from chorismate.

Quantitative Data on Shikimate Pathway Metabolites

The concentration and flux of shikimic acid and its derivatives can vary significantly depending on the organism, tissue type, and environmental conditions. The following table summarizes representative quantitative data from various studies.

MetaboliteOrganism/TissueConcentration/YieldReference Context
Shikimic AcidIllicium verum (Chinese Star Anise)Base material for Oseltamivir productionShikimic acid is extracted from this plant for pharmaceutical use.[9]
Shikimic AcidLiquidambar styraciflua (Sweetgum) seeds~1.5% yieldAn alternative natural source for shikimic acid extraction.[9]
Quinic AcidActinidia chinensis (Kiwi Fruit)High quantities in mature fruitA distinguishing characteristic of fresh kiwi fruit.[7]
Quinic AcidRoasted CoffeeAbundantFormed during the coffee roasting process.[7]

Experimental Protocols

General Workflow for Extraction and Analysis

A typical workflow for the study of shikimate-derived secondary metabolites involves extraction, separation, and identification.

Experimental_Workflow Sample Plant/Microbial Sample Preparation Extraction Solvent Extraction (e.g., Methanol/Ethanol) Sample->Extraction Purification Purification/ Fractionation (e.g., SPE) Extraction->Purification Analysis Analytical Separation (e.g., HPLC, GC) Purification->Analysis Detection Detection & Identification (e.g., MS, NMR) Analysis->Detection

References

spectroscopic data (NMR, IR, MS) for (+)-shikimic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Data of (+)-Shikimic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key molecules is paramount. (+)-Shikimic acid, a crucial chiral intermediate in the biosynthesis of aromatic amino acids and the synthesis of the antiviral drug oseltamivir, is one such molecule. This guide provides an in-depth overview of its spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—complete with detailed experimental protocols and data presented in clear, structured tables.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (+)-shikimic acid, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for (+)-Shikimic Acid
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.70m-H-2
4.30m-H-4
3.93m-H-3
3.67dd8.4, 4.5H-5
2.64dd18.0, 4.8H-6β
2.12dd18.0, 6.3H-6α
Solvent: D₂O, Instrument Frequency: 300 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for (+)-Shikimic Acid
Chemical Shift (δ) ppmAssignment
170.1C-7 (C=O)
137.1C-1
129.8C-2
75.1C-5
66.5C-3
65.8C-4
30.4C-6
Solvent: D₂O, Instrument Frequency: 75 MHz[1]
Table 3: IR Spectroscopic Data for (+)-Shikimic Acid
Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200 (broad)O-H stretch (alcohols, carboxylic acid)
3000 - 2850C-H stretch (alkane)
~1680C=O stretch (carboxylic acid)
~1640C=C stretch (alkene)
1450 - 1350O-H bend (alcohols, carboxylic acid)
1250 - 1000C-O stretch (alcohols, carboxylic acid)
Table 4: Mass Spectrometry (MS) Data for (+)-Shikimic Acid
m/z RatioInterpretation
174[M]⁺ (Molecular Ion)
156[M - H₂O]⁺
138[M - 2H₂O]⁺
110[M - H₂O - CO₂]⁺
97[C₅H₅O₂]⁺
73[C₃H₅O₂]⁺

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like (+)-shikimic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of (+)-shikimic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O). Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS for D₂O).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy Protocol (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of solid (+)-shikimic acid powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Scan the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS) Protocol (Electron Ionization)
  • Sample Preparation: Dissolve a small amount of (+)-shikimic acid in a volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow Generalized Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Final Output Sample Compound of Interest ((+)-Shikimic Acid) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI-MS) Dissolution->MS ProcessNMR Fourier Transform, Phasing, Referencing NMR->ProcessNMR ProcessIR Background Subtraction, Peak Picking IR->ProcessIR ProcessMS Spectrum Plotting, Fragmentation Analysis MS->ProcessMS Structure Structural Elucidation & Data Reporting ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Generalized workflow for spectroscopic analysis.

References

The Core of Aromatic Biosynthesis: A Technical Guide to the Shikimate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route absent in mammals but essential in bacteria, archaea, fungi, algae, and plants, represents a critical chokepoint for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other vital aromatic compounds.[1][2][3] This exclusivity renders the pathway's enzymes prime targets for the development of novel herbicides and antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the core enzymes of the shikimate pathway, presenting quantitative kinetic data, detailed experimental protocols, and a visual representation of the pathway to aid researchers in their scientific endeavors.

The Seven Key Enzymatic Steps of the Shikimate Pathway

The shikimate pathway meticulously converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, the central precursor for all aromatic amino acids.[3][4] This transformation is orchestrated by seven key enzymes, each representing a potential point of therapeutic intervention.

3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHP Synthase; DHS)

As the first committed step in the shikimate pathway, DAHP synthase catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[5][6] This enzyme is a critical regulatory point, often subject to feedback inhibition by the aromatic amino acid end products, thereby controlling the carbon influx into the pathway.[5][7]

3-Dehydroquinate (B1236863) Synthase (DHQ Synthase; DHQS)

The second enzyme, 3-dehydroquinate synthase, catalyzes the conversion of DAHP to 3-dehydroquinate (DHQ), the first carbocyclic intermediate in the pathway.[5][8] This complex reaction involves an intramolecular cyclization and the elimination of inorganic phosphate (B84403), requiring NAD+ and a divalent cation, typically cobalt, for activity.[8]

3-Dehydroquinate Dehydratase (DHQ Dehydratase; DHQD)

3-dehydroquinate dehydratase carries out the dehydration of 3-dehydroquinate to form 3-dehydroshikimate.[1][9] Two distinct, evolutionarily unrelated classes of DHQD exist (Type I and Type II), which catalyze the same reaction but through different mechanisms, offering multiple targets for inhibitor design.[1][9]

Shikimate Dehydrogenase (SDH)

This enzyme catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate, the namesake of the pathway.[5][10] In plants, this enzyme often exists as a bifunctional protein with 3-dehydroquinate dehydratase.[2][10]

Shikimate Kinase (SK)

Shikimate kinase is responsible for the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to produce shikimate-3-phosphate.[11][12] This enzyme is a member of the nucleoside monophosphate (NMP) kinase family and undergoes significant conformational changes upon substrate binding.[11][12]

5-Enolpyruvylshikimate-3-phosphate Synthase (EPSP Synthase; EPSPS)

EPSP synthase catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate to shikimate-3-phosphate, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[5][13] This enzyme is the well-known target of the broad-spectrum herbicide glyphosate.[5][13]

Chorismate Synthase (CS)

The final enzyme in the pathway, chorismate synthase, catalyzes the 1,4-trans elimination of the phosphate group from EPSP to form chorismate.[14][15] This reaction is unique in its requirement for a reduced flavin mononucleotide (FMNH₂) cofactor, despite no net redox change occurring.[14][15]

Quantitative Data Summary

The kinetic parameters of the shikimate pathway enzymes exhibit significant variation across different organisms. The following tables provide a comparative summary of these parameters to facilitate cross-species analysis and inform experimental design.

Table 1: Kinetic Parameters of DAHP Synthase and DHQ Synthase

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
DAHP SynthaseArabidopsis thaliana (DHS1)PEP18.0 ± 2.018.0 ± 0.6[7]
E4P19.3 ± 2.1[7]
Arabidopsis thaliana (DHS2)PEP28.9 ± 5.813.9 ± 0.9[7]
E4P32.2 ± 6.9[7]
Arabidopsis thaliana (DHS3)PEP24.1 ± 1.810.8 ± 0.3[7]
DHQ SynthasePyrococcus furiosusDAHP3.73.0[8]

Table 2: Kinetic Parameters of DHQ Dehydratase, Shikimate Dehydrogenase, and Shikimate Kinase

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (µmol/L/s)Reference
DHQ DehydrataseCorynebacterium glutamicum3-Dehydroquinate348.20150.193.00[9]
Streptomyces acidiscabies3-Dehydroquinate-211.83-[16]
Comamonas testosteroni3-Dehydroquinate37.2--[16]
Shikimate DehydrogenaseCamellia sinensis (CsDQD/SDHa)3-Dehydroshikimate120.4 ± 11.214.5 ± 0.4-[10]
Shikimate114.2 ± 13.41.8 ± 0.1-[10]
Camellia sinensis (CsDQD/SDHc)3-Dehydroshikimate118.2 ± 13.513.4 ± 0.5-[10]
Shikimate105.7 ± 12.81.6 ± 0.1-[10]
Camellia sinensis (CsDQD/SDHd)3-Dehydroshikimate125.7 ± 15.115.2 ± 0.6-[10]
Shikimate110.4 ± 14.21.7 ± 0.1-[10]
Shikimate KinaseStaphylococcus aureusShikimate153--[12]
ATP224--[12]

Table 3: Kinetic Parameters of EPSP Synthase and Chorismate Synthase

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat/K_m_) (M⁻¹s⁻¹)Reference
EPSP SynthaseGlycine max (Soybean)PEP18 ± 20.012 ± 0.001667[17]
Streptomyces svecius (DGT-28)PEP12 ± 10.009 ± 0.000750[17]
Chorismate SynthaseLycopersicon esculentum (CS1)EPSP11--[14]
Lycopersicon esculentum (CS2)EPSP80--[14]
Arabidopsis thaliana (ICS1)Chorismate34.3 ± 3.70.64 ± 0.0251.85 x 10⁴[14]
Arabidopsis thaliana (ICS2)Chorismate28.8 ± 6.90.28 ± 0.029.72 x 10³[14]

Experimental Protocols

Accurate characterization of shikimate pathway enzymes necessitates robust and reproducible experimental protocols. The following sections provide detailed methodologies for assaying the activity of each key enzyme.

General Protocol for Recombinant Enzyme Expression and Purification

A generalized workflow for obtaining purified shikimate pathway enzymes for subsequent kinetic analysis is outlined below. Specific conditions may require optimization for each target enzyme.

  • Cloning and Transformation: The gene encoding the target enzyme is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag), and transformed into an appropriate expression host (e.g., E. coli BL21(DE3)).[1]

  • Protein Expression: An overnight culture of the transformed cells is used to inoculate a larger volume of growth medium. Protein expression is induced at mid-log phase with an appropriate inducer (e.g., IPTG).[1]

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and lysed by sonication or other methods. The cell lysate is then clarified by high-speed centrifugation to remove cellular debris.[1]

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the target protein is eluted with a suitable elution buffer.[1]

  • Further Purification (Optional): For higher purity, the eluted protein can be subjected to further purification steps such as ion-exchange or size-exclusion chromatography.[1]

Enzyme Activity Assays

This assay is based on the periodate (B1199274) oxidation of DAHP, followed by a reaction with thiobarbituric acid to form a colored product.[5]

  • Reagents:

    • Assay Buffer: 100 mM BTP buffer, pH 7.5.[5]

    • Substrates: Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P).[5]

    • Periodate Solution: 20 mM sodium periodate in 0.125 M H₂SO₄.[5]

    • Arsenite Solution: 2% sodium arsenite in 0.5 M HCl.[5]

    • Thiobarbituric Acid (TBA) Solution: 0.3% TBA.[5]

  • Procedure:

    • A reaction mixture containing assay buffer, PEP, and E4P is pre-incubated.

    • The reaction is initiated by the addition of purified DAHP synthase.

    • The reaction is stopped after a defined time by adding trichloroacetic acid.

    • Periodate solution is added, followed by incubation.

    • Arsenite solution is added to quench the excess periodate.

    • TBA solution is added, and the mixture is heated to develop the color.

    • The absorbance is measured at 549 nm.

The activity of DHQS is measured by coupling the reaction to DHQD and monitoring the formation of 3-dehydroshikimate at 234 nm.[8]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[8]

    • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[8]

    • Cofactors: NAD⁺, Cobalt Chloride (CoCl₂).[8]

    • Coupling Enzyme: Purified 3-dehydroquinate dehydratase (DHQD) in excess.[8]

  • Procedure:

    • A reaction mixture containing assay buffer, NAD⁺, CoCl₂, and DHQD is prepared in a quartz cuvette.

    • The substrate DAHP is added.

    • The reaction is initiated by adding purified DHQS.

    • The increase in absorbance at 234 nm is monitored continuously.

This assay directly measures the formation of 3-dehydroshikimate by monitoring the increase in absorbance at 234 nm.[5]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[5]

    • Substrate: 3-dehydroquinic acid.[5]

  • Procedure:

    • A reaction mixture containing assay buffer and 3-dehydroquinate is prepared in a quartz cuvette.

    • The reaction is initiated by adding purified DHQD.

    • The increase in absorbance at 234 nm is monitored continuously.

The activity is measured by monitoring the change in absorbance at 340 nm due to the conversion of NADP⁺ to NADPH (or vice versa).[2][5]

  • Reagents:

    • Assay Buffer: 100 mM BTP-HCl buffer, pH 7.5-8.5.[5]

    • Substrates: 3-dehydroshikimate or shikimate.[5]

    • Cofactors: NADPH or NADP⁺.[5]

  • Procedure (Forward Reaction):

    • A reaction mixture containing assay buffer, 3-dehydroshikimate, and NADPH is prepared.

    • The reaction is initiated by adding purified shikimate dehydrogenase.

    • The decrease in absorbance at 340 nm is monitored continuously.

The production of ADP by shikimate kinase is coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system, and the oxidation of NADH is monitored at 340 nm.[5]

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂.[5]

    • Substrates: Shikimate, ATP.[5]

    • Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).[5]

  • Procedure:

    • A reaction mixture containing assay buffer, shikimate, ATP, PEP, NADH, and an excess of PK and LDH is prepared.

    • The reaction is initiated by adding purified shikimate kinase.

    • The decrease in absorbance at 340 nm is monitored continuously.

The activity is determined by quantifying the inorganic phosphate released during the reaction using a colorimetric method like the malachite green assay.[5]

  • Reagents (Malachite Green Method):

    • Assay Buffer: 100 mM HEPES-NaOH, pH 7.0.[5]

    • Substrates: Shikimate-3-phosphate (S3P), Phosphoenolpyruvate (PEP).[5]

    • Malachite Green Reagent.[5]

  • Procedure:

    • Reaction mixtures containing assay buffer, S3P, and PEP are prepared.

    • The reaction is initiated by adding purified EPSP synthase.

    • The reaction is stopped after a defined time.

    • Malachite green reagent is added to develop the color.

    • The absorbance is measured at ~620-650 nm.

    • The amount of phosphate released is quantified using a phosphate standard curve.

This assay directly monitors the formation of chorismate by measuring the increase in absorbance at 275 nm.[14][15]

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.5 (anaerobic).[14]

    • Substrate: 5-enolpyruvylshikimate-3-phosphate (EPSP).[14]

    • Cofactor: Reduced flavin mononucleotide (FMNH₂).[14]

  • Procedure:

    • In an anaerobic cuvette, a reaction mixture containing anaerobic assay buffer and FMNH₂ is prepared.

    • Purified chorismate synthase is added.

    • A baseline reading at 275 nm is established.

    • The reaction is initiated by adding EPSP.

    • The increase in absorbance at 275 nm is monitored continuously.

Visualizing the Shikimate Pathway

The following diagram illustrates the sequential enzymatic reactions of the shikimate pathway, from the initial condensation of central metabolites to the final production of the key branch-point intermediate, chorismate.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DHS_node DAHP Synthase (DHS) PEP->DHS_node E4P Erythrose 4-Phosphate (E4P) E4P->DHS_node DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DHQS_node DHQ Synthase (DHQS) DAHP->DHQS_node DHQ 3-Dehydroquinate (DHQ) DHQD_node DHQ Dehydratase (DHQD) DHQ->DHQD_node DHS 3-Dehydroshikimate SDH_node Shikimate Dehydrogenase (SDH) DHS->SDH_node Shikimate Shikimate SK_node Shikimate Kinase (SK) Shikimate->SK_node S3P Shikimate-3-Phosphate EPSPS_node EPSP Synthase (EPSPS) S3P->EPSPS_node EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) CS_node Chorismate Synthase (CS) EPSP->CS_node Chorismate Chorismate DHS_node->DAHP DHQS_node->DHQ NAD NAD+ DHQS_node->NAD DHQD_node->DHS SDH_node->Shikimate NADPH NADPH SDH_node->NADPH SK_node->S3P ATP ATP SK_node->ATP EPSPS_node->EPSP CS_node->Chorismate FMNH2 FMNH₂ CS_node->FMNH2 PEP_2 PEP PEP_2->EPSPS_node NADH NADH NADP NADP+ ADP ADP FMN FMN

The Shikimate Pathway

The provided diagram illustrates the core enzymatic steps in the conversion of phosphoenolpyruvate and erythrose 4-phosphate to chorismate.

Conclusion

The shikimate pathway represents a treasure trove of validated targets for the development of novel antimicrobial agents and herbicides. A thorough understanding of the structure, function, and kinetics of its constituent enzymes is paramount for the rational design of potent and specific inhibitors. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and a clear visualization of this essential metabolic route, thereby empowering further investigation and innovation in this critical field of study.

References

The Regulatory Maze of Aromatic Amino Acid Precursor Biosynthesis in Escherichia coli: A Technical Guide to the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intricate regulatory network governing the shikimate pathway in Escherichia coli. The shikimate pathway is a crucial metabolic route responsible for the de novo biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) and other essential aromatic compounds. Its absence in mammals makes it an attractive target for the development of novel antimicrobial agents. This document delves into the core regulatory mechanisms, presents key quantitative data, details experimental protocols for studying the pathway, and provides visual representations of the regulatory and experimental workflows.

Core Regulatory Mechanisms of the Shikimate Pathway

The flow of carbon through the shikimate pathway in E. coli is meticulously controlled at multiple levels to ensure a balanced supply of aromatic amino acids, responding dynamically to cellular needs. The primary regulatory strategies employed are feedback inhibition of key enzymes and transcriptional control of the genes encoding these enzymes.

Feedback Inhibition: A Rapid Response System

Feedback inhibition provides a swift and direct mechanism to modulate pathway flux in response to the accumulation of end products. The primary targets for this allosteric regulation are the first enzyme of the common pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, and the enzymes at the branch point leading to the individual aromatic amino acids, chorismate mutase.

E. coli possesses three isoenzymes of DAHP synthase, each encoded by a different gene (aroG, aroF, and aroH) and allosterically inhibited by one of the three aromatic amino acids.[1][2] This differential regulation allows for fine-tuned control over the entry of carbon into the shikimate pathway.

  • AroG (Phenylalanine-sensitive): This is the major isoenzyme, contributing to approximately 80% of the total DAHP synthase activity in wild-type E. coli grown in minimal medium.[3][4] It is feedback inhibited by L-phenylalanine.[1]

  • AroF (Tyrosine-sensitive): AroF accounts for about 15-20% of the total DAHP synthase activity and is inhibited by L-tyrosine.[3][4] The inhibition by tyrosine is noncompetitive with respect to phosphoenolpyruvate (B93156) and competitive with respect to D-erythrose 4-phosphate at tyrosine concentrations above 10 μM.[2]

  • AroH (Tryptophan-sensitive): This isoenzyme contributes the least to the total activity (around 1-5%) and is inhibited by L-tryptophan.[3][4]

Mutations that confer resistance to feedback inhibition in these enzymes, often denoted as fbr (feedback-resistant), have been instrumental in metabolic engineering efforts to overproduce aromatic compounds.[5]

Chorismate is the final product of the common shikimate pathway and serves as the precursor for the three aromatic amino acids. The distribution of chorismate into the specific branches is regulated by feedback inhibition of the enzymes that catalyze the first committed step in each branch.

  • Chorismate Mutase (PheA and TyrA): In E. coli, there are two chorismate mutase enzymes. The bifunctional enzyme chorismate mutase/prephenate dehydratase (PheA) is involved in L-phenylalanine biosynthesis and is feedback inhibited by L-phenylalanine.[6] The bifunctional enzyme chorismate mutase/prephenate dehydrogenase (TyrA) is part of the L-tyrosine biosynthetic pathway and is allosterically inhibited by L-tyrosine.[7]

Transcriptional Regulation: Modulating Enzyme Synthesis

In addition to rapid allosteric control, the synthesis of the shikimate pathway enzymes is regulated at the transcriptional level, primarily through the action of the TyrR and TrpR repressor proteins. This provides a more long-term adaptation to the availability of aromatic amino acids.

The TyrR protein is a global regulatory protein that, in conjunction with its corepressors L-tyrosine, L-phenylalanine, or L-tryptophan, controls the expression of a set of genes known as the TyrR regulon.[8][9] This regulon includes genes for several shikimate pathway enzymes and aromatic amino acid transporters. TyrR can act as both a repressor and an activator of transcription.[8]

The binding of TyrR to specific DNA sequences, known as TyrR boxes, in the promoter regions of target genes is modulated by the presence of aromatic amino acids and ATP.[10][11][12] For example, the transcription of aroF and aroG is repressed by the TyrR protein in the presence of L-tyrosine and L-phenylalanine, respectively.[13]

The TrpR repressor, along with its corepressor L-tryptophan, regulates the transcription of the tryptophan operon (trpLEDCBA) and the aroH gene. When intracellular levels of tryptophan are high, the tryptophan-bound TrpR repressor binds to the operator regions of these genes, blocking transcription.

Quantitative Data on Shikimate Pathway Regulation

The following tables summarize key quantitative data related to the kinetics and regulation of the primary enzymes in the E. coli shikimate pathway.

Table 1: Kinetic and Inhibition Constants for DAHP Synthase Isoenzymes

Isoenzyme (Gene)SubstrateKm / S0.5 (μM)kcat (s-1)InhibitorKi / Kd (μM)Inhibition Type
AroG (aroG) Phosphoenolpyruvate--L-Phenylalanine-Allosteric
D-Erythrose 4-phosphate--
AroF (aroF) Phosphoenolpyruvate--L-Tyrosine-Noncompetitive (vs PEP)
D-Erythrose 4-phosphate--Competitive (vs E4P, >10 μM Tyr)[2]
AroH (aroH) Phosphoenolpyruvate5.321L-Tryptophan1Partial Noncompetitive
D-Erythrose 4-phosphate35Hyperbolic Mixed-type

Data for AroG and AroF are less consistently reported in terms of specific Ki values in the initial search results.

Table 2: Kinetic and Inhibition Constants for Chorismate Mutase

Enzyme (Gene)SubstrateKm (μM)kcat (s-1)InhibitorKi (μM)Inhibition Type
Chorismate Mutase (PheA) Chorismate45 (pH 7.8)[6]72 (pH 7.5)[6]L-Phenylalanine-Allosteric[6]
296 (pH 7.5)[6]
Chorismate Mutase (TyrA) Chorismate--L-Tyrosine-Allosteric[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the shikimate pathway in E. coli.

Enzyme Assay for DAHP Synthase Activity

This protocol is adapted from methods described for the colorimetric detection of DAHP.[14]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 1 mM EDTA, protease inhibitors.

  • Reaction Buffer: 50 mM HEPES (pH 7.4).

  • Substrate Stock Solutions: 40 mM Phosphoenolpyruvate (PEP), 40 mM D-Erythrose 4-phosphate (E4P).

  • Metal Solution: 20 mM MnCl2.

  • Periodate (B1199274) Solution: 0.2 M sodium periodate in 9 M phosphoric acid.

  • Thiobarbiturate Solution: 0.8 M sodium arsenite, 0.025 M 2-thiobarbituric acid in 0.5 M sodium sulfate (B86663) (pH 2.0).

  • Butanol.

Procedure:

  • Preparation of Cell Lysate:

    • Resuspend E. coli cell pellet in Lysis Buffer.

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 50 μL of Reaction Buffer, 5 μL of Metal Solution, 10 μL of PEP stock, and 10 μL of E4P stock.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 μL of the crude enzyme extract.

    • Incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 100 μL of 10% (w/v) trichloroacetic acid.

  • Colorimetric Detection:

    • Add 125 μL of Periodate Solution and incubate at 37°C for 20 minutes.

    • Add 250 μL of Thiobarbiturate Solution and incubate at 100°C for 15 minutes.

    • Cool the samples to room temperature.

    • Add 500 μL of butanol and vortex vigorously to extract the colored product.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Measure the absorbance of the butanol layer at 549 nm.

  • Quantification:

    • Create a standard curve using known concentrations of a stable DAHP analog or a related standard.

    • Calculate the specific activity of DAHP synthase in μmol/min/mg of total protein.

Enzyme Assay for Chorismate Mutase Activity

This protocol is based on the spectrophotometric monitoring of chorismate disappearance.[5][15]

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5).

  • Substrate Stock Solution: 10 mM Chorismic acid.

  • Bovine Serum Albumin (BSA) solution: 1 mg/mL.

Procedure:

  • Preparation of Enzyme Solution:

    • Dilute the purified chorismate mutase or crude cell extract in Assay Buffer containing 0.01 mg/mL BSA to an appropriate working concentration.

  • Spectrophotometric Measurement:

    • Set a UV/Vis spectrophotometer to 274 nm and maintain the temperature at 30°C.

    • In a quartz cuvette, add Assay Buffer and varying concentrations of the chorismate stock solution (e.g., from 10 μM to 1500 μM final concentration).

    • Initiate the reaction by adding the diluted enzyme solution.

    • Monitor the decrease in absorbance at 274 nm over time. The extinction coefficient for chorismate at 274 nm is 2630 M-1cm-1.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

    • Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, perform the assay in the presence of varying concentrations of the inhibitor (e.g., L-phenylalanine or L-tyrosine) and determine the inhibition constant (Ki).

Purification of His-tagged TyrR Protein

This is a general protocol for the purification of His-tagged proteins using immobilized metal affinity chromatography (IMAC), which can be applied to the TyrR protein.[16][17][18]

Materials:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet expressing the His-tagged TyrR protein in Lysis Buffer.

    • Add lysozyme (B549824) to 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis.

    • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Column Chromatography:

    • Equilibrate a chromatography column with Ni-NTA Agarose resin using Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged TyrR protein with Elution Buffer.

  • Analysis and Storage:

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Dialyze the purified protein against a suitable storage buffer (e.g., containing glycerol) and store at -80°C.

Quantification of Shikimate Pathway Intermediates by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of shikimate pathway intermediates.[19][20]

Materials:

  • Extraction Solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C.

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Reverse-phase C18 or aminopropyl column.

Procedure:

  • Metabolite Extraction:

    • Rapidly quench the metabolism of E. coli cells by adding the culture to the cold Extraction Solvent.

    • Lyse the cells by sonication or bead beating.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC column.

    • Separate the metabolites using a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the target intermediates using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each metabolite need to be determined beforehand.

  • Data Analysis:

    • Generate standard curves for each metabolite using authentic standards.

    • Quantify the intracellular concentrations of the shikimate pathway intermediates based on the standard curves and the intracellular volume of the cells.

Visualizing the Regulatory Network and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key regulatory pathways and experimental workflows described in this guide.

Shikimate_Pathway_Regulation PEP Phosphoenolpyruvate (PEP) AroG DAHP Synthase (AroG) PEP->AroG AroF DAHP Synthase (AroF) PEP->AroF AroH DAHP Synthase (AroH) PEP->AroH E4P Erythrose 4-Phosphate (E4P) E4P->AroG E4P->AroF E4P->AroH DAHP DAHP Shikimate_Pathway Shikimate Pathway (aroB, aroD, aroE, aroL, aroK, aroA, aroC) DAHP->Shikimate_Pathway Chorismate Chorismate PheA Chorismate Mutase (PheA) Chorismate->PheA TyrA Chorismate Mutase (TyrA) Chorismate->TyrA TrpE Anthranilate Synthase (TrpE) Chorismate->TrpE Prephenate Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->Hydroxyphenylpyruvate Phe L-Phenylalanine Phenylpyruvate->Phe Tyr L-Tyrosine Hydroxyphenylpyruvate->Tyr Anthranilate Anthranilate Trp L-Tryptophan Anthranilate->Trp Phe->AroG Inhibition Phe->PheA Inhibition Tyr->AroF Inhibition Tyr->TyrA Inhibition Trp->AroH Inhibition Trp->TrpE Inhibition AroG->DAHP AroF->DAHP AroH->DAHP Shikimate_Pathway->Chorismate PheA->Prephenate TyrA->Prephenate TrpE->Anthranilate TyrR TyrR TyrR->AroG Repression TyrR->AroF Repression TrpR TrpR TrpR->AroH Repression TrpR->TrpE Repression

Caption: Overview of the shikimate pathway regulation in E. coli.

DAHP_Synthase_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection prep1 E. coli cell culture prep2 Cell Lysis (Sonication) prep1->prep2 prep3 Clarification (Centrifugation) prep2->prep3 prep4 Crude Enzyme Extract prep3->prep4 react3 Add enzyme extract prep4->react3 react1 Prepare reaction mix (Buffer, MnCl2, PEP, E4P) react2 Pre-incubate at 37°C react1->react2 react2->react3 react4 Incubate at 37°C react3->react4 react5 Stop reaction (TCA) react4->react5 detect1 Add Periodate Solution react5->detect1 detect2 Add Thiobarbiturate Solution detect1->detect2 detect3 Heat at 100°C detect2->detect3 detect4 Extract with Butanol detect3->detect4 detect5 Measure Absorbance at 549 nm detect4->detect5

Caption: Experimental workflow for the DAHP synthase enzyme assay.

Chorismate_Mutase_Assay_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep1 Dilute Enzyme in Assay Buffer meas2 Mix Enzyme and Chorismate in Cuvette prep1->meas2 prep2 Prepare Chorismate Solutions prep2->meas2 meas1 Set Spectrophotometer to 274 nm, 30°C meas3 Monitor Absorbance Decrease anal1 Calculate Initial Velocity (v0) meas3->anal1 anal2 Plot v0 vs. [Chorismate] anal1->anal2 anal3 Determine Km and Vmax anal2->anal3

Caption: Experimental workflow for the chorismate mutase enzyme assay.

References

The Multifaceted World of (+)-Shikimic Acid: A Technical Guide to its Natural Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Shikimic acid, a cornerstone of primary metabolism in plants, fungi, and bacteria, serves as a critical precursor to a vast and diverse array of natural products. Its central role in the shikimate pathway makes it a gateway to the biosynthesis of aromatic amino acids, which in turn are the building blocks for thousands of secondary metabolites. These derivatives, ranging from simple phenolic acids to complex lignans (B1203133) and flavonoids, exhibit a wide spectrum of biological activities, making them invaluable resources for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of (+)-shikimic acid and its key derivatives, detailed experimental protocols for their study, and a quantitative overview of their prevalence and bioactivities.

The Shikimate Pathway: A Biosynthetic Crossroads

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, the last common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. (+)-Shikimic acid is a key intermediate in this pathway. The pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.[1]

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimic Acid DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate

Figure 1: The Shikimate Pathway.

From chorismate, the biosynthetic pathways diverge to produce a rich tapestry of secondary metabolites, including the extensive family of phenylpropanoids.

Major Classes of (+)-Shikimic Acid Derivatives and Their Natural Occurrence

The structural diversity of compounds derived from the shikimate pathway is immense. This section details some of the most significant classes, their natural sources, and quantitative data on their occurrence.

Phenylpropanoids

Phenylpropanoids are a large family of organic compounds that are synthesized from the amino acids phenylalanine and tyrosine.[2] They are precursors to a wide array of natural products, including lignans, flavonoids, and coumarins.

Phenylpropanoid_Biosynthesis Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignans Lignans Coumaroyl_CoA->Lignans Stilbenes Stilbenes Coumaroyl_CoA->Stilbenes PHWE_Workflow Start Grind Star Anise Pack Pack into Espresso Machine Portafilter Start->Pack Extract Pressurized Hot Water Extraction (30% Ethanol/Water) Pack->Extract Combine Combine Extracts Extract->Combine Adsorb Adsorb onto Silica Gel Combine->Adsorb Evaporate1 Evaporate to Dryness Adsorb->Evaporate1 Wash Wash with Dichloromethane and Ethyl Acetate Evaporate1->Wash Extract_SA Extract Shikimic Acid (10% Acetic Acid/Ethyl Acetate) Wash->Extract_SA Evaporate2 Evaporate to Yield Shikimic Acid Extract_SA->Evaporate2 End Pure Shikimic Acid Evaporate2->End

References

The Commercial Significance of (+)-Shikimic Acid in the Pharmaceutical Sector: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Shikimic acid, a chiral cycloalkane naturally present in various plants and microorganisms, holds a position of paramount importance in the pharmaceutical industry. Its commercial value is overwhelmingly attributed to its role as the indispensable starting material for the synthesis of the antiviral drug Oseltamivir (B103847), marketed as Tamiflu®. This technical guide provides an in-depth analysis of the commercial significance of (+)-shikimic acid, detailing its primary application, production methodologies, and the underlying biochemical pathways. Quantitative data on production yields are presented for comparative analysis, and detailed experimental protocols for key processes are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the core concepts.

Introduction: The Pivotal Role of (+)-Shikimic Acid

(+)-Shikimic acid is a key intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[1]. This pathway is absent in mammals, making it an attractive target for the development of antimicrobial agents and herbicides. However, the most significant driver of shikimic acid's commercial demand is its use as the chiral precursor for the industrial synthesis of Oseltamivir[2][3]. Oseltamivir is a potent neuraminidase inhibitor effective against influenza A and B viruses, and its stockpiling by governments worldwide for pandemic preparedness has created a substantial and sustained demand for shikimic acid[3][4].

Beyond its role in Oseltamivir synthesis, shikimic acid and its derivatives have been investigated for other potential therapeutic applications, including anti-inflammatory, antithrombotic, and anticancer activities[5][6]. It also serves as a precursor for the synthesis of some herbicides[1].

Production of (+)-Shikimic Acid: A Comparative Analysis

The commercial supply of (+)-shikimic acid is primarily met through two main routes: extraction from botanical sources and microbial fermentation.

Extraction from Plant Sources

The traditional and still a major source of shikimic acid is the fruit of the Chinese star anise (Illicium verum)[3][5][6]. The seeds of the sweetgum tree (Liquidambar styraciflua) and needles of various pine species have also been explored as alternative natural sources[6][7][8].

Table 1: Comparison of Shikimic Acid Yield from Various Plant Extraction Methods

Plant SourceExtraction MethodSolventYield (% w/w)Reference
Illicium verum (Star Anise)Soxhlet Extraction95% Ethanol (B145695)2.4 - 7.0[5]
Illicium verum (Star Anise)Methanol (B129727) Soxhlet ExtractionMethanol~6.6[9]
Illicium verum (Star Anise)Pressurized Hot Water Extraction (PHWE)30% Ethanol/Water~5.5[10]
Illicium verum (Star Anise)Aqueous Hydroxide DissolutionTetrabutylammonium hydroxide~14.0[9]
Pinus elliottii (Pine Needles)Decompressing Inner Ebullition70% Ethanol (desorption), 30% Ethanol (hot-extraction)1.51[8]
Pinus elliottii (Pine Needles)Ethanol Extraction60% Ethanol1.49[11]
Microbial Fermentation

To overcome the limitations of plant extraction, such as seasonal and geographical variability and lengthy cultivation times, microbial fermentation using genetically engineered strains of Escherichia coli has emerged as a commercially viable alternative[2][3][12]. Metabolic engineering strategies focus on redirecting the carbon flux towards the shikimate pathway and blocking its downstream conversion to aromatic amino acids.

Table 2: Shikimic Acid Production in Engineered E. coli Strains

E. coli Strain Engineering StrategyFermentation TypeCarbon SourceTiter (g/L)Yield (mol/mol Glc)Reference
∆aroL, ∆aroKFed-batchGlucoseup to 710.42[12][13]
∆aroL/aroK, DE3)/pETDuet-GBAEShake flaskSorbitol1.0776-[14]
SP1.1/pKD12.112High-glucose fed-batchGlucose20.2-[8]
SP1.1/pKD12.112Low-glucose fed-batchGlucose27.2-[8]

Experimental Protocols

Extraction and Purification of Shikimic Acid from Illicium verum

This protocol is based on a typical laboratory-scale ethanol extraction method.

Materials:

  • Dried and ground star anise (Illicium verum)

  • 95% Ethanol

  • Deionized water

  • 37% Formalin solution

  • Anion exchange resin (e.g., Amberlite IRA-400, acetate (B1210297) form)

  • 25% Aqueous acetic acid

  • Methanol

  • Toluene (B28343) or Ethyl acetate

  • Activated carbon

  • Soxhlet extractor

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Place the ground star anise in the thimble of a Soxhlet extractor.

  • Extract with 95% ethanol for approximately 2 hours[5].

  • Evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to obtain a brown viscous oil.

  • Dissolve the oil in hot deionized water (approximately 80°C).

  • Add 37% formalin solution and reflux for about 5 minutes to precipitate impurities[5].

  • Cool the mixture to room temperature and filter to obtain a clear orange-colored aqueous solution.

  • Pass the clear solution through an anion exchange column packed with the resin in acetate form.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the shikimic acid from the resin using 25% aqueous acetic acid[5].

  • Evaporate the eluent to dryness.

  • Dissolve the residue in methanol and treat with activated carbon to decolorize.

  • Filter the solution and concentrate the filtrate.

  • Recrystallize the solid from a mixture of methanol and toluene (or ethyl acetate) to obtain pure (+)-shikimic acid[5]. The recovery yield typically ranges from 2.4% to 7.0%[5].

Synthesis of Oseltamivir from (+)-Shikimic Acid (Roche Process Outline)

The industrial synthesis of Oseltamivir is a multi-step process. The following is a simplified outline of the key transformations.

Key Steps:

  • Esterification: (+)-Shikimic acid is reacted with ethanol and thionyl chloride to form ethyl shikimate[2][15].

  • Mesylation: The hydroxyl groups of ethyl shikimate are converted to mesylates using methanesulfonyl chloride in the presence of a base like triethylamine[2][15]. This creates good leaving groups for subsequent nucleophilic substitution.

  • Epoxidation: A key epoxide intermediate is formed under basic conditions[2].

  • Azide (B81097) Opening of Epoxide: The epoxide is opened regioselectively with an azide source (e.g., sodium azide) to introduce the first nitrogen atom[16][17]. This step is often performed in a solvent mixture like ethanol and water[16].

  • Reduction of Azide: The azide group is reduced to a primary amine.

  • Introduction of the Second Amino Group and Side Chain: Further transformations, including the introduction of the second amino group and the pentyl ether side chain, are carried out to complete the synthesis of the oseltamivir core structure[2].

  • Acetylation: The primary amine is acetylated.

  • Salt Formation: The final active pharmaceutical ingredient is typically isolated as the phosphate (B84403) salt to improve its stability and solubility[9].

Visualizing Key Pathways and Workflows

The Shikimate Pathway

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic compounds in plants and microorganisms.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate (+)-Shikimic Acid DHS->Shikimate aroE S3P Shikimate 3-phosphate (S3P) Shikimate->S3P aroK, aroL EPSP 5-Enolpyruvylshikimate 3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Oseltamivir_Production_Workflow StarAnise Star Anise (Illicium verum) Raw Material Extraction Extraction & Purification StarAnise->Extraction ShikimicAcid (+)-Shikimic Acid Extraction->ShikimicAcid Synthesis Multi-step Chemical Synthesis ShikimicAcid->Synthesis OseltamivirBase Oseltamivir (Base) Synthesis->OseltamivirBase PurificationCrystallization Purification & Crystallization OseltamivirBase->PurificationCrystallization OseltamivirPhosphate Oseltamivir Phosphate (API) PurificationCrystallization->OseltamivirPhosphate Formulation Formulation OseltamivirPhosphate->Formulation Tamiflu Tamiflu® (Final Product) Formulation->Tamiflu Metabolic_Engineering_Ecoli Glucose Glucose CentralMetabolism Central Carbon Metabolism Glucose->CentralMetabolism ShikimatePathway Shikimate Pathway CentralMetabolism->ShikimatePathway Overexpress key enzymes (e.g., aroG, tktA, aroB, aroE) ShikimicAcid Shikimic Acid (Accumulation) ShikimatePathway->ShikimicAcid AromaticAAs Aromatic Amino Acids ShikimatePathway->AromaticAAs ShikimicAcid->AromaticAAs Block downstream pathway (delete aroK, aroL) invis1

References

The Versatility of Shikimic Acid: A Chiral Cornerstone for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Shikimic acid, a naturally occurring compound first isolated from the Japanese flower shikimi, stands as a pivotal chiral building block in the world of organic synthesis.[1][2] Its rigid, highly functionalized cyclohexene (B86901) core, adorned with three stereochemically defined hydroxyl groups and a carboxylic acid, offers a unique and valuable scaffold for the construction of complex molecular architectures.[3] This guide delves into the multifaceted role of shikimic acid in synthesis, with a particular focus on its application in the development of antiviral drugs, and provides a technical overview for professionals in the field of drug discovery and development.

From Natural Abundance to Pharmaceutical Prominence

Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, bacteria, and fungi, but not in animals.[1][4][5] This metabolic pathway, known as the shikimate pathway, underscores the compound's fundamental role in nature.[4][6] While it can be extracted from various plant sources, most notably the seeds of the Chinese star anise (Illicium verum), microbial fermentation processes using engineered strains of E. coli are increasingly becoming a primary source for its industrial production.[1][7][8]

The strategic importance of shikimic acid surged with the discovery and development of the antiviral drug oseltamivir (B103847) (Tamiflu®), an inhibitor of the neuraminidase enzyme of the influenza virus.[9][10][11][12] Shikimic acid provides the crucial chiral framework for the synthesis of this life-saving medication.[9]

Shikimic Acid in the Synthesis of Oseltamivir (Tamiflu®)

The industrial synthesis of oseltamivir from shikimic acid is a multi-step process that requires precise stereochemical control.[9][13] Various synthetic routes have been developed, with a common goal of achieving high yield and stereoselectivity.[9][14]

Key Synthetic Transformations

The conversion of shikimic acid to oseltamivir involves a series of key chemical transformations that manipulate the functional groups on the cyclohexene ring. These typically include:

  • Esterification: The carboxylic acid group is often converted to an ethyl ester early in the synthesis.

  • Protection of Diols: The vicinal diols at C-4 and C-5 are commonly protected as an acetonide or other suitable protecting groups to prevent unwanted side reactions.

  • Introduction of the Amino Group: A crucial step involves the introduction of an amino group, often via an azide (B81097) intermediate, at the C-5 position. This is typically achieved through nucleophilic opening of an epoxide or displacement of a leaving group.

  • Installation of the Pentyl Ether Side Chain: The characteristic 3-pentyloxy group is introduced by opening an aziridine (B145994) ring or through other etherification strategies.

  • Formation of the Amide Linkage: The amino group at C-4 is acylated to form the acetamido group present in oseltamivir.

The following diagram illustrates a generalized synthetic pathway from shikimic acid to oseltamivir, highlighting the key intermediates.

G Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Protected_Diol Protected Diol Intermediate Ethyl_Shikimate->Protected_Diol Diol Protection Epoxide Epoxide Intermediate Protected_Diol->Epoxide Epoxidation Azido_Alcohol Azido (B1232118) Alcohol Intermediate Epoxide->Azido_Alcohol Azide Opening Aziridine Aziridine Intermediate Azido_Alcohol->Aziridine Aziridination Oseltamivir_Carboxylate Oseltamivir Carboxylate Aziridine->Oseltamivir_Carboxylate Ring Opening & Etherification Oseltamivir Oseltamivir (Tamiflu®) Oseltamivir_Carboxylate->Oseltamivir Amide Formation

Caption: Generalized synthetic pathway from shikimic acid to oseltamivir.

Quantitative Data on Oseltamivir Synthesis

Several research groups have reported different synthetic routes from shikimic acid to oseltamivir, with varying overall yields and number of steps. The following table summarizes some of these findings.

Starting MaterialNumber of StepsOverall Yield (%)Key FeaturesReference
(-)-Shikimic Acid847Practical and short synthetic route.[15][16]
(-)-Shikimic Acid1144Utilizes an acetonide-protected intermediate.[17]
(-)-Shikimic AcidNot specified17-22Commercial production route.[13]

Beyond Oseltamivir: Other Synthetic Applications

The utility of shikimic acid as a chiral building block extends far beyond the synthesis of Tamiflu. Its densely functionalized and stereochemically rich structure makes it an attractive starting material for a variety of other complex molecules.

Synthesis of Angucyclinone Analogues

Researchers have utilized shikimic acid to synthesize novel 6-aza-analogues of angucyclinones, a class of tetracyclic aromatic polyketides with potential cytotoxic and antibacterial activities.[18][19] The synthesis involves a hetero-Diels-Alder reaction between an azadiene derived from shikimic acid and various naphthoquinones.[19]

Development of Enzyme Inhibitors

Derivatives of shikimic acid have been synthesized and evaluated as inhibitors of shikimate dehydrogenase (SDH), an essential enzyme in the shikimate pathway of bacteria and plants.[20][21] This research opens avenues for the development of new antibacterial agents and herbicides.[20]

Access to Other Bioactive Molecules

The versatile carbon framework of shikimic acid has been exploited for the synthesis of other biologically active compounds, including:

  • (-)-Zeylenone: A compound with potential applications in cancer chemotherapy.[22]

  • Monopalmityloxy shikimic acid: A derivative with anticoagulant properties.[22]

  • Triacetylshikimic acid: A compound exhibiting anticoagulant and antithrombotic activities.[22]

The following diagram illustrates the central role of shikimic acid as a precursor to a diverse range of valuable compounds.

G Shikimic_Acid (-)-Shikimic Acid Aromatic_Amino_Acids Aromatic Amino Acids (Biosynthesis) Shikimic_Acid->Aromatic_Amino_Acids Oseltamivir Oseltamivir (Tamiflu®) Shikimic_Acid->Oseltamivir Angucyclinone_Analogues Angucyclinone Analogues Shikimic_Acid->Angucyclinone_Analogues SDH_Inhibitors Shikimate Dehydrogenase Inhibitors Shikimic_Acid->SDH_Inhibitors Other_Bioactives Other Bioactive Molecules Shikimic_Acid->Other_Bioactives

Caption: Shikimic acid as a versatile chiral building block.

Experimental Protocols: Key Methodologies

A critical aspect of utilizing shikimic acid in synthesis is the understanding of the detailed experimental procedures. Below are representative protocols for key transformations in the synthesis of oseltamivir, based on published literature.

Esterification of Shikimic Acid to Ethyl Shikimate

Objective: To convert the carboxylic acid functionality of shikimic acid to its corresponding ethyl ester.

Procedure:

  • Suspend (-)-shikimic acid in absolute ethanol (B145695).

  • Add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford ethyl shikimate.

Epoxidation of a Protected Ethyl Shikimate Derivative

Objective: To form a key epoxide intermediate for subsequent nucleophilic opening.

Procedure:

  • Dissolve the protected ethyl shikimate derivative (e.g., with a 3,4-pentylidene acetal (B89532) and a C-5 mesylate) in a suitable solvent such as dichloromethane.

  • Add a base, for example, potassium bicarbonate, to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the epoxide.

Azide Opening of the Epoxide

Objective: To introduce the azide group at the C-5 position with the correct stereochemistry.

Procedure:

  • Dissolve the epoxide intermediate in a solvent mixture, such as ethanol and water.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azido alcohol.

Conclusion

(-)-Shikimic acid has firmly established itself as a premier chiral building block in modern organic synthesis. Its natural abundance, coupled with the development of efficient fermentation-based production methods, ensures its continued availability for both academic research and industrial applications. The successful synthesis of oseltamivir serves as a landmark achievement, showcasing the power of leveraging natural product chirality for the development of complex and life-saving pharmaceuticals. As the quest for novel therapeutics and functional materials continues, the unique structural and stereochemical attributes of shikimic acid will undoubtedly inspire the next generation of synthetic innovations.

References

Navigating the Aromatic Maze: A Technical Guide to Understanding Metabolic Flux Through the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—stands as a critical juncture in the metabolism of bacteria, archaea, fungi, and plants. Its absence in mammals renders it an attractive target for the development of novel antimicrobial agents and herbicides. Understanding and quantifying the flow of metabolites, or metabolic flux, through this pathway is paramount for effective metabolic engineering and the design of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the shikimate pathway, detailing its regulation, quantitative aspects, and the experimental methodologies required to elucidate its intricate workings.

The Shikimate Pathway: A Core Metabolic Route

The shikimate pathway channels precursors from central carbon metabolism—phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway—into the synthesis of chorismate.[1] Chorismate is the final product of the pathway and serves as the crucial branch-point for the synthesis of the three aromatic amino acids and a host of other aromatic compounds.[2] The pathway consists of seven enzymatic reactions catalyzed by distinct enzymes in bacteria, while in fungi and some protists, a pentafunctional enzyme complex known as the AROM complex carries out five of the steps.[2]

// Nodes for metabolites PEP [label="Phosphoenolpyruvate\n(PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose 4-Phosphate\n(E4P)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAHP [label="3-Deoxy-D-arabino-\nheptulosonate 7-phosphate\n(DAHP)", fillcolor="#FFFFFF", fontcolor="#202124"]; DHQ [label="3-Dehydroquinate\n(DHQ)", fillcolor="#FFFFFF", fontcolor="#202124"]; DHS [label="3-Dehydroshikimate\n(DHS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Shikimate [label="Shikimate", fillcolor="#FFFFFF", fontcolor="#202124"]; S3P [label="Shikimate 3-Phosphate\n(S3P)", fillcolor="#FFFFFF", fontcolor="#202124"]; EPSP [label="5-Enolpyruvylshikimate\n3-Phosphate (EPSP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Chorismate [label="Chorismate", fillcolor="#FBBC05", fontcolor="#202124"]; AAs [label="Aromatic Amino Acids\n(Phe, Tyr, Trp)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes AroG_F_H [label="DAHP synthase\n(AroG, AroF, AroH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AroB [label="DHQ synthase\n(AroB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AroD [label="DHQ dehydratase\n(AroD)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AroE [label="Shikimate\ndehydrogenase (AroE)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AroK_L [label="Shikimate kinase\n(AroK, AroL)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AroA [label="EPSP synthase\n(AroA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AroC [label="Chorismate synthase\n(AroC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PEP -> AroG_F_H [dir=none]; E4P -> AroG_F_H [dir=none]; AroG_F_H -> DAHP; DAHP -> AroB -> DHQ; DHQ -> AroD -> DHS; DHS -> AroE -> Shikimate; Shikimate -> AroK_L -> S3P; S3P -> AroA -> EPSP; EPSP -> AroC -> Chorismate; Chorismate -> AAs;

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0]; invis4 [shape=point, width=0]; invis5 [shape=point, width=0]; invis6 [shape=point, width=0]; invis7 [shape=point, width=0];

// Grouping for better layout {rank=same; PEP; E4P;} {rank=same; AroG_F_H; DAHP;} {rank=same; AroB; DHQ;} {rank=same; AroD; DHS;} {rank=same; AroE; Shikimate;} {rank=same; AroK_L; S3P;} {rank=same; AroA; EPSP;} {rank=same; AroC; Chorismate;} {rank=same; AAs;} } Caption: Overview of the seven-step shikimate pathway.

Regulation of Metabolic Flux

The flux of carbon through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids. The primary point of regulation is the first enzyme, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase. In many microorganisms, this enzyme is subject to feedback inhibition by the final products of the pathway: phenylalanine, tyrosine, and tryptophan.[3] This allosteric regulation ensures that the cell does not overproduce these essential amino acids, thus conserving energy and resources. In Escherichia coli, three isoenzymes of DAHP synthase exist (AroG, AroF, and AroH), each of which is feedback-inhibited by a different aromatic amino acid.

// Nodes PEP_E4P [label="PEP + E4P", fillcolor="#F1F3F4", fontcolor="#202124"]; DAHP_Synthase [label="DAHP Synthase\n(AroG, AroF, AroH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Shikimate_Pathway [label="Shikimate Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Chorismate [label="Chorismate", fillcolor="#FBBC05", fontcolor="#202124"]; Phe [label="Phenylalanine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tyr [label="Tyrosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trp [label="Tryptophan", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PEP_E4P -> DAHP_Synthase; DAHP_Synthase -> Shikimate_Pathway; Shikimate_Pathway -> Chorismate; Chorismate -> Phe; Chorismate -> Tyr; Chorismate -> Trp;

// Feedback inhibition Phe -> DAHP_Synthase [color="#EA4335", style=dashed, arrowhead=tee]; Tyr -> DAHP_Synthase [color="#EA4335", style=dashed, arrowhead=tee]; Trp -> DAHP_Synthase [color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Feedback regulation of DAHP synthase.

Quantitative Analysis of the Shikimate Pathway

A quantitative understanding of the shikimate pathway requires the measurement of key parameters such as enzyme kinetics, metabolite concentrations, and metabolic fluxes.

Enzyme Kinetic Parameters

The kinetic properties of the shikimate pathway enzymes have been characterized in various organisms. These parameters are essential for building kinetic models of the pathway to predict its behavior under different conditions.

Enzyme (Organism)SubstrateKm (µM)Vmax (µmol/min/mg)Reference
DAHP Synthase (AroB) (Streptococcus pneumoniae)DAHP25 ± 30.45 ± 0.02[4]
3-Dehydroquinate Dehydratase (AroD) (S. pneumoniae)3-Dehydroquinate37 ± 41.8 ± 0.1[4]
Shikimate Dehydrogenase (AroE) (S. pneumoniae)3-Dehydroshikimate13 ± 214.8 ± 0.5[4]
Shikimate Kinase (AroK) (S. pneumoniae)Shikimate160 ± 202.0 ± 0.1[4]
Shikimate Kinase (AroK) (E. coli)Shikimate-18[5]
Shikimate Kinase (AroL) (E. coli)Shikimate-61[5]
Intracellular Metabolite Concentrations

The concentrations of pathway intermediates provide a snapshot of the metabolic state of the cell. These can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

Metabolite (E. coli)Concentration (µM)Reference
Phosphoenolpyruvate (PEP)180[6]
3-Dehydroshikimate (DHS)~50[6]
Shikimate~200[6]
Shikimate 3-Phosphate (S3P)~150[6]
Metabolic Flux Distribution

Metabolic flux analysis (MFA) using stable isotope tracers, such as 13C-labeled glucose, is a powerful technique to quantify the in vivo reaction rates (fluxes) in metabolic networks. Below are representative flux values for the central carbon metabolism of E. coli, which provides the precursors for the shikimate pathway. Fluxes are normalized to a glucose uptake rate of 100.

ReactionRelative Flux (%)Reference
Glycolysis
Glucose -> G6P100[3]
F6P -> FBP86.8[3]
GAP -> PEP157.1[3]
Pentose Phosphate Pathway
G6P -> 6PG48.6[3]
TCA Cycle
AcCoA -> Citrate60.5[3]
Anaplerotic Reactions
PEP -> Oxaloacetate16.5[3]

Experimental Protocols for Metabolic Flux Analysis

The determination of metabolic fluxes through the shikimate pathway typically involves a series of experimental and computational steps. The most common approach is 13C-Metabolic Flux Analysis (13C-MFA).

// Nodes Culture [label="1. Cell Culture with\n13C-labeled Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="2. Rapid Quenching", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="3. Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolyze [label="4. Protein Hydrolysis\n(for proteinogenic amino acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatize [label="5. Derivatization", fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS [label="6. GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="7. Mass Isotopomer\nDistribution Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Model [label="8. Metabolic Modeling\nand Flux Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"]; FluxMap [label="9. Metabolic Flux Map", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Culture -> Quench; Quench -> Extract; Extract -> Hydrolyze; Hydrolyze -> Derivatize; Derivatize -> GCMS; GCMS -> Data; Data -> Model; Model -> FluxMap; } Caption: A typical workflow for 13C-MFA.

Protocol for 13C-Labeling and Sample Preparation

Objective: To label cellular metabolites with a stable isotope and prepare samples for mass spectrometry analysis.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Defined minimal medium

  • 13C-labeled glucose (e.g., [U-13C6]glucose)

  • Quenching solution: 60% methanol (B129727) at -40°C

  • Extraction solution: 80% methanol

  • 6 M HCl

  • Derivatization agent (e.g., MTBSTFA)

Procedure:

  • Cell Culture: Grow the bacterial strain in a defined minimal medium with a known concentration of 13C-labeled glucose as the sole carbon source. Ensure the culture reaches a metabolic steady state, typically in the mid-exponential growth phase.

  • Rapid Quenching: To halt all metabolic activity instantaneously, rapidly transfer a known volume of the cell culture into a quenching solution that is at a significantly lower temperature (e.g., -40°C).

  • Metabolite Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol) to lyse the cells and extract the intracellular metabolites.

  • Protein Hydrolysis: For the analysis of proteinogenic amino acids, which provides information on the labeling patterns of their precursor metabolites, hydrolyze a portion of the cell pellet. Add 6 M HCl to the cell pellet and incubate at 100-110°C for 12-24 hours. This process breaks down proteins into their constituent amino acids.

  • Sample Derivatization: To make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, they must be derivatized. A common method is silylation using an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Protocol for GC-MS Analysis

Objective: To separate and detect the 13C-labeled metabolites and determine their mass isotopomer distributions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Injection: Inject the derivatized sample into the GC.

  • Separation: The different amino acids are separated based on their volatility and interaction with the GC column. A temperature gradient is typically used to elute the compounds.

  • Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the determination of the mass isotopomer distribution for each fragment of each amino acid.

Data Analysis and Flux Calculation

The mass isotopomer distributions obtained from the GC-MS analysis are then used in a computational model of the organism's metabolic network. By using specialized software, the intracellular metabolic fluxes are calculated by finding the flux distribution that best fits the experimentally measured mass isotopomer distributions.

Implications for Drug Development

The shikimate pathway's essentiality in many pathogens and its absence in humans make it an ideal target for the development of novel antimicrobial drugs. A thorough understanding of the metabolic flux through this pathway can aid in:

  • Target Identification and Validation: Identifying enzymes that control the majority of the flux (rate-limiting steps) can pinpoint the most effective targets for inhibition.

  • Inhibitor Screening: High-throughput screening of compound libraries against key shikimate pathway enzymes can be optimized by understanding the kinetic properties of these enzymes.

  • Rational Drug Design: Kinetic models of the pathway can be used to simulate the effects of enzyme inhibition and predict the impact on pathogen growth.

  • Overcoming Drug Resistance: Analyzing the metabolic rerouting in drug-resistant strains can provide insights into resistance mechanisms and guide the development of new strategies to combat them.

By providing a quantitative framework for understanding the shikimate pathway, metabolic flux analysis is a powerful tool for researchers and drug development professionals seeking to exploit this essential metabolic route for therapeutic benefit.

References

Methodological & Application

Application Notes & Protocols: Extraction of Shikimic Acid from Star Anise (Illicium verum)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shikimic acid is a crucial biochemical intermediate in plants and microorganisms, serving as the precursor for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, through the shikimate pathway.[1][2][3] Its significance in the pharmaceutical industry is highlighted by its role as a key starting material for the synthesis of the antiviral drug Oseltamivir (Tamiflu®).[4][5] Chinese star anise (Illicium verum) is a primary commercial source of shikimic acid, with concentrations ranging from 3% to as high as 19% of the dry weight.[6][7][8][9]

These application notes provide detailed protocols for the extraction, purification, and analysis of shikimic acid from star anise, tailored for researchers, scientists, and professionals in drug development. Various extraction methodologies are presented, each with distinct advantages in terms of yield, speed, and scalability.

Experimental Protocols

Protocol 1: Classical Soxhlet Extraction

This method is a well-established technique for exhaustive extraction of phytochemicals. It offers high extraction efficiency but requires longer processing times and larger solvent volumes.

Materials:

  • Dried star anise pods

  • Soxhlet extractor apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

  • Solvent: 95% Ethanol (B145695) or Methanol

  • Grinder or mill

Methodology:

  • Preparation of Plant Material: Grind dried star anise pods into a coarse powder using a grinder. A particle size of 355–600 μm is often optimal.[4]

  • Soxhlet Setup: Place approximately 20-30 g of the ground powder into a cellulose extraction thimble and position it within the Soxhlet extractor.

  • Solvent Addition: Add 250-300 mL of the chosen solvent (95% ethanol or methanol) to the round-bottom flask.

  • Extraction: Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Allow the extraction to proceed for 2 to 16 hours.[4][7] The solvent will continuously cycle through the plant material, extracting the shikimic acid.

  • Solvent Evaporation: After extraction, allow the apparatus to cool. Concentrate the resulting brown-colored filtrate under reduced pressure using a rotary evaporator to obtain a viscous, oily residue.

  • Aqueous Workup: Dissolve the brown residue in hot water (approx. 80°C). This step helps to separate the water-soluble shikimic acid from lipophilic essential oils.[4] Allow the solution to cool and separate the aqueous phase containing the crude shikimic acid.

Protocol 2: Rapid Pressurized Hot Water Extraction (PHWE)

This innovative method utilizes a common household espresso machine to perform a rapid and efficient extraction, significantly reducing time and solvent consumption.[10][11]

Materials:

  • Dried star anise pods

  • Espresso machine

  • Grinder or mill

  • Solvent: 30% Ethanol in deionized water[7][10]

  • Beakers and collection flasks

Methodology:

  • Preparation of Plant Material: Finely grind the dried star anise pods.

  • Loading the Extractor: Pack approximately 20 g of the ground star anise into the portafilter (sample compartment) of the espresso machine.[7][10]

  • Extraction: Place a collection vessel under the portafilter spout. Run the espresso machine using the 30% ethanol/water solution as the solvent.

  • Collection: Collect the aqueous extract. A single extraction cycle for a 20 g sample can be completed in approximately 2 minutes.[10]

  • Concentration: The collected aqueous extract can be used directly for further purification or concentrated under reduced pressure. This method yields a crude extract with minimal non-polar impurities.[7]

Protocol 3: High-Yield Aqueous Hydroxide (B78521) Extraction

This protocol involves the dissolution of the entire plant biomass in a cellulose-dissolving aqueous hydroxide solution, leading to a near-total extraction of shikimic acid and significantly higher yields compared to conventional solvent extraction.[6][8]

Materials:

  • Dried star anise pods

  • Grinder or mill

  • Stir plate and stir bar

  • Beaker

  • Centrifuge

  • Solvent: 40 wt% aqueous tetrabutylammonium (B224687) hydroxide ([N4444]OH)

  • Acid for neutralization (e.g., HCl)

Methodology:

  • Preparation of Plant Material: Grind dried star anise pods into a fine powder.

  • Dissolution: In a beaker, add the ground star anise to the 40 wt% aqueous [N4444]OH solution at room temperature.

  • Extraction: Stir the mixture until the plant biomass is completely dissolved. This process breaks down the lignocellulosic matrix, releasing the entrapped shikimic acid.

  • Isolation: The resulting solution contains the shikimic acid. Further purification steps, such as neutralization and chromatographic separation, are required to isolate the pure compound. Solid-state NMR analysis has confirmed that this method can quantitatively extract the shikimic acid present in the plant material.[6][8]

General Purification Protocol

The crude extracts obtained from the methods above require purification to yield high-purity shikimic acid.

  • Adsorption on Silica (B1680970): Add silica gel to the crude aqueous extract and evaporate the solvent to dryness.

  • Washing: Wash the resulting solid residue sequentially with dichloromethane (B109758) and ethyl acetate (B1210297) to remove less polar impurities.[4][10]

  • Elution: Elute the shikimic acid from the silica gel using a solution of 10% acetic acid in ethyl acetate.[4][10]

  • Final Crystallization: Evaporate the eluate to dryness. Wash the resulting solid with dichloromethane and dry to yield off-white shikimic acid crystals.[4][10] For higher purity, recrystallization from a toluene-methanol mixture or charcoal decolorization can be employed.[12]

Quantitative Data Presentation

The efficiency of different extraction methods varies significantly. The following table summarizes quantitative data from cited literature.

Extraction MethodSolventTimeTypical Yield (w/w %)Reference
Soxhlet ExtractionMethanol72 h6.6 ± 0.1%[4][6][8]
Soxhlet Extraction95% Ethanol2 h2.4 - 7.0%[7]
Pressurized Hot Water (PHWE)30% Ethanol/Water~2 min per 20g5.5%[4][10]
Aqueous Hydroxide[N4444]OHN/A (Dissolution)14.0 ± 0.6%[4][6][8]
Microwave-Assisted (MAE)Water10 min~3.7%[13]
Concurrent DistillationWaterN/A5.6%[14]
Total Content via NMR N/A N/A 19.0 ± 3.0% [6][8]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Extraction Methods cluster_2 Purification & Analysis StarAnise Star Anise (Illicium verum) Grinding Grinding / Milling StarAnise->Grinding GroundAnise Ground Powder Grinding->GroundAnise Soxhlet Soxhlet (Ethanol/Methanol) GroundAnise->Soxhlet PHWE PHWE (30% EtOH/Water) GroundAnise->PHWE Hydroxide Aqueous Hydroxide ([N4444]OH) GroundAnise->Hydroxide CrudeExtract Crude Extract Soxhlet->CrudeExtract PHWE->CrudeExtract Hydroxide->CrudeExtract Purification Purification (Silica Chromatography, Washing, Recrystallization) CrudeExtract->Purification PureSA Pure Shikimic Acid (>95%) Purification->PureSA Analysis Analysis (HPLC, GC-MS, NMR) PureSA->Analysis

Caption: General experimental workflow for shikimic acid extraction.

Shikimate Pathway Diagram

G PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate (Branch Point) EPSP->Chorismate Chorismate synthase AroAA Aromatic Amino Acids Chorismate->AroAA

Caption: Simplified overview of the Shikimate Biosynthetic Pathway.

References

Microbial Fermentation for Shikimic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimic acid is a crucial chiral precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®), making its sustainable and high-yield production a significant area of research.[1][2][3][4][5][6][7][8] Traditionally extracted from the seeds of the Chinese star anise (Illicium verum), plant-based sourcing is often insufficient to meet global demand, expensive, and subject to seasonal variability.[2][5][9] Microbial fermentation, particularly using genetically engineered strains of Escherichia coli and Corynebacterium glutamicum, presents a promising and scalable alternative for industrial-scale shikimic acid production.[1][3][4][6][10][11] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the development and optimization of microbial fermentation processes for shikimic acid.

Metabolic Pathway and Engineering Strategies

The biosynthesis of shikimic acid in microorganisms occurs via the shikimate pathway.[12][13] This pathway converts central carbon metabolism intermediates, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate, the precursor for aromatic amino acids.[1][2][3][14] Shikimic acid is an intermediate in this pathway.[1][2][8] Metabolic engineering strategies aim to channel the carbon flux towards shikimic acid and prevent its further conversion.

Key metabolic engineering strategies include:

  • Blocking the downstream pathway: Inactivation of shikimate kinase genes (aroK and aroL) prevents the conversion of shikimic acid to shikimate-3-phosphate, leading to its accumulation.[5][15]

  • Increasing precursor availability: Overexpression of genes such as tktA (transketolase) enhances the supply of E4P.[1][2] Modifications to the glucose uptake system, such as inactivating the phosphotransferase system (PTS), can increase the availability of PEP.[5][16]

  • Alleviating feedback inhibition: The first enzyme of the pathway, DAHP synthase (encoded by aroF, aroG, and aroH in E. coli), is subject to feedback inhibition by aromatic amino acids.[3] Using feedback-resistant mutants of these enzymes can enhance the carbon flux into the pathway.[1]

  • Enhancing the expression of pathway enzymes: Overexpression of key enzymes in the shikimate pathway, such as DAHP synthase (aroG), DHQ synthase (aroB), and shikimate dehydrogenase (aroE), can further boost production.[3][10][15]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) aroG aroG, aroF, aroH (DAHP synthase) PEP->aroG E4P Erythrose-4-Phosphate (E4P) E4P->aroG DAHP DAHP aroB aroB (DHQ synthase) DAHP->aroB DHQ 3-Dehydroquinate (DHQ) aroD aroD (DHQ dehydratase) DHQ->aroD DHS 3-Dehydroshikimate (DHS) aroE aroE (Shikimate dehydrogenase) DHS->aroE SA Shikimic Acid aroK_aroL aroK, aroL (Shikimate kinase) SA->aroK_aroL S3P Shikimate-3-Phosphate Chorismate Chorismate S3P->Chorismate ... AAs Aromatic Amino Acids Chorismate->AAs AAs->aroG aroG->DAHP aroB->DHQ aroD->DHS aroE->SA aroK_aroL->S3P

Fig. 1: The Shikimate Biosynthesis Pathway and Key Engineering Targets.

Experimental Workflow for Strain Development

The development of a high-yield shikimic acid producing strain typically follows a systematic workflow involving genetic modification, screening, and process optimization.

Strain_Development_Workflow Start Start: Wild-type Strain (e.g., E. coli) Genetic_Modification Genetic Modification (e.g., Gene knockout of aroK/aroL) Start->Genetic_Modification Overexpression Overexpression of Key Genes (e.g., aroGfbr, tktA, aroE) Genetic_Modification->Overexpression Screening Shake Flask Screening Overexpression->Screening Screening->Genetic_Modification Iterative Improvement Optimization Fermentation Process Optimization (Media, pH, Temperature) Screening->Optimization Fed_Batch Fed-Batch Fermentation Optimization->Fed_Batch Analysis Product Analysis (HPLC) Fed_Batch->Analysis End High-Titer Shikimic Acid Production Analysis->End

Fig. 2: General Workflow for Developing a Shikimic Acid-Producing Microbial Strain.

Quantitative Data on Shikimic Acid Production

The following table summarizes key quantitative data from various studies on microbial shikimic acid production.

Microbial StrainKey Genetic ModificationsCarbon SourceFermentation ModeTiter (g/L)Yield (mol/mol glucose)Productivity (g/L/h)Reference
E. coliPTS⁻ Glc⁺, aroK⁻, aroL⁻, aroGfbr, tktA, aroB, aroDGlucose, Yeast ExtractFed-batch710.42Not Reported[1][5]
E. coliNot specifiedGlucoseFed-batch101Not ReportedNot Reported[17]
E. coliNot specifiedGlucoseFed-batch87Not ReportedNot Reported[6]
E. colidSA10 with QS circuitsGlucoseFed-batch60.31Not Reported~0.94[18]
E. coli SP1.1/pKD12.138PTS mutantGlucoseGlucose-limited350.19Not Reported[2]
E. coli PB12 derivativeydiB⁻Not specifiedFermenter (1 L)8.20.24Not Reported[2][16]
E. coli BW25113ΔaroL/aroK, pETDuet-GBAE (aroG, aroB, tktA, aroE)SorbitolShake flask1.0776Not ReportedNot Reported[15]
C. glutamicumDeletion of shikimate kinase and other pathways, integrated aroG, aroB, aroE3GlucoseBatch13.10.26~0.18[10]
C. glutamicumNot specifiedNot specifiedNot specified141.2Not ReportedNot Reported[6]
Citrobacter freundiiWild-type (optimized conditions)GlucoseFed-batch9.11Not Reported~0.15[19]

Experimental Protocols

Protocol 1: Genetic Modification of E. coli for Shikimic Acid Production

This protocol outlines a general procedure for deleting the shikimate kinase genes (aroK and aroL) and overexpressing key pathway genes.

1.1. Gene Deletion using Red Recombination:

  • Materials: E. coli strain (e.g., BW25113), pKD46 plasmid (contains Red recombinase), pKD4 plasmid (contains kanamycin (B1662678) resistance cassette flanked by FRT sites), primers for aroK and aroL deletion, L-arabinose, kanamycin, LB agar (B569324) plates.

  • Procedure:

    • Prepare electrocompetent E. coli cells carrying the pKD46 plasmid.

    • Amplify the kanamycin resistance cassette from pKD4 using primers with homology extensions for the flanking regions of aroK.

    • Induce the expression of the Red recombinase in the recipient cells by adding L-arabinose.

    • Electroporate the purified PCR product into the induced cells.

    • Select for transformants on LB agar plates containing kanamycin.

    • Verify the gene deletion by colony PCR.

    • Remove the kanamycin resistance cassette using a helper plasmid expressing the FLP recombinase (e.g., pCP20).

    • Repeat the process for the aroL gene.

1.2. Overexpression of Pathway Genes:

  • Materials: Engineered E. coli strain (ΔaroK ΔaroL), expression vector (e.g., pETDuet-1), genes of interest (aroGfbr, tktA, aroE), restriction enzymes, T4 DNA ligase, competent cells.

  • Procedure:

    • Amplify the feedback-resistant aroG (aroGfbr), tktA, and aroE genes from E. coli genomic DNA by PCR.

    • Clone the amplified genes into an appropriate expression vector under the control of a strong promoter (e.g., T7 promoter). A vector like pETDuet-1 allows for the co-expression of multiple genes.[15]

    • Transform the resulting plasmid into the engineered E. coli strain.

    • Select for transformants on appropriate antibiotic-containing media.

    • Verify the plasmid construct by restriction digestion and sequencing.

Protocol 2: Shake-Flask Cultivation for Strain Screening

This protocol is for the initial screening of engineered strains to assess their shikimic acid production capabilities.

  • Media Composition (per liter): 20 g glucose, 10 g yeast extract, 5 g tryptone, 5 g NaCl, 1 g KH₂PO₄, 2 g K₂HPO₄. Adjust pH to 7.0. Autoclave and add filter-sterilized glucose and any necessary antibiotics.

  • Procedure:

    • Inoculate 50 mL of the sterile fermentation medium in a 250 mL shake flask with a single colony of the engineered E. coli strain.

    • Incubate at 37°C with shaking at 200 rpm.

    • Induce protein expression with IPTG (if using a T7 promoter system) when the OD₆₀₀ reaches 0.6-0.8.

    • Continue incubation for 48-72 hours.

    • Collect samples periodically to measure cell density (OD₆₀₀) and shikimic acid concentration in the supernatant.

Protocol 3: Fed-Batch Fermentation for High-Titer Production

This protocol describes a general fed-batch fermentation process for maximizing shikimic acid production.

  • Batch Medium (example, per liter): 20 g glucose, 15 g yeast extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 4 g K₂HPO₄, 1 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, trace elements solution.

  • Feeding Medium (example): 500 g/L glucose, 100 g/L yeast extract.

  • Procedure:

    • Perform the fermentation in a controlled bioreactor (e.g., 5 L).

    • Inoculate the batch medium with an overnight seed culture.

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of NH₄OH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rate.

    • After the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by adding the feeding medium.

    • The feeding rate can be controlled to maintain a low glucose concentration in the fermenter to avoid overflow metabolism.

    • Continue the fermentation for 60-80 hours.

    • Collect samples periodically for analysis of cell density, glucose concentration, and shikimic acid titer.

Protocol 4: Quantification of Shikimic Acid by HPLC

This protocol details a common method for analyzing the concentration of shikimic acid in fermentation broth.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.[20][21]

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 M H₂SO₄) or phosphoric acid (e.g., 0.02% H₃PO₄) in water is often employed.[22][23]

  • Detection: UV detection at a wavelength of 210-213 nm.[22][24]

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase as necessary to fall within the linear range of the standard curve.

  • Standard Curve:

    • Prepare a series of standard solutions of pure shikimic acid of known concentrations.

    • Inject the standards into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the shikimic acid peak based on its retention time compared to the standard.

    • Quantify the concentration of shikimic acid in the sample using the standard curve.

Conclusion

Microbial fermentation offers a robust and scalable platform for the production of shikimic acid. Through the application of metabolic engineering principles and optimization of fermentation processes, significant improvements in titer, yield, and productivity can be achieved. The protocols and data presented in this document provide a foundation for researchers to develop and refine their own microbial cell factories for efficient shikimic acid synthesis, thereby contributing to a more stable supply chain for essential pharmaceuticals.

References

Application Notes and Protocols for the Total Synthesis of Oseltamivir (Tamiflu) from (+)-Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir (B103847), marketed under the trade name Tamiflu®, is a potent antiviral drug for the treatment and prophylaxis of both influenza A and B viruses.[1] Its mechanism of action involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new viral particles from infected host cells.[1] The most established and industrially applied total synthesis of oseltamivir commences from the naturally occurring chiral building block, (+)-shikimic acid. This starting material is commercially sourced from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using engineered E. coli.[2][3] The synthesis requires precise control of stereochemistry at three chiral centers to yield the desired active isomer.[3]

These application notes provide a detailed overview of the key synthetic strategies and experimental protocols for the total synthesis of oseltamivir from (+)-shikimic acid, primarily focusing on the widely recognized Roche synthesis.

Synthetic Strategy Overview

The synthesis of oseltamivir from shikimic acid is a multi-step process that can be broadly divided into the following key stages:

  • Initial Functionalization of Shikimic Acid: The synthesis begins with the esterification of the carboxylic acid and the protection of the C3 and C4 hydroxyl groups of shikimic acid.

  • Introduction of the First Amino Group Precursor: The C5 hydroxyl group is activated, typically by mesylation, followed by the formation of an epoxide. This epoxide is then opened regioselectively by an azide (B81097) nucleophile to introduce the precursor to the C5 amino group.

  • Formation of the Second Amino Group and Side Chain Introduction: The azide is reduced to a primary amine, which is then acetylated. The protecting groups on the C3 and C4 hydroxyls are manipulated to allow for the introduction of the characteristic 3-pentyloxy side chain.

  • Final Product Formation: Deprotection and salt formation with phosphoric acid yield the stable and bioavailable oseltamivir phosphate.

The overall workflow is depicted in the following diagram:

G cluster_0 Stage 1: Initial Functionalization cluster_1 Stage 2: Introduction of 5-Amino Precursor cluster_2 Stage 3: Amine Formation and Side Chain Introduction cluster_3 Stage 4: Final Product Shikimic_Acid (+)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Protected_Diol Protected 3,4-Diol Ethyl_Shikimate->Protected_Diol Diol Protection Mesylate 5-O-Mesyl Intermediate Protected_Diol->Mesylate Mesylation Epoxide Epoxide Intermediate Mesylate->Epoxide Epoxidation Azido_Alcohol Azido-alcohol Intermediate Epoxide->Azido_Alcohol Azide Opening Amino_Alcohol Amino-alcohol Intermediate Azido_Alcohol->Amino_Alcohol Azide Reduction Acetamido_Alcohol Acetamido-alcohol Intermediate Amino_Alcohol->Acetamido_Alcohol Acetylation Pentyloxy_Intermediate 3-Pentyloxy Intermediate Acetamido_Alcohol->Pentyloxy_Intermediate Side Chain Introduction Oseltamivir Oseltamivir (Free Base) Pentyloxy_Intermediate->Oseltamivir Deprotection Tamiflu Oseltamivir Phosphate (Tamiflu) Oseltamivir->Tamiflu Salt Formation

Caption: Overall workflow for the synthesis of oseltamivir from shikimic acid.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in a representative synthesis of oseltamivir from shikimic acid. It is important to note that yields can vary depending on the specific reaction conditions and scale.

Step No.ReactionStarting MaterialProductReported Yield (%)Reference
1Esterification(+)-Shikimic AcidEthyl Shikimate~95General Knowledge
2Diol Protection (as acetonide)Ethyl ShikimateEthyl (3R,4S,5R)-3,4-O-isopropylideneshikimateHigh[1]
3MesylationProtected Diol5-O-Mesyl IntermediateHigh[1]
4Epoxidation5-O-Mesyl IntermediateEpoxide IntermediateHigh[4]
5Regioselective Azide OpeningEpoxide IntermediateAzido-alcohol Intermediate~85-90[4]
6Azide Reduction (e.g., Staudinger)Azido-alcohol IntermediateAmino-alcohol IntermediateHigh[4]
7AcetylationAmino-alcohol IntermediateAcetamido-alcohol IntermediateHigh[4]
8Introduction of 3-Pentyloxy GroupAcetamido-alcohol Intermediate3-Pentyloxy IntermediateModerate-High[1]
9Deprotection & Salt Formation3-Pentyloxy IntermediateOseltamivir PhosphateHigh[1]
Overall Total Synthesis (+)-Shikimic Acid Oseltamivir Phosphate 17-22 [2]

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of oseltamivir from (+)-shikimic acid, based on published literature.

Step 1: Esterification of (+)-Shikimic Acid

This protocol describes the conversion of (+)-shikimic acid to its ethyl ester.

Materials:

  • (+)-Shikimic acid

  • Ethanol (B145695) (absolute)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend (+)-shikimic acid in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

  • The crude ethyl shikimate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step.

Step 2: Protection of the 3,4-Diol

This protocol details the protection of the cis-diol at the C3 and C4 positions, for example, as a pentylidene acetal.

Materials:

  • Ethyl shikimate

  • 3-Pentanone

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous toluene (B28343)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of ethyl shikimate in anhydrous toluene in a round-bottom flask, add 3-pentanone.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • The resulting protected diol can be purified by column chromatography on silica (B1680970) gel.

Step 3: Mesylation of the 5-Hydroxyl Group

This protocol describes the activation of the C5 hydroxyl group by mesylation.

Materials:

Procedure:

  • Dissolve the protected diol intermediate in anhydrous DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Stir the reaction at 0 °C for a few hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated product.

Step 4: Epoxidation

This protocol describes the formation of the epoxide from the mesylate.

Materials:

  • 5-O-Mesyl intermediate

  • Potassium bicarbonate (KHCO₃)

  • Methanol (B129727)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 5-O-mesyl intermediate in methanol in a round-bottom flask.

  • Add potassium bicarbonate to the solution.

  • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide, which can be purified by chromatography.

Step 5: Regioselective Azide Opening of the Epoxide

This protocol details the crucial step of introducing the azide group at the C5 position.

G Epoxide Epoxide Intermediate Transition_State SN2 Transition State Epoxide->Transition_State Azide_Nucleophile Azide Nucleophile (NaN3) Azide_Nucleophile->Transition_State Azido_Alcohol Azido-alcohol Intermediate Transition_State->Azido_Alcohol Regioselective Attack at C5

Caption: Regioselective opening of the epoxide by the azide nucleophile.

Materials:

  • Epoxide intermediate

  • Sodium azide (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Ethanol/Water solvent mixture

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the epoxide intermediate in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude azido-alcohol, which can be purified by column chromatography.

Step 6: Reduction of the Azide Group

This protocol describes the conversion of the azide to a primary amine. The Staudinger reaction is a mild and effective method.

Materials:

Procedure:

  • Dissolve the azido-alcohol intermediate in THF in a round-bottom flask.

  • Add triphenylphosphine to the solution at room temperature.

  • Stir the mixture until the evolution of nitrogen gas ceases and TLC indicates the formation of the phosphazene intermediate.

  • Add water to the reaction mixture and stir until the hydrolysis is complete, yielding the primary amine.

  • Remove the THF under reduced pressure.

  • The crude amine can be purified by an appropriate workup and chromatographic separation.

Step 7: Acetylation of the Amino Group

This protocol describes the protection of the newly formed amino group as an acetamide.

Materials:

  • Amino-alcohol intermediate

  • Acetic anhydride

  • Pyridine (B92270) or another suitable base

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amino-alcohol intermediate in anhydrous DCM.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C and slowly add acetic anhydride.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute copper sulfate solution (to remove pyridine), followed by saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

Step 8: Introduction of the 3-Pentyloxy Group

This step involves a series of reactions to introduce the ether linkage at the C3 position. The exact protocol can vary, but a general approach is outlined.

Procedure Overview:

  • Selective protection of the C4 hydroxyl group.

  • Activation of the C3 hydroxyl group (e.g., as a triflate).

  • Nucleophilic substitution with 3-pentanol (B84944) in the presence of a base to form the ether linkage.

  • Deprotection of the C4 hydroxyl group.

Step 9: Final Deprotection and Salt Formation

This final step yields the active pharmaceutical ingredient.

Materials:

  • Fully functionalized oseltamivir precursor

  • Appropriate deprotection reagents (acid or base depending on the protecting groups)

  • Phosphoric acid

  • Suitable solvent (e.g., ethanol, isopropanol)

Procedure:

  • Carry out the final deprotection step to unmask any remaining protecting groups to yield the oseltamivir free base.

  • Purify the free base by chromatography or crystallization.

  • Dissolve the purified oseltamivir free base in a suitable solvent.

  • Add a stoichiometric amount of phosphoric acid to precipitate oseltamivir phosphate.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Conclusion

The total synthesis of oseltamivir from (+)-shikimic acid is a well-established process that has been optimized for large-scale production. The key to a successful synthesis lies in the careful control of stereochemistry and the efficient execution of each transformation. The protocols provided herein offer a detailed guide for researchers in the field of medicinal chemistry and drug development to replicate and potentially improve upon existing synthetic routes.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds from Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of shikimic acid as a key starting material for the synthesis of antiviral compounds, with a primary focus on the anti-influenza drug oseltamivir (B103847) (Tamiflu®). This document includes summaries of various synthetic routes, quantitative data, detailed experimental protocols for key synthetic transformations, and visualizations of synthetic pathways and mechanisms of action.

Introduction

Shikimic acid, a naturally occurring compound found in plants such as the Chinese star anise (Illicium verum), is a vital chiral precursor in the pharmaceutical industry.[1][2] Its most notable application is in the industrial synthesis of oseltamivir, a potent neuraminidase inhibitor effective against influenza A and B viruses.[1] The strategic importance of shikimic acid has driven extensive research into efficient and scalable synthetic routes to oseltamivir and other potential antiviral agents.[3] This document outlines key synthetic strategies, providing researchers with the necessary information to understand and potentially replicate these important transformations.

Synthesis of Oseltamivir from Shikimic Acid

The total synthesis of oseltamivir from shikimic acid is a multistep process that requires precise control over stereochemistry.[4] Several synthetic routes have been developed, including the industrial Roche synthesis, which traditionally involves the use of azide (B81097) reagents, and several azide-free alternatives aimed at improving safety and scalability.[4][5]

Summary of Key Synthetic Routes and Quantitative Data

The following table summarizes the key quantitative data for prominent oseltamivir synthesis strategies starting from shikimic acid.

Synthetic RouteKey FeaturesNumber of Steps (from Shikimic Acid)Overall Yield (%)Reference(s)
Roche Industrial Synthesis Utilizes azide chemistry, well-established for large-scale production.~12~30[6]
Karpf-Trussardi Azide-Free Synthesis An alternative to the Roche synthesis that avoids potentially hazardous azides by using allylamine (B125299).14 (from shikimic acid derivative)35-38[7]
A Short and Practical Synthesis An optimized route with a high overall yield.847[8][9]
Trost Azide-Free Synthesis Employs a palladium-catalyzed asymmetric allylic alkylation as a key step.9 (from a commercial lactone, not directly from shikimic acid but relevant)~30[6][10]
Experimental Protocols

The following protocols provide a generalized, illustrative methodology for key steps in the synthesis of oseltamivir from shikimic acid. Industrial-scale protocols are proprietary and may differ significantly.

Protocol 1: Roche Industrial Synthesis (Illustrative Key Steps)

This route involves the conversion of shikimic acid to a key epoxide intermediate, followed by the introduction of the two amino functionalities.

Step 1: Esterification of Shikimic Acid (-)-Shikimic acid is dissolved in ethanol (B145695), and thionyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for several hours. The solvent is then evaporated under reduced pressure to yield ethyl shikimate, which is purified.[11]

Step 2: Acetonide Protection Ethyl shikimate is dissolved in acetone (B3395972) with 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature until completion, followed by work-up and purification of the protected ethyl shikimate.[11]

Step 3: Mesylation The protected ethyl shikimate is dissolved in dichloromethane (B109758) and triethylamine. Methanesulfonyl chloride is added dropwise at 0°C. The reaction is stirred for a few hours, followed by an aqueous workup and purification to yield the mesylated product.[11]

Step 4: Epoxidation The mesylate is treated with a base, such as potassium bicarbonate, to induce the formation of the key epoxide intermediate.[4]

Step 5: Regioselective Azide Opening of the Epoxide The epoxide intermediate is dissolved in ethanol. In a separate flask, a solution of sodium azide and ammonium (B1175870) chloride in water is prepared. The aqueous azide solution is added to the epoxide solution, and the reaction mixture is heated to reflux. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure, and the aqueous residue is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azido-alcohol intermediate.[12]

Step 6: Reduction of the Azide and Acylation The azide group is reduced to a primary amine, typically using catalytic hydrogenation (e.g., H₂, Pd/C).[13] The resulting amine is then acylated with acetic anhydride (B1165640) to form the acetamido group, yielding a diamine precursor.[13]

Protocol 2: Karpf-Trussardi Azide-Free Synthesis (Key Steps)

This route provides a safer alternative by avoiding the use of sodium azide.

Step 1: Epoxide Opening with Allylamine The key epoxide precursor, derived from shikimic acid, is treated with allylamine in the presence of a catalytic amount of magnesium bromide etherate (MgBr₂·OEt₂). This reaction regioselectively opens the epoxide to yield an amino alcohol.[7][13]

Step 2: Introduction of the Second Amino Group and Domino Reaction The second amino group is introduced through a domino sequence, which can involve a transient imino protection. This cascade reaction leads to the formation of a diamine intermediate.[7]

Step 3: Selective N-Acetylation The resulting diamine is selectively acetylated at the 4-position using acetic anhydride under acidic conditions. Under these conditions, the 5-amino group is protonated and therefore less reactive.[7][13]

Step 4: Deallylation and Salt Formation The N-allyl group is removed via palladium-catalyzed deallylation. Subsequent treatment with phosphoric acid affords oseltamivir phosphate (B84403).[7]

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[14] This active metabolite is a competitive inhibitor of the influenza virus neuraminidase enzyme. Neuraminidase is crucial for the release of newly formed viral particles from infected host cells by cleaving sialic acid residues on the cell surface.[15] By mimicking the transition state of the natural substrate (sialic acid), oseltamivir carboxylate binds to the active site of neuraminidase, preventing the release of progeny virions and thus halting the spread of the infection.[14]

Other Antiviral Compounds from Shikimic Acid

While oseltamivir is the most prominent antiviral drug synthesized from shikimic acid, research has explored the synthesis of other derivatives with potential antiviral activity.

  • Carbocyclic Sialic Acid Analogues: A carbocyclic analogue of sialic acid, designed to inhibit influenza neuraminidase, has been synthesized from quinic acid via a shikimic acid intermediate. The synthesis involved the selective functionalization of two of the three hydroxyl groups of shikimic acid to introduce acetamido and guanidino groups.[16]

  • Aminoshikimic Acid Derivatives: Aminoshikimic acid, an intermediate in a variant of the shikimate pathway found in some bacteria, is considered an attractive precursor for the synthesis of oseltamivir and other potential antiviral inhibitors, such as 4,5-diamino shikimic acid derivatives.[17][18]

  • (-)-Zeylenone: The synthesis of (-)-zeylenone, a compound with reported anticancer, antiviral, and antibiotic activities, has been achieved from shikimic acid.[19]

Detailed, readily reproducible synthetic protocols for these and other novel antiviral compounds derived from shikimic acid are not as widely published as those for oseltamivir. Further research and publication in this area are needed to expand the antiviral applications of this versatile natural product.

Visualizations

The following diagrams illustrate the general synthetic workflow for oseltamivir and its mechanism of action.

G Shikimic_Acid Shikimic Acid Esterification Esterification & Protection Shikimic_Acid->Esterification Mesylation Mesylation Esterification->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Key_Epoxide Key Epoxide Intermediate Epoxidation->Key_Epoxide Azide_Opening Azide Opening/ Amine Addition Key_Epoxide->Azide_Opening Azido_Alcohol Azido-Alcohol/ Amino-Alcohol Azide_Opening->Azido_Alcohol Reduction_Acylation Reduction & Acylation Azido_Alcohol->Reduction_Acylation Pentyloxy_Introduction Introduction of 3-pentyloxy Group Reduction_Acylation->Pentyloxy_Introduction Oseltamivir Oseltamivir Pentyloxy_Introduction->Oseltamivir

Caption: General synthetic workflow for oseltamivir from shikimic acid.

G cluster_virus Influenza Virus cluster_drug Oseltamivir Action Neuraminidase Neuraminidase Sialic_Acid Sialic Acid (on Host Cell) Neuraminidase->Sialic_Acid Cleavage Progeny_Virions Progeny Virions Sialic_Acid->Progeny_Virions Release Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase Inhibition

Caption: Mechanism of neuraminidase inhibition by oseltamivir.

References

Quantitative Analysis of Shikimic Acid in Plant Tissues: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of shikimic acid in various plant tissues. Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids, lignin, and numerous secondary metabolites in plants and microorganisms.[1][2] Its significance extends to the pharmaceutical industry as a primary precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®).[1][3] Accurate quantification of shikimic acid is crucial for metabolic studies, herbicide research, and the exploration of natural sources for drug development.[4][5]

Overview of Analytical Methods

Several analytical techniques are employed for the quantification of shikimic acid in plant matrices. The choice of method often depends on factors such as sensitivity, specificity, cost, and the nature of the plant sample. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.[1][6]

Table 1: Comparison of Analytical Methods for Shikimic Acid Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation on a stationary phase with UV detection.[1][7]Robust, reproducible, and widely available.Lower sensitivity compared to MS methods; may require derivatization for low UV-absorbing compounds.[1]
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.[1]High sensitivity and specificity; excellent for complex matrices.[1][8]Requires derivatization to increase volatility, which adds a step to sample preparation.[1]
LC-MS/MS Separation by liquid chromatography coupled with tandem mass spectrometry for high selectivity and sensitivity.[9][10][11]High sensitivity and specificity; suitable for complex matrices without derivatization.[9][10]Higher equipment cost and complexity.
Spectrophotometry Colorimetric reaction based on the oxidation of shikimic acid.[1][7]Simple, cost-effective, and rapid.[4][7]Lower specificity; potential for interference from other compounds in the plant extract.[7]

Experimental Protocols

Sample Preparation: Extraction of Shikimic Acid from Plant Tissues

Accurate quantification begins with efficient extraction of shikimic acid from the plant material. Several methods have been reported, with acid-based and water-based extractions being the most common.

Protocol 2.1.1: Acid-Based Extraction [6]

This method is suitable for a wide range of plant tissues.

  • Weigh approximately 150-200 mg of fresh or frozen plant tissue and grind to a fine powder in liquid nitrogen using a mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1.5 mL of 0.25 N HCl.

  • Vortex the mixture for 5 minutes.

  • Sonicate the sample for 30 minutes at room temperature.

  • Centrifuge the extract at 20,000 x g for 15 minutes.

  • Carefully collect the supernatant, which contains the shikimic acid, for analysis.

Protocol 2.1.2: Microwave-Assisted Water Extraction [12][13]

This method offers a rapid and environmentally friendly alternative to acid-based extraction.

  • Weigh approximately 100-400 mg of dried and ground plant tissue (passed through a 20-mesh screen).[14]

  • Place the sample in a microwave-safe extraction vessel.

  • Add a specific volume of deionized water (e.g., 10 mL).

  • Place the vessel in a microwave extraction system.

  • Apply microwave power (e.g., 200 W) for a short duration (e.g., 2 minutes).

  • Allow the sample to cool.

  • Centrifuge the extract and collect the supernatant for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used method for the reliable quantification of shikimic acid.

Protocol 2.2.1: HPLC-UV Analysis [7][12]

  • Sample Preparation: Filter the plant extract through a 0.22 µm nylon syringe filter before injection.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) or an amino (NH2) column (e.g., LiChrosorb NH2, 250 x 4 mm, 5 µm).[1][7]

  • Mobile Phase: An isocratic mobile phase of 95% acetonitrile (B52724) and 5% water containing 0.1% orthophosphoric acid is commonly used with an amino column.[7] For C18 columns, a mobile phase of 95:5 deionized water (pH 3.0):methanol can be used.[13]

  • Flow Rate: 1.0 mL/min.[7][13]

  • Detection: UV detection at 210-215 nm.[7][12]

  • Quantification: Create a standard curve using known concentrations of a shikimic acid standard (e.g., 1.0 to 12.0 µg/mL).[1] Calculate the concentration in the plant extracts by comparing their peak areas to the standard curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and is particularly useful for complex sample matrices. This method requires derivatization of shikimic acid to make it volatile.

Protocol 2.3.1: GC-MS Analysis with Silylation

  • Sample Preparation: Take a known volume of the plant extract and evaporate it to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of shikimic acid.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) of characteristic ions of the shikimic acid-TMS derivative.[1]

  • Quantification: Prepare a standard curve by derivatizing known concentrations of shikimic acid and analyzing them under the same conditions.

Quantification by Spectrophotometry

Spectrophotometric methods are simple and cost-effective but may be less specific than chromatographic methods.[4][7] They are based on the periodate (B1199274) oxidation of shikimic acid.[7]

Protocol 2.4.1: Spectrophotometric Assay [7]

  • Sample Preparation: Use the supernatant from the acid-based extraction.

  • Reaction:

    • In a microcentrifuge tube, mix 5-250 µL of the plant extract with deionized water to a final volume of 250 µL.

    • Add 250 µL of a freshly prepared solution of 0.5% sodium periodate.

    • Incubate at room temperature for 15 minutes.

  • Quenching: Add 300 µL of 0.1 M L-glycine to stop the reaction.

  • Measurement: Measure the absorbance at 380 nm.[7]

  • Quantification: Prepare a standard curve using known concentrations of shikimic acid (e.g., 1-60 µmol/mL).[7] Determine the concentration in the plant extracts from the standard curve.

Quantitative Data Summary

The concentration of shikimic acid can vary significantly among different plant species and tissues. The following table summarizes some reported values.

Table 2: Shikimic Acid Content in Various Plant Tissues

Plant SpeciesTissueMethodShikimic Acid ContentReference
Illicium verum (Star Anise)FruitHPLC1.74%[15]
Pinus massoniana (Masson's Pine)NeedleHPLC5.71%[15]
Platycladus orientalis (Oriental Arborvitae)Leafy TwigsHPLC8.95%[15]
Prunus armeniaca (Apricot)FruitHPLC23.78 mg/kg[15]
Iris pseudoacorusRhizomeNot specified739 µg/g (May), 545 µg/g (June)[1]
Eucalyptus citriodoraNot specifiedRP-HPLCDetected[1]
Liquidambar styracifluaSeedsNot specified2.4-3.7%[1]

Visualizations

Signaling Pathway

The shikimate pathway is a seven-step metabolic route for the biosynthesis of aromatic amino acids.[16][17]

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of shikimic acid in plant tissues.

Experimental_Workflow Plant_Tissue Plant Tissue Sampling Extraction Extraction (e.g., Acid or Microwave-Assisted) Plant_Tissue->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Analysis Analytical Method Filtration->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS (with Derivatization) Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS Spectro Spectrophotometry Analysis->Spectro Data Data Acquisition and Quantification HPLC->Data GCMS->Data LCMS->Data Spectro->Data

References

Application Note and Protocol for HPLC Analysis of Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of shikimic acid. It is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

Shikimic acid is a key chiral intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms.[1] It serves as a precursor for the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir. Accurate and reliable quantification of shikimic acid in various matrices is therefore crucial for quality control and research purposes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of shikimic acid.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV detector is suitable for this analysis.[2]

  • Column: A C18 reversed-phase column is commonly used.[1] Other options include cation exchange columns or mixed-mode columns.[1][3]

  • Reagents:

    • Shikimic acid standard (≥98% purity)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Sulfuric acid or phosphoric acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm) are required for sample filtration.

Preparation of Standard Solutions and Mobile Phase
  • Stock Standard Solution (e.g., 500 mg/L): Accurately weigh 50 mg of shikimic acid and dissolve it in 100 mL of deionized water.[2][3] This stock solution can be stored at -18°C for several months.[2][3]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 25, 50, 100, 150 mg/L) by diluting the stock solution with deionized water.[2][3] These solutions should be prepared fresh daily.[2][3]

  • Mobile Phase Preparation: A common mobile phase is a dilute acidic solution. For example, a 0.01 M sulfuric acid solution can be prepared by adding 20 mL of 1 N sulfuric acid to a 1000 mL volumetric flask and filling it up with deionized water.[2][3] Another option is a mixture of methanol and a dilute phosphate (B84403) buffer.[4] The mobile phase should be filtered through a 0.45 µm membrane and degassed before use.[2][3]

Sample Preparation

The sample preparation method will vary depending on the matrix. For plant materials, an acidic extraction is often employed.

  • Weigh a known amount of the homogenized sample (e.g., 200 mg of ground plant tissue).[5]

  • Add a specific volume of extraction solvent (e.g., 2 mL of 0.25 N HCl).[5]

  • Sonicate the mixture for a defined period (e.g., 30 minutes).[5]

  • Centrifuge the sample to pellet the solid material.[5]

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6]

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the detection wavelength. Common wavelengths for shikimic acid detection are in the range of 200-215 nm.[3][4][7][8]

  • Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system.[6][7]

  • Record the chromatograms and the peak areas.

  • Quantify the amount of shikimic acid in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.[3]

Data Presentation

The following tables summarize typical quantitative data and chromatographic conditions for the HPLC analysis of shikimic acid.

Table 1: Comparison of HPLC Methods for Shikimic Acid Analysis

ParameterMethod 1Method 2Method 3
Column C18 Reversed-PhaseCation ExchangeMixed-Mode (Newcrom BH)
Mobile Phase 0.01 M Sulfuric Acid in Water[6]0.01 M Sulfuric Acid in Water[3]Acetonitrile/Water (5/95) with 0.02% H3PO4[3]
Flow Rate 0.8 mL/min[6]Not Specified1.0 mL/min[3]
Detection Wavelength 213 nm[6]210 nm[3]200 nm[3]
Injection Volume 10-20 µL[6]5 µL[2]Not Specified
Column Temperature 30-35°C[6]65°C (for cation exchange column)[3]30°C[4]

Table 2: Method Validation Parameters for Shikimic Acid Analysis

ParameterResultReference
Linearity Range 1.26 - 1000 µg/mL[8]
Correlation Coefficient (r²) > 0.999[8]
Limit of Detection (LOD) 0.43 µg/mL[8]
Limit of Quantitation (LOQ) 1.26 µg/mL[8]
Recovery 98.5%[9]
Reproducibility (RSD%) 1.67%[9]

Visualizations

Shikimate Pathway

The following diagram illustrates the central role of shikimic acid in the biosynthesis of aromatic compounds.

Shikimate_Pathway cluster_pathway Shikimate Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP1 Phosphoenolpyruvate PEP1->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids Other_Metabolites Other Metabolites (e.g., Folates, Quinones) Chorismate->Other_Metabolites

Caption: The Shikimate Pathway leading to aromatic compounds.

Experimental Workflow

The diagram below outlines the general workflow for the HPLC analysis of shikimic acid.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Extraction, Filtration) Start->Sample_Prep Standard_Prep Standard Preparation (Stock and Working Solutions) Start->Standard_Prep HPLC_Analysis HPLC Analysis (Injection and Data Acquisition) Sample_Prep->HPLC_Analysis Standard_Prep->HPLC_Analysis Data_Processing Data Processing (Peak Integration, Calibration Curve) HPLC_Analysis->Data_Processing Quantification Quantification (Calculation of Concentration) Data_Processing->Quantification End End Quantification->End Method_Validation Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range

References

Application Notes and Protocols for the Derivatization of Shikimic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimic acid is a key chiral intermediate in the pharmaceutical industry, most notably as a precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). Accurate and sensitive quantification of shikimic acid in various matrices is crucial for process optimization, quality control, and research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, due to its polar nature and low volatility, shikimic acid must be chemically modified through derivatization prior to GC-MS analysis.[1] This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with nonpolar functional groups, increasing the analyte's volatility and thermal stability.

This document provides detailed application notes and protocols for the derivatization of shikimic acid for GC-MS analysis, focusing on the widely used silylation methods.

Derivatization Strategies for Shikimic Acid

The most common derivatization technique for compounds containing hydroxyl and carboxyl groups, such as shikimic acid, is silylation. This involves the introduction of a trimethylsilyl (B98337) (TMS) group. The two most prominent silylating reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A two-step approach involving methoximation prior to silylation is also frequently employed in metabolomics to prevent the formation of multiple derivatives from tautomers.

Quantitative Data Summary

Analyte ClassDerivatizing AgentLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Anabolic SteroidsBSTFA + 1% TMCS>0.991.02.595-105<10[2]
Anabolic SteroidsMSTFA/NH4I/Ethanethiol>0.990.51.592-108<8[2]
Organic Acids (Lactic, Glycolic, Malic)MTBSTFA>0.99550.317 - 0.410 (µg/mL)0.085 - 1.53 (µg/mL)--[3]

Disclaimer: The data presented in this table are for anabolic steroids and other organic acids, not shikimic acid. This information is provided for illustrative purposes to indicate the typical performance of the derivatization reagents. Method validation, including the determination of LOD and LOQ, should be performed for shikimic acid in the specific sample matrix of interest.

Experimental Protocols

Protocol 1: Single-Step Silylation using BSTFA

This protocol describes a rapid and efficient single-step derivatization of shikimic acid using BSTFA, often with a catalyst like trimethylchlorosilane (TMCS) or in the presence of a solvent like pyridine (B92270).

Materials:

  • Shikimic acid standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Suitable solvent (e.g., acetonitrile, dichloromethane)

  • GC vials (2 mL) with inserts

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes.[2] A common condition is 65°C for approximately 20 minutes.[4]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Methoximation and Silylation using MSTFA

This two-step protocol is a standard procedure in metabolomics to reduce the complexity of chromatograms by preventing the formation of multiple derivatives for certain compounds.

Materials:

  • Shikimic acid standard or dried sample extract

  • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC vials (2 mL) with inserts

  • Vortex mixer

  • Heating block or oven/thermal shaker

Procedure:

  • Sample Preparation: Lyophilize or evaporate the sample to complete dryness.

  • Methoximation:

    • Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly, vortex, and incubate at a controlled temperature (e.g., 37°C) for 90 minutes with agitation.[5]

  • Silylation:

    • Add 80 µL of MSTFA to the vial.

    • Recap the vial, vortex, and incubate at the same or a different controlled temperature (e.g., 37°C) for 30 minutes with agitation.[5]

  • Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.

Visualizations

Experimental Workflow

G General Workflow for Shikimic Acid Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Shikimic Acid Sample (e.g., from extraction) Dry Evaporation to Dryness (Nitrogen stream or Lyophilization) Sample->Dry Deriv_reagent Add Derivatization Reagent (e.g., BSTFA or Methoxyamine + MSTFA) Dry->Deriv_reagent React Incubation / Heating (e.g., 60-70°C) Deriv_reagent->React GCMS GC-MS Injection and Analysis React->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General workflow for shikimic acid derivatization and GC-MS analysis.

Silylation Reaction of Shikimic Acid

G Silylation of Shikimic Acid with BSTFA Shikimic Shikimic Acid (with -OH and -COOH groups) TMS_Shikimic Tetra-TMS-Shikimic Acid (Volatile Derivative) Shikimic->TMS_Shikimic + 4 BSTFA BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) BSTFA->TMS_Shikimic Byproduct + Byproducts

Caption: Silylation reaction of shikimic acid with BSTFA.

References

Application Notes and Protocols for the Enzymatic Synthesis of Shikimic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of shikimic acid and its derivatives. Shikimic acid is a crucial chiral building block for the synthesis of various pharmaceuticals, most notably the antiviral drug oseltamivir (B103847) (Tamiflu®).[1][2][3][4][5] Enzymatic and microbial production methods offer a more sustainable and environmentally friendly alternative to extraction from plant sources like Chinese star anise, which is often limited in supply.[4]

Introduction to the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[6] This pathway is absent in mammals, making its enzymes attractive targets for the development of antimicrobial agents and herbicides.[6] The central intermediate of this pathway, shikimic acid, can be overproduced in microbial systems, primarily Escherichia coli, through metabolic engineering.

The key enzymatic steps leading to the synthesis of shikimic acid are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG/F/H in E. coli) : Condenses phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[3][4]

  • 3-dehydroquinate (DHQ) synthase (AroB in E. coli) : Converts DAHP to 3-dehydroquinate.[3][4]

  • 3-dehydroquinate dehydratase (AroD in E. coli) : Dehydrates DHQ to 3-dehydroshikimate (DHS).[3]

  • Shikimate dehydrogenase (AroE in E. coli) : Reduces DHS to shikimic acid in an NADPH-dependent reaction.[3][7]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) AroG DAHP synthase (AroG/F/H) PEP->AroG E4P Erythrose-4-phosphate (E4P) E4P->AroG DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) AroB DHQ synthase (AroB) DAHP->AroB DHQ 3-Dehydroquinate (DHQ) AroD DHQ dehydratase (AroD) DHQ->AroD DHS 3-Dehydroshikimate (DHS) AroE Shikimate dehydrogenase (AroE) DHS->AroE SA Shikimic Acid AroG->DAHP AroB->DHQ AroD->DHS AroE->SA

Application Note: Microbial Production of Shikimic Acid in E. coli

Metabolic engineering of E. coli has been extensively employed to enhance the production of shikimic acid. Key strategies include:

  • Blocking the downstream pathway: Deletion of the genes encoding shikimate kinases (aroK and aroL) prevents the conversion of shikimic acid to shikimate-3-phosphate, leading to its accumulation.[1][8]

  • Increasing carbon flux towards the shikimate pathway: Overexpression of a feedback-resistant version of DAHP synthase (aroGfbr) and transketolase (tktA) enhances the supply of the precursors PEP and E4P.[5][8]

  • Overcoming bottlenecks in the pathway: Overexpression of DHQ synthase (aroB) and shikimate dehydrogenase (aroE) can further boost production.[1][8]

  • Optimizing cofactor availability: Ensuring a sufficient supply of NADPH, the cofactor for shikimate dehydrogenase, is crucial.[8]

  • Modifying glucose uptake: Replacing the native phosphotransferase system (PTS) with a non-PTS glucose uptake system can increase the availability of PEP for the shikimate pathway.[9]

Metabolic_Engineering_Workflow WT Wild-type E. coli Knockout Deletion of aroK and aroL (Block downstream pathway) WT->Knockout Overexpress Overexpression of key enzymes: - aroGfbr (feedback resistant) - tktA (precursor supply) - aroB (pathway enzyme) - aroE (pathway enzyme) Knockout->Overexpress Optimize Optimization of: - Glucose uptake (non-PTS) - Cofactor (NADPH) availability Overexpress->Optimize Production High-yield Shikimic Acid Production Strain Optimize->Production

Quantitative Data on Shikimic Acid Production

The following table summarizes the shikimic acid production in various engineered E. coli strains.

StrainRelevant Genotype/ModificationsCarbon SourceTiter (g/L)Yield (g/g or mol/mol)Reference
E. coli BW25113 (∆aroL/aroK, DE3)/pETDuet-GBAEΔaroK, ΔaroL, overexpression of aroG, aroB, tktA, aroESorbitol1.0776-[1]
E. coli SP1.1/pKD12.112ΔaroL, ΔaroKGlucose27.3-[3]
E. coli SP1.1/pSC6.090BΔaroL, ΔaroK, overexpression of aroFFbr, aroE, glf, glk, tktAGlucose + Yeast Extract870.36 (yield)[3]
Engineered E. coliΔaroK, ΔaroL, ΔydiB, ΔPTS, ΔackA-pta, overexpression of aroGfbr, ppsA, tktAGlucose14.60.29 g/g[5]
E. coli SA116ΔaroK, ΔaroL, chromosomal integration and evolution of aroGfbr, aroB, aroE, tktA, overexpression of pntAB or nadKGlucose3.120.33 mol/mol[8]

Experimental Protocols

Protocol 1: Production of Shikimic Acid using a Whole-Cell Biocatalyst

This protocol is a generalized procedure based on the principles of metabolic engineering of E. coli for shikimic acid production.

1. Strain and Plasmid Construction: a. Obtain or construct an E. coli strain with deletions in the aroK and aroL genes. b. Clone the genes for a feedback-resistant DAHP synthase (aroGfbr), transketolase (tktA), DHQ synthase (aroB), and shikimate dehydrogenase (aroE) into a suitable expression vector (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7). c. Transform the expression plasmid into the ΔaroK ΔaroLE. coli strain.

2. Pre-culture Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. b. Incubate at 37°C with shaking at 200 rpm overnight.

3. Fermentation: a. Inoculate 100 mL of fermentation medium (e.g., M9 minimal medium supplemented with glucose or sorbitol, yeast extract, and the appropriate antibiotic) with the overnight pre-culture to an initial OD600 of 0.1. b. Incubate at 37°C with shaking at 200 rpm. c. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.

4. Sample Analysis: a. Periodically take samples from the culture. b. Centrifuge the samples to remove the cells. c. Analyze the supernatant for shikimic acid concentration using HPLC (see Protocol 3).

Protocol 2: Enzymatic Synthesis of 4-O-Cinnamoyl Shikimic Acid Derivatives

This protocol is based on the lipase-catalyzed regioselective esterification of a shikimic acid derivative.[10][11]

1. Materials: a. Methyl shikimate (substrate) b. Vinyl cinnamate (B1238496) or other vinyl esters (acyl donor) c. Immobilized Candida antarctica lipase (B570770) A (CAL-A) d. Anhydrous solvent (e.g., 2-methyl-2-butanol (B152257) or toluene)

2. Reaction Setup: a. To a solution of methyl shikimate (1 equivalent) in the anhydrous solvent, add the vinyl ester (1.5-2 equivalents). b. Add the immobilized lipase (e.g., 50 mg per mmol of methyl shikimate). c. Incubate the reaction mixture at a controlled temperature (e.g., 45-60°C) with constant stirring.

3. Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

4. Product Purification: a. Once the reaction is complete, filter off the immobilized enzyme. b. Evaporate the solvent under reduced pressure. c. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow Start Start with Shikimic Acid or Methyl Shikimate Reaction Enzymatic Reaction (e.g., Lipase-catalyzed esterification) - Substrates - Enzyme - Solvent - Temperature Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Continue reaction Purification Product Purification - Enzyme removal - Solvent evaporation - Column chromatography Monitoring->Purification Reaction complete Product Pure Shikimic Acid Derivative Purification->Product

Protocol 3: Quantification of Shikimic Acid by HPLC

This protocol outlines a general method for the quantification of shikimic acid in fermentation broth.

1. Sample Preparation: a. Centrifuge the fermentation sample to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12] b. Mobile Phase: Isocratic elution with 0.01-0.2% sulfuric or phosphoric acid in water.[12][13] c. Flow Rate: 0.5-1.0 mL/min.[13][14] d. Detection: UV at 210-213 nm.[13][14] e. Column Temperature: 30°C.[13]

3. Quantification: a. Prepare a standard curve using known concentrations of pure shikimic acid. b. Inject the prepared sample and standards onto the HPLC system. c. Quantify the shikimic acid concentration in the sample by comparing the peak area to the standard curve.[15]

Kinetic Parameters of Key Enzymes

Understanding the kinetic properties of the enzymes in the shikimate pathway is crucial for rational metabolic engineering and for designing in vitro enzymatic synthesis systems.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)Reference
Shikimate DehydrogenaseCamellia sinensis3-dehydroshikimate286.5760.2220.133[16]
Shikimate DehydrogenaseCamellia sinensisShikimate209.6190.1040.062[16]
Shikimate KinaseMycobacterium tuberculosisShikimate650 ± 2860 ± 8-[16]
Shikimate KinaseMycobacterium tuberculosisMgATP112 ± 460 ± 8-[16]
EPSP SynthaseZea maysPEP29 ± 1.83.3 ± 0.1-[16]

Conclusion

The enzymatic synthesis of shikimic acid and its derivatives represents a powerful and sustainable approach for the production of valuable pharmaceutical intermediates. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these biosynthetic processes. Further research in metabolic engineering, enzyme discovery, and process optimization will continue to enhance the efficiency and economic viability of these methods.

References

Application Notes: Shikimic Acid in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shikimic acid, a natural alpha-hydroxy acid (AHA) predominantly extracted from the seeds of star anise (Illicium verum), is emerging as a multifunctional active ingredient in the cosmetic and dermatological fields.[1][2][3] Its gentle yet effective properties make it a suitable alternative to more aggressive AHAs like glycolic acid, particularly for sensitive skin.[4][5] Shikimic acid's diverse biological activities include exfoliation, anti-aging, skin brightening, anti-acne, and anti-inflammatory effects.[6][7] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of shikimic acid.

1. Key Applications and Mechanisms of Action

1.1. Exfoliation and Skin Renewal Shikimic acid functions as a chemical exfoliant by reducing the cohesion between corneocytes in the stratum corneum, which promotes desquamation and accelerates cell renewal.[1] This action helps to improve the skin's microrelief, resulting in a smoother and more radiant appearance.[1] Notably, its exfoliating efficacy is comparable to that of glycolic acid but with significantly less irritation.[4][6] Studies have shown that a 5% concentration of shikimic acid has a similar exfoliating effect to a 50% concentration of glycolic acid.[8][9]

1.2. Anti-Aging and Antioxidant Protection The anti-aging properties of shikimic acid are attributed to its potent antioxidant capacity and its ability to protect skin cells from UV-induced senescence.[6][10][11] It effectively neutralizes harmful free radicals generated by environmental stressors like UV radiation and pollution, thus preventing damage to cellular components like collagen and elastin.[10][11] Furthermore, shikimic acid has been shown to activate SIRT1, an NAD+-dependent deacetylase, which plays a crucial role in preventing cellular senescence and promoting cell longevity.[12][13][14] This mechanism helps to delay the signs of photoaging, such as fine lines and wrinkles.[10]

1.3. Skin Brightening and Hyperpigmentation Control Shikimic acid is an effective agent for treating hyperpigmentation and achieving a more even skin tone.[10][15] Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme responsible for melanin (B1238610) synthesis.[10][11][16] By reducing the overproduction of melanin at its source, shikimic acid helps to fade existing dark spots and prevent the formation of new ones.[10][17]

1.4. Acne and Sebum Regulation With its antimicrobial and anti-inflammatory properties, shikimic acid is a valuable ingredient in formulations for acne-prone skin.[5] It has demonstrated efficacy against Propionibacterium acnes (now Cutibacterium acnes), the bacterium implicated in acne development, and Malassezia furfur, a yeast associated with fungal skin conditions.[18] Additionally, shikimic acid helps to regulate sebum production and unblock clogged pores, reducing the formation of comedones and inflammatory lesions.[3][19]

1.5. Anti-Inflammatory and Soothing Effects Shikimic acid exhibits anti-inflammatory properties by regulating the release of inflammatory mediators.[10][11] It can inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[20] This makes it suitable for calming irritated and sensitive skin, reducing redness, and soothing flare-ups.[11][15]

1.6. Deodorizing Action An interesting application of shikimic acid is in deodorants. It inhibits the activity of the lipase (B570770) enzyme, which breaks down lipids in sweat into odorous fatty acids.[1][6][18] This action helps to control and neutralize unwanted body odors.[3]

1.7. Skin Regeneration and Wound Healing Recent research has highlighted the regenerative potential of shikimic acid. It has been shown to convert human dermal fibroblasts into multipotent skin-derived precursor cells.[6][21] In ex-vivo models, shikimic acid facilitated wound healing and enhanced the reconstruction of the dermis, suggesting its potential use in products for skin repair and regeneration.[21][22]

Data Presentation

Table 1: Formulation and Physicochemical Properties of Shikimic Acid

ParameterValue/RangeSource(s)
Recommended Usage Rate 1.0% - 5.0%[7][8][9]
Typical Concentration (Clinical Study) 3.0%[1][6]
High Efficacy Concentration (Exfoliation) 5.0% (Comparable to 50% Glycolic Acid)[4][6][8]
Effective pH Range in Formulation 3.0 - 6.0[5][7][8]
Solubility Water Soluble[4][8]
Appearance White to off-white crystalline powder[5][8]
Temperature Tolerance Avoid heating above 60°C[8]

Table 2: Efficacy and Biological Activity of Shikimic Acid

ApplicationMechanism of ActionKey FindingsSource(s)
Exfoliation Reduces corneocyte cohesion5% Shikimic Acid ≈ 50% Glycolic Acid in efficacy.[6]
Anti-Aging Antioxidant; SIRT1 ActivationProtects against UV-induced cellular senescence.[10][12][13]
Skin Brightening Tyrosinase InhibitionIdentified as a potent tyrosinase inhibitor with low cytotoxicity.[10][16][17]
Anti-Acne Antimicrobial; Sebum RegulationInhibits growth of C. acnes and M. furfur.
Anti-Inflammatory NF-κB/MAPK Pathway InhibitionReduces the release of inflammatory mediators.[10][20]
Deodorant Lipase InhibitionReduces production of odorous fatty acids.[1][18]
Skin Regeneration Fibroblast ConversionConverts dermal fibroblasts to multipotent precursor cells.[21][22]

Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity Assessment (Chemiluminescence Assay)

This protocol is based on the HRP-luminol-H₂O₂ method for evaluating the free radical scavenging ability of shikimic acid.[1]

  • Objective: To quantify the antioxidant capacity of shikimic acid.

  • Materials:

    • Shikimic acid solution (various concentrations)

    • Luminol (B1675438) solution

    • Horseradish Peroxidase (HRP) solution

    • Hydrogen Peroxide (H₂O₂) solution

    • Phosphate-buffered saline (PBS)

    • Luminometer or microplate reader with chemiluminescence detection

  • Methodology:

    • Prepare a series of shikimic acid dilutions in PBS.

    • In a 96-well microplate, add 50 µL of the shikimic acid solution (or PBS as a control) to each well.

    • Add 50 µL of HRP solution to each well.

    • Add 50 µL of luminol solution to each well.

    • Initiate the chemiluminescent reaction by adding 50 µL of H₂O₂ solution.

    • Immediately measure the chemiluminescence intensity using a luminometer.

    • The antioxidant activity is calculated as the percentage of inhibition of the chemiluminescence signal compared to the control.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol assesses the ability of shikimic acid to inhibit the enzyme responsible for melanin production.[10][16]

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of shikimic acid on mushroom tyrosinase.

  • Materials:

    • Shikimic acid solution (various concentrations)

    • Mushroom tyrosinase solution

    • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

    • Phosphate (B84403) buffer (pH 6.8)

    • Kojic acid (positive control)

    • Microplate reader

  • Methodology:

    • In a 96-well plate, add 20 µL of shikimic acid solution or control to each well.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.

    • Calculate the percentage of tyrosinase inhibition for each concentration.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the concentration of shikimic acid.

Protocol 3: Clinical Efficacy Assessment of a Topical Formulation

This protocol outlines a non-invasive clinical study to evaluate the exfoliating and skin-smoothing effects of a formulation containing shikimic acid.[1][9]

  • Objective: To evaluate the effect of a 3% shikimic acid gel on skin microrelief and exfoliation.

  • Study Design:

    • Participants: 20-30 healthy volunteers with normal to oily skin.

    • Design: A randomized, controlled, split-face or split-forearm study.

    • Duration: 4 weeks.

    • Test Product: 3% Shikimic Acid Gel.

    • Control: Vehicle gel (without shikimic acid).

  • Methodology:

    • Baseline Measurement (Day 0): Acclimatize subjects to the controlled environment (22°C, 50% RH) for 30 minutes.

    • Measure baseline skin parameters on designated test areas (e.g., forearms).

      • Skin Microrelief: Use a skin visiometer or similar imaging system to capture high-resolution images of the skin surface. Analyze parameters like roughness (SEsc) and scaliness.

      • Corneometry: Measure skin hydration levels.

      • Sebumetry: Measure sebum output.

    • Product Application: Instruct subjects to apply the assigned product (test or control) to the designated area twice daily for 4 weeks.

    • Follow-up Measurements: Repeat the baseline measurements at Week 2 and Week 4.

    • Data Analysis: Statistically compare the changes in skin parameters from baseline between the shikimic acid-treated group and the control group. A significant reduction in roughness and an increase in exfoliation-related parameters in the treated group would indicate efficacy.

Mandatory Visualization

G cluster_UV Environmental Stressor cluster_Skin Skin Cell Response UV UV Radiation Senescence Cellular Senescence (Photoaging) UV->Senescence induces SIRT1_inactive Inactive SIRT1 SIRT1_active Active SIRT1 SIRT1_active->Senescence inhibits Proteostasis Improved Proteostasis & Cell Longevity SIRT1_active->Proteostasis promotes SA Shikimic Acid SA->SIRT1_active promotes activation of

Caption: Shikimic acid's anti-aging signaling pathway.

cluster_epidermis Epidermis cluster_dermis Dermis & Glands SA Shikimic Acid Exfoliation Exfoliation (Reduces Corneocyte Cohesion) SA->Exfoliation Brightening Skin Brightening (Inhibits Tyrosinase) SA->Brightening Antimicrobial Antimicrobial (Anti-Acne) SA->Antimicrobial AntiAging Anti-Aging (Antioxidant, SIRT1 Activation) SA->AntiAging AntiInflammatory Anti-Inflammatory (Soothes Skin) SA->AntiInflammatory Deodorant Deodorizing (Inhibits Lipase) SA->Deodorant

Caption: Multifunctional effects of Shikimic Acid on skin.

Start Screening & Recruitment (N=30) Baseline Baseline Measurements (Week 0) - Skin Microrelief - Hydration - Sebum Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: 3% Shikimic Acid Gel Randomization->GroupA GroupB Group B: Vehicle Gel (Control) Randomization->GroupB Application 4-Week Product Application (Twice Daily) GroupA->Application GroupB->Application FollowUp Follow-Up Measurements (Week 2 & Week 4) Application->FollowUp Analysis Statistical Analysis (Compare Group A vs. Group B) FollowUp->Analysis End Conclusion on Efficacy Analysis->End

Caption: Workflow for a clinical efficacy study.

References

Application Notes and Protocols for Real-Time Shikimic Acid Monitoring Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimic acid is a key chiral intermediate in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®) and a crucial metabolite in the shikimate pathway found in plants, bacteria, and fungi. Real-time monitoring of shikimic acid concentrations is critical for optimizing its production in microbial fermentation processes and for studying the effects of herbicides that target this pathway. This document provides detailed application notes and protocols for the development and use of various biosensors for real-time shikimic acid monitoring.

Whole-Cell Biosensor for High-Throughput Screening

Genetically engineered whole-cell biosensors offer a powerful tool for the high-throughput screening of microbial strains engineered for high-level shikimic acid production. These biosensors typically utilize a transcriptional regulator that responds to shikimic acid, controlling the expression of a reporter protein, such as Green Fluorescent Protein (GFP).

Signaling Pathway

The signaling pathway for a whole-cell shikimic acid biosensor based on the Corynebacterium glutamicum transcriptional regulator ShiR is depicted below. In the presence of shikimic acid, ShiR binds to the promoter region of a gene cassette containing a reporter gene (e.g., gfp), activating its transcription and leading to the production of a measurable fluorescent signal.

G cluster_cell Bacterial Cell SA Shikimic Acid ShiR ShiR (Transcriptional Regulator) SA->ShiR Binds and activates Promoter ShiR-responsive Promoter ShiR->Promoter Binds to GFP_gene gfp (Reporter Gene) Promoter->GFP_gene Activates transcription GFP Green Fluorescent Protein GFP_gene->GFP Translation Fluorescence Fluorescence Signal GFP->Fluorescence Emits G cluster_no_sa No Shikimic Acid cluster_sa Shikimic Acid Bound CFP1 CFP SDH1 Shikimate Dehydrogenase YFP1 YFP CFP1->YFP1 Low FRET Emission1 CFP Emission (475 nm) CFP1->Emission1 SA Shikimic Acid SDH2 Shikimate Dehydrogenase (Conformation Change) SA->SDH2 Binds to CFP2 CFP YFP2 YFP CFP2->YFP2 High FRET Emission2 YFP Emission (530 nm) YFP2->Emission2 Excitation1 Excitation (430 nm) Excitation1->CFP1 Excitation1->CFP2 FRET FRET G cluster_fab Biosensor Fabrication cluster_detection Electrochemical Detection Electrode Bare Electrode Modified_Electrode Modified Electrode (e.g., with nanoparticles) Electrode->Modified_Electrode Surface Modification Immobilized_Enzyme Enzyme Immobilization (Shikimate Dehydrogenase) Modified_Electrode->Immobilized_Enzyme Covalent Attachment Enzyme_Reaction Enzymatic Reaction (Shikimate + NADP+ -> 3-Dehydroshikimate + NADPH) Analyte Shikimic Acid + NADP+ Analyte->Enzyme_Reaction Electrochemical_Signal Electrochemical Oxidation of NADPH Enzyme_Reaction->Electrochemical_Signal Current Measured Current Electrochemical_Signal->Current

Application Note: Engineering Microbial Metabolism through Shikimate Pathway Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] These amino acids are not only essential building blocks for proteins but also serve as precursors for a vast array of secondary metabolites with significant biological and pharmaceutical activities, including alkaloids, flavonoids, and certain antibiotics.[3][4][5] Animals do not possess this pathway and must obtain these essential amino acids from their diet.[1] This unique characteristic makes the shikimate pathway an attractive target for the development of herbicides and antimicrobial agents.

Furthermore, the central role of the shikimate pathway in directing carbon flow from primary metabolism to aromatic compounds makes it a prime target for metabolic engineering.[6][7] By creating knockout strains with targeted deletions of specific genes within this pathway, researchers can study the effects on cellular physiology, identify metabolic bottlenecks, and redirect metabolic flux towards the overproduction of desired compounds. This application note provides detailed protocols for creating shikimate pathway knockout strains, primarily in microbial systems, and discusses their application in metabolic studies.

The Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate.[1][8][9] Chorismate is the common precursor for the three aromatic amino acids and other important metabolites.[1][5][9]

The seven enzymes of the core shikimate pathway are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG, aroF, aroH in E. coli) : Catalyzes the condensation of PEP and E4P to form DAHP.[1]

  • 3-dehydroquinate (DHQ) synthase (aroB) : Converts DAHP to DHQ.[1]

  • 3-dehydroquinate dehydratase (aroD) : Catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).[1]

  • Shikimate dehydrogenase (aroE) : Reduces DHS to shikimate.[1]

  • Shikimate kinase (aroK, aroL) : Phosphorylates shikimate to shikimate-3-phosphate (B1206780).[4]

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (aroA) : Catalyzes the condensation of shikimate-3-phosphate and PEP to form EPSP.

  • Chorismate synthase (aroC) : Converts EPSP to chorismate.[1]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) aroG DAHP synthase PEP->aroG E4P Erythrose 4-Phosphate (E4P) E4P->aroG DAHP DAHP aroB DHQ synthase DAHP->aroB DHQ 3-Dehydroquinate (DHQ) aroD DHQ dehydratase DHQ->aroD DHS 3-Dehydroshikimate (DHS) aroE Shikimate dehydrogenase DHS->aroE Shikimate Shikimate aroL Shikimate kinase Shikimate->aroL S3P Shikimate-3-Phosphate aroA EPSP synthase S3P->aroA EPSP EPSP aroC Chorismate synthase EPSP->aroC Chorismate Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Secondary Secondary Metabolites Chorismate->Secondary aroG->DAHP aroB->DHQ aroD->DHS aroE->Shikimate aroL->S3P aroA->EPSP aroC->Chorismate

Caption: The Shikimate Pathway leading to Chorismate.

Methodologies for Creating Knockout Strains

Several genetic engineering techniques can be employed to create knockout strains. The choice of method often depends on the host organism, the desired precision of the deletion, and the available genetic tools.

Homologous Recombination-Based Methods

Homologous recombination is a classic and widely used technique for gene knockout in various organisms, including bacteria and yeast.[10] This method relies on the cell's natural DNA repair machinery to exchange a target gene with a selectable marker, often an antibiotic resistance cassette.

Workflow for Gene Knockout via Homologous Recombination:

Homologous_Recombination_Workflow start Start: Identify Target Gene (e.g., aroA) construct Construct Knockout Cassette: - Flanking homology arms (5' and 3') - Selectable marker (e.g., KanR) start->construct pcr Amplify Knockout Cassette via PCR construct->pcr transformation Transform Competent Cells (Expressing Recombinase, e.g., λ-Red) pcr->transformation recombination Homologous Recombination (Target gene replaced by cassette) transformation->recombination selection Select for Transformants on Antibiotic-containing Media recombination->selection verification Verify Knockout: - PCR analysis - DNA sequencing selection->verification end End: Verified Knockout Strain verification->end

Caption: Workflow for creating a knockout strain.

Protocol: Gene Knockout in E. coli using λ-Red Recombineering

This protocol is adapted for the targeted deletion of a shikimate pathway gene (e.g., aroA) in Escherichia coli using the λ-Red recombination system.

Materials:

  • E. coli strain carrying the λ-Red recombinase genes (e.g., from plasmid pKD46).

  • Template plasmid containing a selectable marker flanked by FRT sites (e.g., pKD4 for kanamycin (B1662678) resistance).

  • Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends complementary to the template plasmid.

  • LB medium and agar (B569324) plates with appropriate antibiotics (e.g., ampicillin (B1664943) for pKD46, kanamycin for selection of knockouts).

  • L-arabinose for induction of λ-Red expression.

  • Electroporator and cuvettes.

  • Standard molecular biology reagents for PCR and DNA purification.

Procedure:

  • Primer Design: Design forward and reverse primers (~70 bp). The 50 nucleotides at the 5' end of each primer must be homologous to the regions immediately upstream and downstream of the target gene's coding sequence. The 20 nucleotides at the 3' end should be complementary to the template plasmid for amplification of the resistance cassette.

  • Amplification of the Knockout Cassette: Perform PCR using the designed primers and the template plasmid to amplify the antibiotic resistance cassette flanked by the homology arms. Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Inoculate a single colony of the E. coli strain containing the λ-Red plasmid into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 30°C.

    • Inoculate 50 mL of LB with the overnight culture and grow at 30°C to an OD600 of 0.1.

    • Add L-arabinose to a final concentration of 10 mM to induce the expression of the λ-Red recombinase. Continue to grow the culture at 30°C to an OD600 of 0.4-0.6.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold sterile 10% glycerol (B35011).

    • Resuspend the final pellet in a small volume of 10% glycerol to create highly concentrated competent cells.

  • Electroporation:

    • Mix 50 µL of the electrocompetent cells with 100-200 ng of the purified PCR product.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Electroporate the cells according to the manufacturer's instructions.

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance gene.

  • Selection and Verification:

    • Plate the cell suspension on LB agar plates containing the selective antibiotic (e.g., kanamycin).

    • Incubate the plates at 37°C overnight.

    • Pick individual colonies and verify the gene knockout by colony PCR using primers that flank the target gene locus. A successful knockout will result in a PCR product of a different size than the wild-type.

    • Further verification can be performed by DNA sequencing of the PCR product.

CRISPR-Cas9 Mediated Gene Editing

The CRISPR-Cas9 system has emerged as a powerful and efficient tool for genome editing in a wide range of organisms. This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's DNA repair mechanisms can then be harnessed to introduce a deletion or integrate a donor DNA template.

Protocol: CRISPR-Cas9 Mediated Gene Deletion in Yeast (Saccharomyces cerevisiae)

This protocol outlines the general steps for deleting a shikimate pathway gene in S. cerevisiae.

Materials:

  • S. cerevisiae strain to be engineered.

  • A plasmid co-expressing the Cas9 nuclease and a specific gRNA targeting the gene of interest.

  • Optionally, a linear donor DNA fragment with homology arms flanking the target gene for precise deletion or insertion.

  • Yeast transformation reagents (e.g., lithium acetate (B1210297)/polyethylene glycol method).

  • Appropriate selective media.

Procedure:

  • gRNA Design: Design a 20-nucleotide gRNA sequence that targets a specific site within the coding sequence of the target shikimate pathway gene. The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Plasmid Construction: Clone the designed gRNA sequence into a yeast expression vector that also contains the Cas9 gene under a suitable promoter.

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate method.

    • Transform the yeast cells with the Cas9-gRNA plasmid. If a precise deletion is desired, co-transform with a linear donor DNA template containing flanking homology regions.

    • Plate the transformed cells on a selective medium to isolate transformants.

  • Screening and Verification:

    • Isolate genomic DNA from individual transformant colonies.

    • Perform PCR using primers flanking the target locus to screen for the desired deletion.

    • Confirm the deletion and the absence of off-target mutations by DNA sequencing.

Metabolic Analysis of Knockout Strains

The creation of knockout strains is followed by a detailed analysis of their metabolic phenotype. This typically involves comparing the growth characteristics and metabolite profiles of the knockout strain to the wild-type strain.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): For the quantification of aromatic amino acids and other key metabolites in culture supernatants and cell extracts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): For comprehensive metabolite profiling (metabolomics) to identify broader changes in the cellular metabolism.

  • Growth Assays: To determine the effect of the gene knockout on cell growth rates and biomass yield in different media conditions.

Quantitative Data from Shikimate Pathway Engineering Studies

The following table summarizes representative data from studies where shikimate pathway genes have been knocked out or manipulated for metabolic engineering purposes in E. coli and K. marxianus.

Organism Gene Target Modification Effect on Metabolite Production Fold Change vs. Wild-Type Reference
E. colipykFKnockoutIncreased PEP availability for the shikimate pathway, leading to a 170 mg/L titer of cis,cis-muconic acid.Not explicitly stated, but significant production from glucose was achieved.[11]
E. coliptsH, ptsI, crrKnockoutBoosted PEP levels for the shikimate pathway.Part of a multi-gene engineering strategy.[11]
E. colipheA, tyrAKnockoutBlocked competing pathways to enhance L-tryptophan biosynthesis.A 22% increase in L-tryptophan titer was observed in a precursor strain.[12]
K. marxianusKmARO4, KmARO7, KmPHA2Overexpression with different promotersIncreased 2-phenylethanol (B73330) (2-PE) production to 766 ± 6 mg/L.Significant increase from baseline.[13]
K. marxianusKmEAT1DisruptionFurther increased 2-PE production to 1943 ± 63 mg/L in fed-batch culture.Substantial improvement over the overexpression strain.[13]

Conclusion

The creation of shikimate pathway knockout strains is a fundamental strategy in metabolic engineering and for studying the regulation of aromatic amino acid biosynthesis. The protocols detailed in this application note provide a framework for researchers to generate targeted gene deletions in microbial systems. The subsequent metabolic analysis of these strains can reveal critical insights into pathway flux and regulation, paving the way for the rational design of microbial cell factories for the production of valuable aromatic compounds. The continued development of precise and efficient genome editing tools like CRISPR-Cas9 will further accelerate progress in this field.

References

Application of Shikimic Acid in the Development of Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shikimic acid, a key intermediate in the biosynthesis of aromatic compounds in plants and microorganisms, is emerging as a significant scaffold in the development of novel antibacterial agents.[1][2][3][4] Its inherent antibacterial properties and its role in a metabolic pathway absent in mammals make it and its derivatives prime candidates for targeted antimicrobial therapies.[5][6][7] This document provides detailed application notes and experimental protocols to guide research and development in this promising area.

Application Notes

Background and Rationale

The shikimate pathway is a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and other crucial compounds in bacteria, archaea, fungi, plants, and some protozoans.[8] Crucially, this pathway is absent in mammals, who must obtain these aromatic amino acids through their diet. This metabolic distinction makes the enzymes of the shikimate pathway attractive targets for the development of selective antimicrobial agents with a potentially high therapeutic index.[5][6][7][9][10][11] Inhibiting this pathway disrupts protein synthesis and other vital functions, ultimately leading to bacterial cell death.[9]

Shikimic acid itself has demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[2] Furthermore, its derivatives have been synthesized and shown to inhibit key enzymes in the shikimate pathway, such as shikimate dehydrogenase.[5][6] The potential for synergistic effects with existing antibiotics, such as β-lactams against methicillin-resistant Staphylococcus aureus (MRSA), further highlights its therapeutic potential.[2]

Mechanisms of Antibacterial Action

The antibacterial effects of shikimic acid and its derivatives are multifaceted:

  • Inhibition of the Shikimate Pathway: Derivatives of shikimic acid have been designed to act as competitive or mixed-type inhibitors of enzymes within the shikimate pathway, such as shikimate dehydrogenase and 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase (DAH7PS).[5][6][11] By blocking this essential pathway, they prevent the synthesis of aromatic amino acids, leading to bacterial growth inhibition.

  • Cell Membrane Damage: Shikimic acid has been shown to exert its antibacterial effect against Staphylococcus aureus by damaging the cell membrane.[1][12] This includes increasing membrane permeability, causing the leakage of essential intracellular components like K+ ions and nucleotides, and altering the membrane potential.[1][12] Transmission electron microscopy has confirmed that shikimic acid can disrupt the integrity of the bacterial cell membrane.[1][12]

  • Interaction with Membrane Components: Studies suggest that shikimic acid can interact with both membrane proteins and lipids, leading to a decrease in membrane fluidity and dysfunction of membrane proteins.[12]

  • Synergistic Activity: Shikimic acid can enhance the efficacy of conventional antibiotics. For instance, it has been shown to restore the activity of β-lactam antibiotics against MRSA.[2]

Quantitative Data: Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of shikimic acid and its derivatives against various bacterial strains as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Shikimic Acid against Various Bacterial Strains

Bacterial StrainMIC (mg/mL)Reference
Pseudomonas aeruginosa3.906[13][14][15]
Escherichia coli7.813[13][14][15]
Klebsiella pneumoniae7.813[13][14][15]
Staphylococcus aureus3.906[13][14][15]
Enterobacter aerogenes15.625[13][14]

Table 2: Inhibitory Activity of Shikimic Acid Amide Derivatives against Escherichia coli

CompoundIC50 (µM) for Shikimate DehydrogenaseReference
Derivative 4a588[5]
Derivative 4b589[5]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Shikimic acid or its derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Resazurin (B115843) sodium salt solution (for viability indication)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Test Compound Dilutions: Prepare a stock solution of shikimic acid or its derivative in a suitable solvent (e.g., sterile distilled water or DMSO). Perform a series of two-fold serial dilutions in MHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., from 1000 mg/mL to 1.953 mg/mL).[13]

  • Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in each well containing the test compound dilutions.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[1] Growth can be assessed visually or by measuring the optical density at 600 nm.

  • Viability Confirmation (Optional): Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

Protocol for Assessing Cell Membrane Damage

This protocol outlines methods to investigate the effect of shikimic acid on the bacterial cell membrane.[1]

3.2.1. Potassium Ion (K+) Leakage Assay

  • Bacterial Preparation: Harvest bacterial cells in the mid-logarithmic phase by centrifugation, wash twice with sterile saline, and resuspend in saline to a density of approximately 10⁸ CFU/mL.

  • Treatment: Add shikimic acid at various concentrations (e.g., MIC, 2x MIC) to the bacterial suspension. An untreated suspension serves as a control.

  • Incubation: Incubate the suspensions at 37°C.

  • Measurement: At different time intervals (e.g., 0, 30, 60, 90, 120 minutes), take aliquots, centrifuge to pellet the bacteria, and measure the K+ concentration in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.

3.2.2. Nucleotide Leakage Assay

  • Follow steps 1-3 from the K+ Leakage Assay.

  • Measurement: At specified time intervals, collect the supernatants and measure the absorbance at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance indicates the leakage of nucleotides.

3.2.3. Membrane Potential Assay

  • Bacterial Preparation: Prepare the bacterial suspension as described in the K+ Leakage Assay.

  • Staining: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the bacterial suspension and incubate until the fluorescence signal stabilizes.

  • Treatment: Add shikimic acid at various concentrations.

  • Measurement: Monitor the change in fluorescence intensity over time using a spectrofluorometer. An increase in fluorescence indicates membrane depolarization.

Visualizations

The Shikimate Pathway: A Target for Antibacterial Agents

Shikimate_Pathway cluster_enzymes PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE (Target) S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P aroK, aroL EPSP EPSP S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA DAHP_synthase DAHP Synthase (aroF, aroG, aroH)

Caption: The bacterial shikimate pathway, a key target for antibacterial agents.

Workflow for Antibacterial Agent Development from Shikimic Acid

Workflow Start Shikimic Acid Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Screening In Vitro Antibacterial Screening (MIC/MBC) Synthesis->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Optimization Lead Optimization (Structure-Activity Relationship) Screening->Optimization Active Hits Mechanism->Optimization InVivo In Vivo Efficacy & Toxicology Optimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Development workflow for shikimic acid-based antibacterial agents.

Proposed Mechanism of Action of Shikimic Acid on Bacterial Cells

Mechanism SA Shikimic Acid Membrane Bacterial Cell Membrane SA->Membrane Interacts with Permeability Increased Permeability Membrane->Permeability Potential Altered Membrane Potential Membrane->Potential Leakage Leakage of K+ and Nucleotides Permeability->Leakage Death Bacterial Cell Death Leakage->Death Potential->Death

References

Troubleshooting & Optimization

Technical Support Center: Improving Shikimic Acid Yield from Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on troubleshooting and optimizing the production of shikimic acid through microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What is shikimic acid and why is its microbial production important? A1: Shikimic acid is a valuable biochemical intermediate in the metabolic pathway of bacteria, plants, and fungi.[1][2] It serves as a key precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and various other secondary metabolites.[2][3] Its primary industrial significance comes from its use as the starting material for synthesizing the antiviral drug oseltamivir (B103847) (Tamiflu®), which is effective against various influenza viruses.[1][4][5] Traditionally extracted from Chinese star anise (Illicium spp.), this plant-based supply can be unstable and costly, failing to meet high demand during influenza outbreaks.[1][6][7] Microbial fermentation using engineered strains, particularly Escherichia coli, offers a sustainable, cost-effective, and environmentally friendly alternative to ensure a stable supply.[5][6]

Q2: What are the primary microbial hosts used for shikimic acid production? A2: Escherichia coli is the most attractive and commonly used host due to its well-understood genetic background, rapid growth, low nutrient requirements, and the availability of sophisticated genetic manipulation tools.[8] Other hosts like Corynebacterium glutamicum and Bacillus subtilis have also been successfully engineered for shikimic acid production.[9][10]

Q3: What are the main metabolic challenges in overproducing shikimic acid? A3: The primary challenges include:

  • Feedback Inhibition: The first enzyme of the pathway, DAHP synthase, is subject to feedback inhibition by the final products (aromatic amino acids), limiting the carbon flux into the pathway.[3][8]

  • Insufficient Precursor Supply: The pathway requires two key precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are also central to cell growth and energy metabolism. Their availability is often a rate-limiting factor.[1][3]

  • Byproduct Formation: Undesirable byproducts, such as 3-dehydroshikimate (DHS) and quinic acid (QA), are often formed, reducing the final yield and complicating downstream purification.[8][11][12]

  • Competition Between Cell Growth and Product Synthesis: Redirecting significant carbon flux towards shikimic acid can impede normal cell growth, especially when essential pathways like aromatic amino acid synthesis are blocked.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low final shikimic acid titer, but high accumulation of 3-dehydroshikimate (DHS).

  • Question: My engineered strain produces a large amount of DHS but very little shikimic acid. What is the likely cause and how can I fix it?

  • Answer: This issue strongly suggests a bottleneck at the shikimate dehydrogenase step, which converts DHS to shikimic acid.

    • Possible Cause: The activity of the native shikimate dehydrogenase (encoded by aroE) may be insufficient or subject to feedback inhibition by shikimic acid itself.[3]

    • Solution 1: Overexpress Shikimate Dehydrogenase. Increasing the expression of the aroE gene can overcome this limitation. In one study, aroE overexpression increased shikimic acid titers from 5.07 g/L to 7.05 g/L while decreasing DHS production from 2.49 g/L to 1.46 g/L.[3]

    • Solution 2: Use a Fusion Protein. In plants, the enzymes for converting DHQ to DHS (3-dehydroquinate dehydratase, DHD) and DHS to shikimic acid (shikimate dehydrogenase, SDH) exist as a bifunctional fusion protein. Creating an artificial fusion of the corresponding bacterial enzymes (aroD and aroE) can increase the effective concentration of the DHS substrate near the active site of SDH, enhancing conversion efficiency.[8]

Issue 2: Overall low yield of shikimic acid and its precursors.

  • Question: My fermentation shows poor productivity for all pathway intermediates. What is the primary bottleneck?

  • Answer: This typically points to a limitation at the very beginning of the pathway or an insufficient supply of precursors from central carbon metabolism.

    • Possible Cause 1: Feedback Inhibition of DAHP Synthase. The three DAHP synthase isoenzymes in E. coli (aroG, aroF, and aroH) are allosterically inhibited by L-phenylalanine, L-tyrosine, and L-tryptophan, respectively.[1][3] This is a major regulatory checkpoint that restricts carbon entry into the shikimate pathway.

    • Solution 1: Express Feedback-Resistant (fbr) Enzymes. Introduce mutations into the DAHP synthase genes (e.g., aroGfbr) to render the enzymes insensitive to feedback inhibition. This is a foundational strategy used in most high-yield production strains.[1][8]

    • Possible Cause 2: Insufficient Precursor Supply (PEP and E4P). The condensation of PEP and E4P is the first committed step.[1] Glucose uptake via the phosphotransferase system (PTS) consumes one molecule of PEP for each molecule of glucose transported, significantly reducing the PEP pool available for shikimic acid synthesis.[1][8]

    • Solution 2: Enhance Precursor Availability.

      • Increase PEP Pool: Inactivate the PTS by deleting genes like ptsG or pykA.[8][13] This redirects carbon flux and conserves PEP. Additionally, overexpressing PEP synthase (ppsA) can help regenerate PEP from pyruvate.[1][3]

      • Increase E4P Pool: Overexpress the transketolase gene (tktA) from the pentose (B10789219) phosphate (B84403) pathway to channel more carbon towards E4P synthesis.[1][14]

Issue 3: Significant accumulation of quinic acid (QA) as a byproduct.

  • Question: My HPLC analysis shows a large peak for quinic acid alongside shikimic acid, lowering my purity and yield. How can I prevent this?

  • Answer: Quinic acid formation is a common issue that directly competes with the main pathway.

    • Possible Cause: Quinic acid is produced from the reduction of 3-dehydroquinic acid (DHQ), an early intermediate in the pathway.[11] This reaction is primarily catalyzed by the enzyme quinate/shikimate dehydrogenase, encoded by the ydiB gene.[3][8]

    • Solution: Delete the ydiB gene. Knocking out ydiB is a highly effective strategy to eliminate this competing pathway. Deletion of ydiB has been shown to reduce quinic acid titers by up to 75%.[3]

Issue 4: Poor cell growth or requirement for expensive media supplements.

  • Question: After knocking out shikimate kinase (aroK and aroL) to accumulate shikimic acid, my strain grows very poorly without supplementation. How can I create a more robust strain?

  • Answer: Blocking the pathway to accumulate an intermediate often leads to auxotrophy for the pathway's essential end products.

    • Possible Cause: Deleting aroK and aroL completely blocks the pathway downstream of shikimic acid, preventing the synthesis of chorismate and, consequently, the aromatic amino acids and related vitamins essential for growth.[8][15]

    • Solution 1: Media Supplementation. The most direct solution is to supplement the fermentation medium with the required aromatic amino acids and vitamins (e.g., p-hydroxybenzoate, p-aminobenzoate). However, this significantly increases production costs.[8]

    • Solution 2: Dynamic Repression of Shikimate Kinase. Instead of a complete knockout, use genetic circuits to dynamically repress the expression of aroK. For example, employing a growth-phase-dependent promoter allows for sufficient enzyme activity during the initial growth phase to produce essential amino acids, followed by repression during the production phase to enable shikimic acid accumulation.[3][8] This avoids the need for expensive supplements.

Quantitative Data Summary

The following tables summarize key data from various metabolic engineering studies to provide a benchmark for comparison.

Table 1: Performance of Engineered E. coli Strains for Shikimic Acid Production

Strain Designation Key Genetic Modifications Fermentation Scale Titer (g/L) Yield Reference
W3110.shik1 ΔaroL Chemostat N/A 0.023 mol/mol (carbon-limited) [14]
PB12.SA22 PTS-, ΔaroK, ΔaroL, aroGfbr, tktA+, aroB+, aroD+ Batch ~7.05 0.29 mol/mol [3][4]
dSA10 non-PTS, ΔaroL, ΔydiB, aroGfbr, fused aroD-aroE, repressed aroK 5 L Bioreactor 60.31 0.30 g/g [8]
E. coli SA116 ΔaroK, ΔaroL, aroGfbr, aroB+, aroE+, tktA+, pntAB+ Shake Flask 3.12 0.33 mol/mol [16]

| Engineered E. coli | ΔaroK, ΔaroL, ΔtyrR, ΔptsG, ΔpykA, ΔshiA, pathway gene overexpression | 7 L Bioreactor | ~101 | N/A |[10][13] |

Table 2: Typical Fermentation Parameters for Shikimic Acid Production

Parameter Value / Condition Rationale / Notes Reference
Carbon Source Glucose Most common and efficient carbon source. [1][7]
Nitrogen Source Yeast Extract, (NH4)2SO4 Yeast extract provides essential vitamins and amino acids, reducing metabolic burden. [4][8]
pH 6.0 - 7.2 Maintained by addition of NH4OH or NaOH. [8][11]
Temperature 30 - 37 °C Optimal range for E. coli growth and enzyme activity. [8][11]
Aeration Controlled to maintain dissolved oxygen (DO) > 20% Crucial for aerobic respiration and cell growth. [17]

| Feeding Strategy | Exponential fed-batch | A predefined exponential feeding strategy is often used to maintain a desired growth rate without accumulating excess glucose, which can lead to overflow metabolism. |[17][18] |

Key Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli

This protocol provides a general framework for high-density cultivation. Specific parameters should be optimized for your strain.

  • Seed Culture Preparation:

    • Inoculate a single colony from an agar (B569324) plate into 5-10 mL of seed medium (e.g., LB or a defined minimal medium) in a culture tube. Incubate at 37°C with shaking (200-250 rpm) for 8-12 hours.

    • Transfer the seed culture to a 500 mL shake flask containing 50-100 mL of the same medium. Incubate at 37°C with shaking for 10-12 hours until the OD600 reaches 4-6.[8]

  • Bioreactor Preparation & Batch Phase:

    • Prepare the bioreactor with the initial batch medium. A typical medium contains glucose (10-20 g/L), a nitrogen source like (NH4)2SO4, phosphate salts (K2HPO4, KH2PO4), MgSO4, and a trace element solution.[8][18]

    • Sterilize the bioreactor and medium. After cooling, calibrate the pH and DO probes.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1-0.2.

    • Run the batch phase at 37°C, maintaining pH at ~7.0 with automated addition of a base (e.g., 25% NH4OH). Maintain dissolved oxygen (DO) above 20% by controlling agitation and airflow.

  • Fed-Batch Phase:

    • The fed-batch phase begins upon depletion of the initial glucose, often indicated by a sharp spike in the DO signal.

    • Initiate feeding with a highly concentrated feed solution (e.g., Glucose 500-700 g/L, MgSO4 20 g/L).

    • Employ a pre-determined exponential feeding strategy to maintain a specific growth rate (e.g., μ = 0.1 h-1). The feed rate is calculated to supply the carbon source just as it is consumed, avoiding both starvation and excess accumulation.[18]

  • Induction & Production:

    • When the cell density reaches a target level (e.g., OD600 of 40-60), induce the expression of target genes if using an inducible promoter system (e.g., add IPTG for a lac-based promoter).

    • After induction, it may be necessary to reduce the temperature (e.g., to 30°C) and/or lower the feed rate to reduce metabolic burden and enhance protein expression and product formation.

    • Continue the fermentation for 24-72 hours, collecting samples periodically to measure cell density, substrate concentration, and shikimic acid titer.

Protocol 2: Quantification of Shikimic Acid by HPLC

This method allows for the accurate determination of shikimic acid concentration in fermentation broth.

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample (e.g., 13,000 rpm for 10 minutes) to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 or 0.45 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with the mobile phase or ultrapure water to a concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[19][20]

    • Mobile Phase: An isocratic mobile phase of dilute acid, such as 0.01 M H2SO4 or 0.02% H3PO4 in ultrapure water, is commonly used.[20][21] The mobile phase should be filtered and degassed before use.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to 210 nm or 200 nm, where shikimic acid has a strong absorbance.[20][21][22]

    • Column Temperature: Ambient or controlled (e.g., 65°C, if using a specialized column setup for organic acids).[21]

  • Quantification:

    • Prepare a series of shikimic acid standards of known concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Quantify the shikimic acid concentration in the samples by comparing their peak areas to the calibration curve.[21]

Visualizations

Shikimate_Pathway cluster_ccm Central Carbon Metabolism cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) aroG DAHP Synthase (aroG, aroF, aroH) [Feedback Inhibition] PEP->aroG E4P Erythrose-4-Phosphate (E4P) E4P->aroG DAHP DAHP aroB DHQ Synthase (aroB) DAHP->aroB DHQ 3-Dehydroquinate (DHQ) aroD DHQ Dehydratase (aroD) DHQ->aroD ydiB Quinate Dehydrogenase (ydiB) [Block Here] DHQ->ydiB DHS 3-Dehydroshikimate (DHS) aroE Shikimate Dehydrogenase (aroE) DHS->aroE SA Shikimic Acid (SA) aroKL Shikimate Kinase (aroK, aroL) [Block Here] SA->aroKL S3P Shikimate-3-P (S3P) CHA Chorismate S3P->CHA ... AAA Aromatic Amino Acids CHA->AAA QA Quinic Acid (QA) (Byproduct) aroG->DAHP aroB->DHQ aroD->DHS aroE->SA aroKL->S3P ydiB->QA

Caption: The Shikimate Biosynthesis Pathway with key enzymes and metabolic engineering targets.

Troubleshooting_Workflow start Low Shikimic Acid Yield check_byproducts Analyze Byproducts (HPLC) start->check_byproducts check_growth Assess Cell Growth & Viability start->check_growth check_precursors Analyze Precursors (DHS, DHQ, DAHP) start->check_precursors high_qa High Quinic Acid (QA)? check_byproducts->high_qa Yes high_dhs High 3-Dehydroshikimate (DHS)? check_byproducts->high_dhs No poor_growth Poor Growth? check_growth->poor_growth low_all Low levels of all pathway intermediates? check_precursors->low_all solution_qa Knock out ydiB gene high_qa->solution_qa Yes solution_dhs Overexpress aroE or use aroD-aroE fusion high_dhs->solution_dhs Yes solution_growth Supplement media with aromatic amino acids or use dynamic gene regulation poor_growth->solution_growth Yes solution_precursors 1. Use feedback-resistant aroGfbr 2. Increase PEP/E4P supply:   - Inactivate PTS   - Overexpress tktA, ppsA low_all->solution_precursors Yes Strategy_Workflow s1 Step 1: Accumulate Product Block downstream pathway (e.g., ΔaroK, ΔaroL) s2 Step 2: Remove Primary Bottleneck Alleviate feedback inhibition (e.g., express aroGfbr) s1->s2 s3 Step 3: Enhance Precursor Supply Modify central carbon metabolism (e.g., PTS-, tktA overexpression) s2->s3 s4 Step 4: Eliminate Byproducts Block competing pathways (e.g., ΔydiB to stop QA formation) s3->s4 s5 Step 5: Fine-Tune & Optimize Balance pathway expression, optimize fermentation conditions s4->s5

References

troubleshooting low recovery of shikimic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the extraction of shikimic acid, particularly focusing on issues of low recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My shikimic acid yield is significantly lower than expected. What are the most common causes?

Low recovery of shikimic acid can stem from several factors throughout the extraction and purification process. The most common issues include suboptimal extraction parameters, degradation of the target molecule, and inefficient purification steps. Plant-based extraction and chemical synthesis methods are often associated with low yields and high costs[1].

Q2: How does my choice of solvent affect extraction efficiency?

The solvent system is critical for efficient extraction. Shikimic acid is highly soluble in water (approximately 204 g/1000 g H₂O at room temperature) but less so in many organic solvents[2].

  • Ineffective Solvent: Using a solvent with low polarity (e.g., pure hexane (B92381) or dichloromethane) for the primary extraction will result in very poor recovery.

  • Solvent Mixtures: Aqueous ethanol (B145695) or methanol (B129727) solutions are commonly used. For pine needles, a 65% ethanol concentration was found to be optimal in one study, while another study on star anise found a 30% ethanol/water mixture to be ideal for pressurized hot water extraction (PHWE)[3][4]. Acidified water has also been used effectively[5].

  • Troubleshooting Steps:

    • Ensure your solvent is appropriate for shikimic acid's polarity. Water or water/alcohol mixtures are generally effective[2][5].

    • If using a solvent mixture, optimize the ratio of water to the organic modifier.

    • Consider using "green" alternatives like ionic liquids, which have shown high efficiency in some applications[6].

Q3: Could the extraction temperature and time be impacting my yield?

Yes, both temperature and time are crucial parameters that need to be optimized.

  • Insufficient Time/Temperature: The extraction may be incomplete, leaving a significant amount of shikimic acid in the plant matrix.

  • Excessive Time/Temperature: Prolonged exposure to high temperatures can lead to the degradation of shikimic acid and the co-extraction of unwanted impurities, complicating purification[1]. For hot water extraction, temperatures between 120°C and 200°C have been reported as effective, with 150°C being optimal in one case[2].

  • Method-Specific Conditions:

    • Ultrasonic-Assisted Extraction (UAE): Optimal conditions for pine needles were found to be 60°C for 15 minutes[3].

    • Microwave-Assisted Extraction (MWE): For star anise, optimal conditions were 16 minutes at 500 W[2].

    • Pressurized Hot Water Extraction (PHWE): This method is very rapid, with extractions completed in as little as 2 minutes per sample[4][7].

Q4: I'm losing my product during the purification stage. What should I check?

Purification is a common step for product loss, especially during chromatography.

  • Chromatography Issues: High losses of shikimic acid can occur during chromatographic purification[8].

    • Ion-Exchange Chromatography: This is a common method, but improper resin choice, pH, or elution conditions can lead to poor recovery.

    • Reversed-Phase Chromatography: While used for analysis, it can also be adapted for purification. Ensure the mobile phase is suitable for retaining and then eluting shikimic acid effectively[8].

  • Co-extraction of Impurities: The presence of excess polyhydroxy compounds or aromatic hydroxy acids can interfere with both quantification and purification[8]. For instance, quinic acid is a common impurity that can be difficult to separate[8].

  • Troubleshooting Steps:

    • Analyze all fractions (crude extract, flow-through, wash, and elution fractions) to pinpoint where the loss is occurring[9].

    • Optimize your chromatography conditions (e.g., gradient, pH, flow rate).

    • Consider alternative purification methods like crystallization or the use of molecularly imprinted polymers (MIPs) for more selective separation[2].

Q5: Is it possible my shikimic acid is degrading after extraction?

Yes, post-extraction stability can be an issue. Plant extract samples have been shown to be less stable than intact tissue[5]. Extracts may only be stable for up to 48 hours at room temperature before a significant decrease in detectable concentration occurs[5].

  • Troubleshooting Steps:

    • Analyze samples as quickly as possible after extraction.

    • If storage is necessary, freeze the extracts. Dry-ground tissue samples are reported to be stable for several months at -10°C[5].

    • Avoid prolonged exposure to harsh pH conditions or high temperatures during workup.

Quantitative Data Summary

The efficiency of shikimic acid extraction is highly dependent on the source material and the method employed. Below are tables summarizing typical yields and optimized extraction parameters from various studies.

Table 1: Shikimic Acid Yield from Various Plant Sources

Plant SourceReported Yield (% w/w)Notes
Chinese Star Anise (Illicium verum)2 - 7%The primary industrial source for shikimic acid[2][10].
Illicium griffithii12 - 18%A potentially higher-yielding species[11].
Sweet Gum Fruit (Liquidambar styraciflua)~1.5%An alternative source found in North America[10][11].
Ginkgo (Ginkgo biloba) Leaves0.93 - 2.5%Yield varies with the extraction method[2][8].
Pine (Pinus) Needles1.6 - 10%Varies significantly by species and extraction method[1].

Table 2: Optimized Parameters for Different Extraction Methods

Extraction MethodPlant SourceSolventTemperature (°C)Time (min)Power (W)Solid/Liquid RatioYield
Ultrasonic-Assisted (UAE)Pine Needles65% Ethanol60152501:23 g/mLNot specified[3]
Microwave-Assisted (MWE)Star AniseWaterNot specified165001:15 g/mL~2.63%[2]
Pressurized Hot Water (PHWE)Star Anise30% Ethanol/Water~90-100 (Espresso Machine)~2Not applicableNot specified~5.5%[4][7]
Ionic Liquid UAEConifer Needles0.5M [Bzmim]BrNot specified391701:8.3 g/mLNot specified[6]

Experimental Protocols

Protocol 1: Rapid Pressurized Hot Water Extraction (PHWE) of Shikimic Acid from Star Anise

This method, adapted from a procedure using a household espresso machine, is designed for rapid, gram-scale extraction[4][7].

  • Sample Preparation: Finely grind dried star anise pods using a coffee or spice grinder.

  • Loading: Mix 20 g of ground star anise with 2 g of sand (as a dispersant). Pack this mixture firmly into the portafilter (sample compartment) of a standard espresso machine[7].

  • Extraction: Prepare a 30% ethanol/water solution. Place a collection vessel under the spout and run approximately 200 mL of the solvent mixture through the machine. The extraction should be very quick, taking about 2 minutes[7].

  • Initial Workup: Combine the extracts if multiple runs are performed. Add silica (B1680970) gel (e.g., 20 g) to the liquid extract and evaporate the solvent under reduced pressure to obtain a dry, impregnated solid.

  • Purification:

    • Wash the dried solid with dichloromethane (B109758) and then ethyl acetate (B1210297) to remove nonpolar impurities.

    • Extract the shikimic acid from the silica by washing with a solution of 10% acetic acid in ethyl acetate.

    • Evaporate the solvent from this final extract. Wash the resulting residue with dichloromethane and dry to yield shikimic acid as an off-white solid[7].

Protocol 2: General Ultrasonic-Assisted Solvent Extraction (UAE)

This protocol is a general guideline based on optimized parameters for extracting shikimic acid from plant material like pine needles[3].

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Extraction:

    • Place a known amount of the powdered material (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 23 mL of 65% ethanol for a 1:23 solid-to-liquid ratio).

    • Place the vessel in an ultrasonic bath.

  • Sonication: Sonicate the mixture at a specified power (e.g., 250 W) and temperature (e.g., 60°C) for the optimized duration (e.g., 15 minutes).

  • Isolation:

    • After sonication, separate the solid material from the extract by centrifugation or filtration.

    • Collect the supernatant/filtrate.

    • If necessary, perform a second extraction on the plant material and combine the liquid extracts.

  • Analysis and Purification: The resulting crude extract can be analyzed by HPLC to determine the concentration of shikimic acid. Further purification can be performed using chromatography or crystallization.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to shikimic acid extraction.

ExtractionWorkflow Start Plant Material (e.g., Star Anise) Grinding Grinding & Preparation Start->Grinding Extraction Extraction (e.g., PHWE, UAE, MWE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Waste1 Solid Waste Filtration->Waste1 Purification Purification (e.g., Chromatography, Crystallization) CrudeExtract->Purification Analysis Analysis (e.g., HPLC, NMR) CrudeExtract->Analysis In-process check PureSA Pure Shikimic Acid Purification->PureSA Waste2 Impurities Purification->Waste2 PureSA->Analysis

Caption: General workflow for shikimic acid extraction and purification.

TroubleshootingTree Start Low Shikimic Acid Recovery CheckExtraction Review Extraction Parameters? Start->CheckExtraction CheckPurification Review Purification Step? Start->CheckPurification CheckStability Review Sample Handling? Start->CheckStability Solvent Is solvent optimal? (e.g., water, aq. ethanol) CheckExtraction->Solvent Yes TempTime Are temp/time optimal? (Avoid degradation) CheckExtraction->TempTime Yes Method Is method efficient? (e.g., UAE, PHWE) CheckExtraction->Method Yes Chromatography Analyze all fractions? (Find where loss occurs) CheckPurification->Chromatography Yes Impurity Are impurities interfering? (e.g., Quinic Acid) CheckPurification->Impurity Yes Storage Was extract stored properly? (Degradation over time) CheckStability->Storage Yes Quantification Is quantification method accurate? (Interference issues) CheckStability->Quantification Yes

Caption: Troubleshooting decision tree for low shikimic acid recovery.

ShikimatePathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinic acid DAHP->DHQ DHS 3-Dehydroshikimic acid DHQ->DHS SA Shikimic Acid DHS->SA S3P Shikimate-3-phosphate SA->S3P EPSP 5-enolpyruvylshikimate- 3-phosphate S3P->EPSP Chorismate Chorismic Acid EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Caption: The shikimate pathway for biosynthesis of aromatic compounds.

References

Technical Support Center: Optimizing Shikimic Acid Production in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for shikimic acid-producing microorganisms.

Frequently Asked Questions (FAQs)

Q1: What are the most common microorganisms used for shikimic acid production?

A1: The most extensively studied and engineered microorganism for shikimic acid production is Escherichia coli.[1][2][3] Other microorganisms like Corynebacterium glutamicum, Bacillus subtilis, and Citrobacter species have also been investigated and show potential.[4][5][6]

Q2: What is the general metabolic strategy to enhance shikimic acid production in E. coli?

A2: The core strategy involves genetically modifying the microorganism to channel more carbon flux towards the shikimate pathway and prevent the produced shikimic acid from being further metabolized. This typically includes:

  • Blocking the downstream pathway: Deleting or inactivating the genes encoding shikimate kinases (aroK and aroL) prevents the conversion of shikimic acid to shikimate-3-phosphate.[6][7][8][9][10]

  • Enhancing the precursor supply: Overexpressing genes like tktA (transketolase) increases the availability of erythrose-4-phosphate (E4P), a key precursor.[2][7][8] Modifying the glucose transport system to be independent of phosphoenolpyruvate (B93156) (PEP) can also increase PEP availability for the pathway.[3][7][11]

  • Overexpressing key pathway enzymes: Increasing the expression of genes such as aroG (DAHP synthase), aroB (DHQ synthase), and aroE (shikimate dehydrogenase) helps to pull the metabolic flux towards shikimic acid.[2][4][8]

  • Alleviating feedback inhibition: Using feedback-resistant variants of key enzymes like DAHP synthase (aroGfbr) can prevent the pathway from being shut down by high concentrations of aromatic amino acids.[2][9]

Q3: Why is byproduct formation, such as quinic acid and dehydroshikimate, a common problem?

A3: Byproduct formation is a frequent issue that can reduce the final yield of shikimic acid and complicate downstream purification processes.[6]

  • Quinic acid (QA) is primarily formed from 3-dehydroquinate (B1236863) (DHQ) by the action of a quinate/shikimate dehydrogenase, often encoded by the ydiB gene in E. coli.[6] This enzyme can also catalyze the reverse reaction, converting shikimic acid back to dehydroshikimate.

  • 3-Dehydroshikimate (DHS) can accumulate due to feedback inhibition of shikimate dehydrogenase (aroE) by shikimic acid or if the dehydrogenase activity is a rate-limiting step.[6]

Q4: What are the typical ranges for key culture parameters like pH, temperature, and aeration?

A4: Optimal culture parameters can be strain-dependent, but general ranges have been established for common production organisms like E. coli and Citrobacter.

  • pH: Generally maintained between 6.0 and 7.0. For instance, a pH of 6.0 was found to be optimal for a Citrobacter freundii strain.[12] For Bacillus megaterium, a pH of 7.0 was optimal for the biotransformation of quinic acid to shikimic acid.[13]

  • Temperature: Typically in the range of 30-37°C. A study with Citrobacter freundii used an incubation temperature of 30 ± 1°C.[12] Another study with B. megaterium found 37°C to be optimal.[13]

  • Aeration/Agitation: Adequate aeration is crucial for cell growth and productivity. Agitation rates of 200 rpm are commonly reported in shake flask studies.[12] In bioreactors, dissolved oxygen levels are often controlled to ensure optimal performance.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no shikimic acid production 1. Incorrect genotype of the production strain (e.g., incomplete knockout of aroK/aroL).2. Sub-optimal induction of pathway genes.3. Inadequate precursor supply (PEP and E4P).4. Feedback inhibition of key enzymes (e.g., DAHP synthase).1. Verify the genotype of your strain using PCR and sequencing.2. Optimize inducer concentration (e.g., IPTG) and timing of induction.3. Overexpress tktA to increase E4P supply. Consider using a strain with a modified glucose uptake system (non-PTS) to increase PEP availability.[3][7][11]4. Use a feedback-resistant allele of aroG (aroGfbr).[2][9]
High levels of byproduct formation (quinic acid, DHS) 1. High activity of quinate/shikimate dehydrogenase (encoded by ydiB).2. Feedback inhibition of shikimate dehydrogenase (aroE) by shikimic acid, leading to DHS accumulation.3. Reversibility of the shikimate pathway reactions.[6]1. Knock out the ydiB gene to reduce quinic acid formation.[6]2. Overexpress aroE to drive the conversion of DHS to shikimic acid.[6]3. Maintain a high glucose concentration during fermentation, as this can sometimes reduce the accumulation of quinic acid.[6]
Poor cell growth 1. Accumulation of toxic metabolites (e.g., acetate).2. Depletion of essential nutrients in the medium.3. High metabolic burden from overexpression of pathway genes.4. Sub-optimal culture conditions (pH, temperature, aeration).1. Use a fed-batch fermentation strategy to control glucose concentration and minimize acetate (B1210297) formation.2. Supplement the medium with complex nutrients like yeast extract or casamino acids.[2]3. Use promoters of varying strengths to balance pathway expression and cell viability.4. Optimize pH, temperature, and dissolved oxygen levels in a controlled bioreactor.
Inconsistent results between experiments 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in culture conditions (e.g., temperature shifts in incubator).4. Issues with the analytical method for shikimic acid quantification.1. Standardize the age and optical density of the seed culture.2. Ensure all media components are accurately weighed and fully dissolved.3. Use a calibrated and controlled fermentation system (bioreactor).4. Validate your analytical method (e.g., HPLC) with a standard curve and controls.

Data Presentation

Table 1: Comparison of Shikimic Acid Production in Different Engineered E. coli Strains

Strain DescriptionFermentation ScaleGlucose (g/L)Shikimic Acid Titer (g/L)Yield (mol/mol glucose)Reference
PTS- Glc+, overexpressing aroGfbr, tktA, aroB, aroEBatch Fermenter43430.43[4]
PTS-, overexpressing aroGfbr, tktA, aroB, aroDBatch Fermenter25~7-80.29[6]
Engineered with non-PTS glucose uptakeFed-batch (10 L)-870.36[10][14]
Engineered with multiple metabolic strategiesFed-batch (7 L)-101-[8]
Systems engineered strainFed-batch (30 L)-126.40.50 (g/g)[15]

Table 2: Influence of Culture Parameters on Shikimic Acid Production by Citrobacter freundii

ParameterOptimized ValueShikimic Acid Titer (g/L)
Glucose5.0%5.11
Nitrogen SourceAsparagine (4.5%)5.11
pH6.05.11
Inoculum Size6%5.11
Incubation Time60 hours5.11
Agitation200 rpm5.11
Fed-batch (with glucose feed)-9.11
Data adapted from a study on Citrobacter freundii.[12]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for Shikimic Acid Production

  • Media Preparation:

    • Prepare the desired fermentation medium (e.g., M9 minimal medium or a complex medium like LB supplemented with glucose). A common production medium might consist of glucose (e.g., 20-50 g/L), a nitrogen source (e.g., ammonium (B1175870) chloride or yeast extract), phosphate (B84403) source (e.g., KH2PO4, K2HPO4), and trace metals.

    • Sterilize the medium by autoclaving.

    • Aseptically add any heat-sensitive components (e.g., antibiotics, vitamins, inducer) after the medium has cooled.

  • Inoculum Preparation:

    • Inoculate a single colony of the shikimic acid-producing strain into a sterile starter culture medium (e.g., 5 mL of LB broth with appropriate antibiotics).

    • Incubate overnight at the optimal temperature (e.g., 37°C) with shaking (e.g., 200 rpm).

  • Production Culture:

    • Inoculate the main production culture (e.g., 50 mL of medium in a 250 mL baffled flask) with the overnight starter culture to a starting OD600 of approximately 0.1.

    • Incubate at the optimal temperature (e.g., 30-37°C) with vigorous shaking (e.g., 200-250 rpm).

  • Induction:

    • If using an inducible expression system, add the inducer (e.g., IPTG) when the culture reaches the mid-exponential growth phase (e.g., OD600 of 0.6-0.8).

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600) and the concentration of shikimic acid in the supernatant.

    • To prepare samples for analysis, centrifuge the culture sample to pellet the cells, and filter the supernatant through a 0.22 µm filter.

Protocol 2: Quantification of Shikimic Acid using HPLC

  • Sample Preparation:

    • As described above, obtain a cell-free, filtered supernatant from the fermentation broth.

    • Dilute the sample with an appropriate mobile phase if the concentration is expected to be high.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used.[16]

    • Mobile Phase: An acidic aqueous solution, such as dilute sulfuric acid or phosphoric acid in water, is typically used. For example, 5 mM H2SO4.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength of 210-235 nm.[16]

    • Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Standard Curve:

    • Prepare a series of shikimic acid standards of known concentrations in the mobile phase.

    • Inject the standards into the HPLC system and record the peak areas.

    • Plot a standard curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared samples into the HPLC system.

    • Identify the shikimic acid peak based on the retention time of the standard.

    • Determine the concentration of shikimic acid in the samples by comparing their peak areas to the standard curve.

Visualizations

Shikimate_Pathway_Metabolic_Engineering cluster_CCM Central Carbon Metabolism cluster_Shikimate Shikimate Pathway cluster_Byproducts Byproduct Formation PEP PEP DAHP DAHP PEP->DAHP AroG, F, H E4P E4P E4P->DAHP AroG, F, H Glucose Glucose Glucose->PEP tktA tktA overexpression (+) tktA->E4P Increases supply DHQ DHQ DAHP->DHQ AroB DHS DHS DHQ->DHS AroD QA Quinic Acid DHQ->QA YdiB SA Shikimic Acid (Product) DHS->SA AroE S3P Shikimate-3-P SA->S3P AroK, AroL AroG aroG overexpression (+) AroG->DAHP AroB aroB overexpression (+) AroB->DHQ AroE aroE overexpression (+) AroE->SA AroK_L aroK, aroL knockout (X) AroK_L->S3P Blocks conversion ydiB ydiB knockout (X) ydiB->QA Prevents formation

Caption: Metabolic engineering strategies in E. coli for shikimic acid production.

Troubleshooting_Workflow start Start: Low Shikimic Acid Titer check_growth Is cell growth poor? start->check_growth check_byproducts Are byproducts (QA, DHS) high? check_growth->check_byproducts No check_conditions Optimize Culture Conditions (pH, Temp, Media) check_growth->check_conditions Yes check_genetics Verify Strain Genotype (PCR, Sequencing) check_byproducts->check_genetics No knockout_ydiB Knock out ydiB check_byproducts->knockout_ydiB Yes (High QA) optimize_induction Optimize Induction Strategy (Inducer conc., timing) check_genetics->optimize_induction end_success Success: Improved Titer check_conditions->end_success optimize_induction->end_success overexpress_aroE Overexpress aroE knockout_ydiB->overexpress_aroE Also high DHS knockout_ydiB->end_success overexpress_aroE->end_success

Caption: A logical workflow for troubleshooting low shikimic acid production.

References

strategies to reduce byproduct formation in shikimic acid fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing shikimic acid fermentation and minimizing byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Quinic Acid Concentration in Fermentation Broth

Q1: My fermentation is producing a high concentration of quinic acid relative to shikimic acid. What are the likely causes and how can I resolve this?

A1: High quinic acid levels are a common issue in shikimic acid fermentation with E. coli. The primary cause is the activity of one or more quinate/shikimate dehydrogenases that can reduce 3-dehydroquinate (B1236863) (DHQ), a precursor in the shikimate pathway, to quinic acid.[1][2][3] The key enzyme responsible for this conversion in E. coli is encoded by the ydiB gene.[1][2][3]

Troubleshooting Steps:

  • Genetic Modification (Recommended): The most effective strategy is to inactivate the ydiB gene in your production strain.[2][3] This knockout significantly reduces the conversion of DHQ to quinic acid.[2][3] Studies have shown that inactivation of ydiB can decrease the molar yield of quinic acid by as much as 75%.[3]

  • Fermentation Condition Optimization:

    • Glucose Concentration: Maintaining a high glucose concentration during fermentation can help suppress the reuptake of shikimic acid and its subsequent conversion to byproducts, including quinic acid.[1] However, be aware that high glucose levels can also lead to increased acetate (B1210297) formation.[1]

    • Carbon Source: Consider using alternative carbon sources. For example, sorbitol has been shown to be an effective carbon source for high-yield shikimic acid production with reduced byproduct formation in some engineered E. coli strains.[4]

Q2: What is the expected impact of knocking out the ydiB gene on my fermentation?

A2: Deleting the ydiB gene is a targeted approach to reduce quinic acid formation. In an engineered E. coli strain (PB12.SA22), the inactivation of ydiB resulted in a 75% decrease in the molar yield of quinic acid.[3] The molar ratio of quinic acid to shikimic acid was also significantly reduced.[1] While this modification is highly effective at reducing quinic acid, it may not completely eliminate its production, suggesting the presence of other enzymes with minor activity.[5]

Issue 2: Significant 3-Dehydroshikimic Acid (DHS) Accumulation

Q3: I am observing a significant accumulation of 3-dehydroshikimic acid (DHS) alongside shikimic acid. What causes this and how can it be minimized?

A3: DHS is the immediate precursor to shikimic acid, and its accumulation indicates a bottleneck at the shikimate dehydrogenase step, which is catalyzed by the enzyme encoded by the aroE gene. This can be due to insufficient enzyme activity or feedback inhibition.[1]

Troubleshooting Steps:

  • Overexpression of aroE: Increase the expression of shikimate dehydrogenase (aroE) to enhance the conversion of DHS to shikimic acid. This is a common strategy in metabolically engineered strains.

  • Use of Bifunctional Enzymes: Inspired by plant biosynthetic pathways, an artificial fusion protein of 3-dehydroquinate dehydratase (DHD, encoded by aroD) and shikimate dehydrogenase (SDH, encoded by aroE) can be designed and expressed.[6] This creates a substrate channel where the DHS produced by DHD is directly converted to shikimic acid by SDH, reducing its accumulation as a free intermediate.[1]

  • Fermentation pH Control: Ensure that the pH of the fermentation is maintained at an optimal level for shikimate dehydrogenase activity.

Issue 3: High Acetate Formation and Its Impact on Cell Growth and Production

Q4: My high-density fermentation is leading to high levels of acetate, which seems to be inhibiting cell growth and shikimic acid production. What strategies can I employ to reduce acetate formation?

A4: Acetate is a common inhibitory byproduct in high-density E. coli fermentations, particularly under high glucose conditions.[1] It is primarily formed to regenerate NAD+ from excess NADH produced during glycolysis.

Troubleshooting Steps:

  • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain a low, growth-limiting concentration of glucose in the fermenter. This prevents the overflow metabolism that leads to acetate production. An exponential feeding strategy can be employed to maintain a constant specific growth rate and maximize productivity.

  • Genetic Modification:

    • Inactivate Acetate Pathway: Knocking out genes involved in the primary acetate production pathway, such as ackA (acetate kinase) and pta (phosphate acetyltransferase), can significantly reduce acetate accumulation.

    • Modify Glucose Uptake: Inactivating the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS) for glucose uptake and replacing it with a non-PTS system (e.g., galactose permease, galP, and glucokinase, glk) can increase the availability of phosphoenolpyruvate (PEP) for the shikimate pathway and reduce acetate formation.[6]

  • Process Parameter Optimization: Ensure adequate aeration and agitation to maintain a high dissolved oxygen (DO) level. Oxygen limitation can exacerbate acetate formation.

Data Presentation

Table 1: Effect of ydiB Gene Inactivation on Quinic Acid Production in E. coli PB12.SA22

StrainGenotypeShikimic Acid (SA) Molar YieldQuinic Acid (QA) Molar YieldQA/SA Molar Ratio (%)
ParentalPB12.SA220.240.0416.45
ydiB KnockoutPB12.SA22 ΔydiB0.240.016.17

Data adapted from Rodriguez, A., et al. (2017).[3]

Table 2: Influence of Glucose Utilization on Byproduct Formation in E. coli SP1.1/pKD12.112

ConditionShikimic Acid (g/L)3-Dehydroshikimic Acid (DHS) (g/L)Quinic Acid (QA) (g/L)Acetate
Low-Glucose Utilization27.24.412.6Lower
High-Glucose Utilization20.24.61.9Higher

Data adapted from Knop, D. R., et al. (2001).[1]

Experimental Protocols

Protocol 1: Gene Inactivation of ydiB in E. coli using Red Recombination

This protocol provides a general workflow for deleting the ydiB gene from the E. coli chromosome. Specific details may need to be optimized for your particular strain and plasmids.

  • Primer Design and PCR Amplification of Resistance Cassette:

    • Design primers with 5' extensions homologous to the regions flanking the ydiB gene and 3' ends that anneal to a selectable antibiotic resistance cassette (e.g., chloramphenicol, CmR).

    • Perform PCR to amplify the resistance cassette with the flanking homology regions.

  • Preparation of Electrocompetent Cells:

    • Grow the recipient E. coli strain harboring a plasmid expressing the λ Red recombinase enzymes (e.g., pKD46) at 30°C in SOB medium to an OD600 of 0.4-0.6.

    • Induce the expression of the Red recombinase by adding L-arabinose.

    • Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile 10% glycerol.

  • Electroporation and Selection:

    • Electroporate the purified PCR product into the prepared electrocompetent cells.

    • Recover the cells in SOC medium at 37°C for 1-2 hours.

    • Plate the cells on LB agar (B569324) containing the appropriate antibiotic to select for transformants where the ydiB gene has been replaced by the resistance cassette.

  • Verification of Gene Knockout:

    • Verify the correct integration of the resistance cassette and deletion of the ydiB gene by colony PCR using primers flanking the ydiB locus and internal to the resistance cassette.

    • Further confirmation can be done by DNA sequencing.

  • Removal of Resistance Cassette (Optional):

    • If desired, the resistance cassette, which is often flanked by FRT sites, can be removed by introducing a plasmid expressing the FLP recombinase (e.g., pCP20).

Protocol 2: Fed-Batch Fermentation for Reduced Acetate and High Shikimic Acid Production

This protocol outlines a general fed-batch fermentation strategy. The feed rate and media composition should be optimized for your specific engineered strain.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a suitable volume of seed medium with a single colony of the production strain.

    • Incubate at 37°C with shaking until the culture reaches an OD600 of 12-15.[6]

  • Fermenter Setup:

    • Prepare the initial batch medium in the fermenter. A typical medium contains a limiting amount of glucose (e.g., 10-20 g/L), yeast extract, salts, and trace elements.[6]

    • Sterilize the fermenter and medium. Calibrate pH and dissolved oxygen (DO) probes.

  • Batch Phase:

    • Inoculate the fermenter with the seed culture.

    • Run in batch mode at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0).

    • Monitor the culture until the initial glucose is nearly depleted, which is often indicated by a sharp rise in DO.

  • Fed-Batch Phase:

    • Initiate the feeding of a concentrated glucose solution (e.g., 500-600 g/L) and other necessary nutrients (e.g., yeast extract, magnesium sulfate).

    • The feed rate should be controlled to maintain a low residual glucose concentration in the fermenter. An exponential feed rate can be used to maintain a constant specific growth rate.

    • Maintain the DO above 30% by adjusting agitation and aeration rates.[7]

  • Sampling and Analysis:

    • Aseptically collect samples at regular intervals to monitor cell density (OD600), and concentrations of shikimic acid, byproducts (quinic acid, DHS, acetate), and residual glucose using HPLC.

Protocol 3: HPLC Quantification of Shikimic Acid, Quinic Acid, and DHS

This protocol provides a general method for the analysis of fermentation broth samples. The specific column, mobile phase, and gradient may need to be optimized.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase as needed to be within the linear range of the standard curve.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 M H2SO4) or a gradient with an aqueous acid (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used.[8][9]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 210-215 nm for shikimic acid and quinic acid, and around 234 nm for DHS.[8][9]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[10]

  • Quantification:

    • Prepare a series of standard solutions of shikimic acid, quinic acid, and DHS of known concentrations.

    • Generate a standard curve for each compound by plotting peak area against concentration.

    • Quantify the compounds in the samples by comparing their peak areas to the respective standard curves.

Visualizations

Shikimate_Pathway_Byproducts PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG/F/H E4P Erythrose-4-Phosphate (E4P) E4P->DAHP aroG/F/H DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD QA Quinic Acid (QA) (Byproduct) DHQ->QA ydiB (Quinate Dehydrogenase) SA Shikimic Acid (SA) DHS->SA aroE S3P Shikimate-3-Phosphate SA->S3P aroK, aroL AAs Aromatic Amino Acids S3P->AAs ...

Caption: Metabolic pathway for shikimic acid and quinic acid formation.

Troubleshooting_Workflow Start High Byproduct Formation Observed Identify Identify Primary Byproduct (QA, DHS, Acetate) Start->Identify QA_High High Quinic Acid (QA) Identify->QA_High QA DHS_High High 3-Dehydroshikimate (DHS) Identify->DHS_High DHS Acetate_High High Acetate Identify->Acetate_High Acetate Knockout_ydiB Knockout ydiB gene QA_High->Knockout_ydiB Optimize_Glucose Optimize Glucose Feed QA_High->Optimize_Glucose Overexpress_aroE Overexpress aroE DHS_High->Overexpress_aroE Fusion_Enzyme Use DHD-SDH Fusion Enzyme DHS_High->Fusion_Enzyme Fed_Batch Implement Fed-Batch Acetate_High->Fed_Batch Knockout_Acetate Knockout Acetate Pathway Acetate_High->Knockout_Acetate End Reduced Byproducts Knockout_ydiB->End Optimize_Glucose->End Overexpress_aroE->End Fusion_Enzyme->End Fed_Batch->End Knockout_Acetate->End

Caption: Troubleshooting workflow for byproduct reduction.

References

Technical Support Center: Industrial Scale-Up of Shikimic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the industrial scale-up of shikimic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the industrial scale-up of microbial shikimic acid production?

A1: The primary challenges can be categorized into three main areas:

  • Metabolic Engineering: Optimizing the microbial strain to maximize the carbon flux towards shikimic acid while minimizing the formation of byproducts. This includes balancing precursor availability, overcoming feedback inhibition, and ensuring genetic stability.

  • Fermentation Process: Developing a robust and economically viable fermentation process. This involves optimizing media composition, feeding strategies, and physical parameters like pH, temperature, and aeration to achieve high titers and yields.[1][2]

  • Downstream Processing: Efficiently separating and purifying shikimic acid from the complex fermentation broth, which often contains structurally similar impurities.[3][4][5]

Q2: Which microorganisms are most commonly used for industrial shikimic acid production?

A2: Escherichia coli is the most extensively studied and engineered microorganism for shikimic acid production due to its well-understood genetics, rapid growth, and the availability of advanced genetic tools.[6] Corynebacterium glutamicum has also been engineered for this purpose. Some studies have also explored the potential of wild-type isolates like Citrobacter sp.

Q3: Why is byproduct formation a significant issue, and what are the common byproducts?

A3: Byproduct formation diverts the carbon flux away from shikimic acid, reducing the overall yield.[7] Furthermore, byproducts that are structurally similar to shikimic acid, such as 3-dehydroshikimate (DHS) and quinic acid (QA), can significantly complicate the downstream purification process, increasing costs.[7][8]

Q4: What are the key metabolic engineering strategies to enhance shikimic acid production?

A4: Key strategies include:

  • Blocking the downstream pathway: Deleting the genes for shikimate kinases (aroK, aroL) prevents the conversion of shikimic acid to chorismate.[9]

  • Increasing precursor supply: Overexpressing genes like tktA to enhance the availability of erythrose-4-phosphate (E4P) and modifying glucose uptake pathways (e.g., inactivating the PTS system) to increase phosphoenolpyruvate (B93156) (PEP) pools.[6][8]

  • Overcoming feedback inhibition: Using feedback-resistant mutants of DAHP synthase (e.g., aroGfbr) to prevent inhibition by aromatic amino acids.[6][10]

  • Minimizing byproduct formation: Deleting the gene ydiB, which encodes a quinate/shikimate dehydrogenase that can convert 3-dehydroquinate (B1236863) to quinic acid.[8][11]

  • Enhancing NADPH availability: Overexpressing genes involved in NADPH regeneration, as the shikimate dehydrogenase (aroE) is NADPH-dependent.[9]

Q5: What analytical methods are used to quantify shikimic acid in a fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying shikimic acid.[12][13] Typically, a C18 reversed-phase column is used with UV detection at around 210-213 nm.[14][15] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[12]

Troubleshooting Guides

Section 1: Fermentation Issues
Observed Problem Potential Cause(s) Suggested Solution(s)
Low Shikimic Acid Titer 1. Suboptimal precursor (PEP, E4P) availability. 2. Feedback inhibition of DAHP synthase. 3. Diversion of carbon flux to byproducts (QA, DHS). 4. Suboptimal fermentation conditions (pH, temperature, aeration). 5. Plasmid instability in engineered strain.1. Overexpress transketolase (tktA). Consider inactivating the PTS system and expressing glf and glk.[8] 2. Ensure the use of a feedback-resistant DAHP synthase (aroGfbr or aroFfbr).[6] 3. Inactivate ydiB. Overexpress aroE.[8][11] 4. Optimize pH (typically around 6.0-7.0) and temperature (around 30-37°C). Ensure adequate dissolved oxygen.[1] 5. Consider chromosomal integration of the expression cassette to create a plasmid-free strain.[9]
High Quinic Acid (QA) Concentration 1. High activity of quinate/shikimate dehydrogenase (encoded by ydiB). 2. Reversibility of the shikimate pathway.[16]1. Knock out the ydiB gene in your production strain.[8][11] 2. Overexpress shikimate dehydrogenase (aroE) to drive the reaction towards shikimic acid.
High 3-Dehydroshikimate (DHS) Concentration 1. Insufficient activity of shikimate dehydrogenase (aroE). 2. Feedback inhibition of AroE by shikimic acid.1. Overexpress aroE. 2. Investigate and potentially use a mutant of AroE that is less sensitive to feedback inhibition.
Accumulation of Acetate High glucose feed rate leading to overflow metabolism.1. Implement a fed-batch strategy with controlled glucose feeding to avoid excess glucose accumulation.[17] 2. Ensure adequate aeration to maintain aerobic conditions.
Poor Cell Growth 1. Toxicity of accumulated shikimic acid or byproducts. 2. Nutrient limitation in the medium. 3. Complete blockage of the aromatic amino acid pathway without supplementation.1. Optimize the fermentation process to reduce byproduct formation. 2. Ensure the fermentation medium is not depleted of essential nutrients like nitrogen, phosphate, or trace elements.[17] 3. If using strains with complete pathway blockage (aroK and aroL deletions), supplement the medium with low levels of aromatic amino acids or use a complex nitrogen source like yeast extract.[7][11]
Section 2: Downstream Processing & Purification Issues
Observed Problem Potential Cause(s) Suggested Solution(s)
Difficulty Separating Shikimic Acid from Quinic Acid Co-elution during chromatography due to similar chemical properties.1. Optimize the ion-exchange chromatography method (e.g., gradient, pH).[4] 2. Consider alternative purification techniques such as crystallization, but this may require higher initial purity.
Low Recovery Yield after Purification 1. Product loss during multiple purification steps. 2. Degradation of shikimic acid.1. Minimize the number of purification steps. 2. Optimize each step for maximum recovery. 3. Ensure mild pH and temperature conditions during processing.
Product Discoloration Presence of impurities from the complex fermentation medium (e.g., yeast extract).1. Incorporate a decolorization step using activated carbon. 2. Optimize the initial clarification of the fermentation broth (e.g., centrifugation, filtration).

Experimental Protocols

Protocol 1: Shake Flask Cultivation for Shikimic Acid Production
  • Strain Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium and incubate overnight at 37°C with shaking at 220 rpm.

  • Seed Culture: Transfer the overnight culture into 50 mL of seed medium in a 250 mL flask to an initial OD600 of 0.1. The seed medium can be a defined mineral medium (e.g., M9) supplemented with glucose. Incubate at 37°C and 220 rpm until OD600 reaches 2-3.

  • Production Culture: Inoculate a 500 mL flask containing 100 mL of production medium with the seed culture to an initial OD600 of 0.1. A typical production medium might contain (per liter): 50 g glucose, 10 g yeast extract, 5 g (NH4)2SO4, 2 g KH2PO4, 0.5 g MgSO4·7H2O, and trace elements.[1][10]

  • Induction (if applicable): If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., OD600 of 0.6-0.8).

  • Cultivation: Incubate at 30-37°C with shaking at 220 rpm for 48-72 hours.[10]

  • Sampling: Periodically take samples to measure cell density (OD600) and concentrations of shikimic acid, glucose, and major byproducts using HPLC.

Protocol 2: HPLC Analysis of Shikimic Acid
  • Sample Preparation: Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample with the mobile phase as needed to fall within the calibration curve range.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

    • Mobile Phase: Isocratic elution with a dilute acid solution, such as 0.01-0.02% sulfuric acid or phosphoric acid in water.[15][18]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-65°C.[14]

    • Detection: UV detector at 210 nm.[13][14]

  • Quantification: Prepare a standard curve using pure shikimic acid (e.g., 5, 25, 50, 100, 150 mg/L).[13] Quantify the shikimic acid in the samples by comparing the peak area to the standard curve.

Visualizations

Shikimate_Pathway_Engineering cluster_precursors Precursor Supply cluster_main_pathway Main Shikimate Pathway cluster_downstream Downstream Pathway cluster_byproduct Byproduct Formation Glucose Glucose PEP PEP Glucose->PEP Glycolysis E4P E4P Glucose->E4P PPP DAHP DAHP PEP->DAHP aroGfbr, aroFfbr (Overexpress, Feedback Resistant) E4P->DAHP aroGfbr, aroFfbr (Overexpress, Feedback Resistant) DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB (Overexpress) DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD QA Quinic Acid (Byproduct) DHQ->QA ydiB (Knockout) SA Shikimic Acid DHS->SA aroE (Overexpress) SP Shikimate-3-P SA->SP aroK, aroL (Knockout) Chorismate Chorismate SP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Caption: Metabolic engineering strategies in E. coli for enhanced shikimic acid production.

Troubleshooting_Workflow Start Low Shikimic Acid Titer CheckByproducts Analyze Byproducts (QA, DHS) by HPLC Start->CheckByproducts HighQA High Quinic Acid (QA)? CheckByproducts->HighQA Yes HighDHS High 3-Dehydroshikimate (DHS)? CheckByproducts->HighDHS No HighQA->HighDHS No Sol_ydiB Action: Knockout ydiB gene HighQA->Sol_ydiB Yes CheckGrowth Check Cell Growth & Glucose Consumption HighDHS->CheckGrowth No Sol_aroE Action: Overexpress aroE gene HighDHS->Sol_aroE Yes PoorGrowth Poor Growth? CheckGrowth->PoorGrowth OptimizeFermentation Optimize Fermentation (pH, Temp, DO, Feed) PoorGrowth->OptimizeFermentation No Sol_Medium Action: Check Medium Composition & Supplementation PoorGrowth->Sol_Medium Yes Sol_Precursors Action: Enhance Precursor Supply (e.g., overexpress tktA, use aroGfbr) OptimizeFermentation->Sol_Precursors

Caption: A logical workflow for troubleshooting low shikimic acid titers in fermentation.

References

resolving co-elution problems in chromatographic analysis of shikimate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution and other common issues encountered during the chromatographic analysis of shikimate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of shikimic acid?

A1: The main challenges in analyzing shikimic acid stem from its high polarity, which can lead to poor retention on traditional reversed-phase columns like C18. Additionally, shikimic acid often co-elutes with other structurally similar organic acids, such as quinic acid, which is a common interference.[1][2] Due to its weak chromophore, UV detection can be challenging and may require low wavelengths, making the analysis susceptible to interference from other UV-absorbing compounds in the sample matrix.[2]

Q2: My shikimate peak is showing co-elution with another peak. How can I confirm this and what is the likely interfering compound?

A2: Co-elution can be identified by asymmetrical peak shapes, such as peak fronting, tailing, or the appearance of a shoulder on the main peak. To confirm co-elution, you can use a diode array detector (DAD) to check for peak purity. If the UV spectra across the peak are not consistent, it indicates the presence of more than one compound. The most common co-eluting compound with shikimic acid is quinic acid, due to their similar structures and physicochemical properties.[1][2] Other organic acids present in the sample matrix can also interfere.[1]

Q3: What are the general strategies to resolve co-eluting peaks in shikimate analysis?

A3: To resolve co-eluting peaks, you can manipulate the chromatographic selectivity and efficiency. The most effective strategies involve:

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase is a powerful tool. For acidic compounds like shikimate, a lower pH (e.g., using phosphoric acid or formic acid) can improve peak shape and alter selectivity.[3] You can also change the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjust its concentration.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, changing the column is the next step. Options include columns with different selectivities such as phenyl-hexyl, or switching to an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEC).[4][5]

  • Temperature and Flow Rate: Lowering the flow rate can increase efficiency and may improve resolution, though it will increase the analysis time. Adjusting the column temperature can also alter selectivity.

Q4: When should I consider using HILIC, Ion-Exchange Chromatography, or GC-MS for shikimate analysis?

A4:

  • HILIC: This technique is well-suited for highly polar compounds like shikimic acid that show poor retention in reversed-phase chromatography.[6][7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase.[6]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their charge. Since shikimic acid is an anion, anion-exchange chromatography can be a very effective separation technique, particularly for complex matrices where high selectivity is required.[2][8]

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used for the analysis of shikimic acid, but it requires a derivatization step to make the non-volatile acid amenable to GC analysis.[2] This typically involves silylation to convert the polar functional groups into more volatile derivatives. While this adds a sample preparation step, GC-MS can offer very high resolution and sensitivity.

Troubleshooting Guides

Issue 1: Co-elution of Shikimic Acid and Quinic Acid in Reversed-Phase HPLC

This guide provides a step-by-step workflow to address the common problem of co-elution between shikimic acid and quinic acid when using a C18 column.

start Co-elution of Shikimic Acid and Quinic Acid Observed step1 Step 1: Adjust Mobile Phase pH Decrease pH to 2.5 - 3.0 using phosphoric acid or formic acid. start->step1 q1 Resolution Improved? step1->q1 step2 Step 2: Modify Organic Solvent Switch from Acetonitrile to Methanol (B129727) or vice-versa. Adjust gradient slope. q1->step2 No end_success Problem Resolved q1->end_success Yes q2 Resolution Sufficient? step2->q2 step3 Step 3: Change Stationary Phase Consider a C18 column with a different selectivity (e.g., polar-embedded) or a Phenyl-Hexyl column. q2->step3 No q2->end_success Yes q3 Co-elution Resolved? step3->q3 step4 Step 4: Switch Chromatographic Mode - Implement an Ion-Exchange method. - Develop a HILIC method. q3->step4 No q3->end_success Yes end_further Further Method Development Required step4->end_further

Troubleshooting workflow for shikimate-quinate co-elution.

Issue 2: Poor Peak Shape (Tailing or Fronting) for Shikimate

Poor peak shape can compromise resolution and integration accuracy. This guide addresses common causes and solutions.

  • Peak Tailing:

    • Cause: Secondary interactions between the acidic shikimate and active silanol (B1196071) groups on the silica-based column packing.

    • Solution 1: Lower the mobile phase pH to 2.5-3.0 to suppress the ionization of both shikimic acid and the silanol groups.

    • Solution 2: Use a modern, end-capped C18 column or a column specifically designed for polar analytes (e.g., "Aqueous C18").[9]

    • Solution 3: Add a competing base in low concentrations to the mobile phase to block the active sites.

  • Peak Fronting:

    • Cause: Column overload due to injecting too high a concentration of the sample.

    • Solution 1: Dilute the sample and reinject.

    • Solution 2: Reduce the injection volume.

Data Presentation

The following tables provide a summary of typical chromatographic conditions and expected elution order for shikimic acid and related compounds.

Table 1: Comparison of HPLC Columns for Organic Acid Separation

Column TypeStationary PhaseTypical Mobile PhaseElution Order of Shikimic and Quinic AcidAdvantagesDisadvantages
Reversed-Phase C18Acidified water/acetonitrile or methanol (e.g., 0.1% H₃PO₄)Quinic acid typically elutes before shikimic acid.[4]Widely available, robust.Poor retention for very polar analytes, potential co-elution.[10]
Ion-Exchange Polystyrene-divinylbenzene with sulfonic acid groupsDilute sulfuric acid (e.g., 5 mM H₂SO₄)Good separation is often achieved.[11]High selectivity for charged analytes like organic acids.[8]Sensitive to mobile phase ionic strength and pH.
HILIC Amide, Diol, or un-derivatized SilicaHigh percentage of acetonitrile in an aqueous buffer (e.g., 80% ACN with ammonium (B1175870) formate)Elution order is reversed compared to RP-HPLC; more polar compounds are retained longer.[6]Excellent retention for highly polar compounds.[6]Can have longer equilibration times.

Table 2: Representative Retention Times for Shikimic and Quinic Acid

Chromatographic MethodColumnMobile PhaseQuinic Acid Retention Time (min)Shikimic Acid Retention Time (min)Resolution (Rs)
Reversed-Phase HPLC Titank C18 (250 x 4.6 mm, 5 µm)2% Methanol in 40 mM KH₂PO₄ (pH 2.4)~11.5~13.0>1.5 (Baseline)
Coupled RP and Ion-Exchange Separon SGX C18 + Polymer IEX H-form95:5 9 mM H₂SO₄ : Methanol~10.2~11.8~2.2

Note: Retention times and resolution are highly dependent on the specific instrument, column, and exact experimental conditions. The data above is representative and should be used as a guideline.[4][11]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Shikimic Acid using a C18 Column

This protocol provides a general method for the quantification of shikimic acid in plant extracts.

  • Instrumentation:

    • HPLC system with a UV/Vis or DAD detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄)

    • Shikimic acid standard

  • Mobile Phase Preparation:

    • Prepare a 0.01 M sulfuric acid solution by diluting concentrated sulfuric acid in HPLC-grade water.[12]

    • Alternatively, prepare an aqueous solution of 0.1% phosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane and degas thoroughly.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 0.01 M H₂SO₄.[12]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-35 °C.

    • Detection Wavelength: 213 nm.[12]

    • Injection Volume: 10-20 µL.

  • Sample Preparation (from Plant Tissue):

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with an appropriate volume (e.g., 1 mL) of 10% methanol in water, acidified to pH 3.0 with formic acid.

    • Vortex and sonicate the sample, then centrifuge to pellet the debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample and a series of shikimic acid standards to generate a calibration curve.

    • Quantify the shikimic acid in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Analysis of Shikimic Acid (with Derivatization)

This protocol outlines a two-step derivatization procedure for the analysis of shikimic acid by GC-MS.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A suitable capillary column (e.g., DB-5ms).

  • Reagents:

    • Pyridine (B92270)

    • Methoxyamine hydrochloride (MeOx)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Shikimic acid standard

  • Sample Preparation and Derivatization:

    • Prepare a dried extract of your sample containing shikimic acid.

    • Step 1: Methoximation:

      • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.

      • Vortex and incubate at 37°C for 90 minutes with shaking. This step protects ketone and aldehyde groups.

    • Step 2: Silylation:

      • Add 80 µL of MSTFA to the sample.

      • Vortex and incubate at 37°C for 30 minutes with shaking. This step converts the hydroxyl and carboxyl groups to their volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 5 °C/min).

    • MS Conditions: Operate in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. The mass spectrum of derivatized shikimate will show characteristic fragment ions that can be used for identification and quantification.

  • Analysis:

    • Inject the derivatized sample and standards.

    • Identify the derivatized shikimic acid peak based on its retention time and mass spectrum.

    • Quantify using an internal standard or an external calibration curve of derivatized shikimic acid standards.

Mandatory Visualizations

shikimate_pathway cluster_start Starting Materials cluster_end Aromatic Amino Acids PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Trp Tryptophan Chorismate->Trp Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr

The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

References

Technical Support Center: Optimizing Shikimic Acid Production in Engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial production of shikimic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and minimize the metabolic burden in your engineered E. coli strains.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.

Problem 1: Low Shikimic Acid Titer and Yield

You've engineered your E. coli strain, but the final shikimic acid titer and yield are significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Precursor Supply (PEP and E4P) 1. Inactivate the Phosphotransferase System (PTS): The native glucose uptake system in E. coli (PTS) consumes one molecule of phosphoenolpyruvate (B93156) (PEP) for each molecule of glucose transported.[1][2] Inactivating the PTS can increase the availability of PEP for the shikimate pathway.[1][2] 2. Introduce Alternative Glucose Transporters: To compensate for the reduced glucose uptake after PTS inactivation, express non-PTS glucose transporters such as galactose permease (galP) from E. coli or the glucose facilitator (glf) and glucokinase (glk) from Zymomonas mobilis.[1][3][4] 3. Overexpress Key Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Enzymes: Increase the pool of erythrose-4-phosphate (E4P) by overexpressing transketolase (tktA).[5][6] 4. Increase the PEP Pool: Inactivate pyruvate (B1213749) kinase genes (pykF and/or pykA) to reduce the conversion of PEP to pyruvate.[7][8] Additionally, overexpressing PEP synthase (ppsA) can help regenerate PEP from pyruvate.[5][7]
Feedback Inhibition of the Shikimate Pathway 1. Use Feedback-Resistant DAHP Synthase: The first committed step of the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which is subject to feedback inhibition by aromatic amino acids.[1][5] Overexpress a feedback-resistant variant of DAHP synthase (e.g., aroGfbr or aroFfbr).[1][9]
Continued Conversion of Shikimic Acid 1. Block the Downstream Pathway: To accumulate shikimic acid, it is essential to block its conversion to downstream metabolites. This is achieved by deleting the genes encoding shikimate kinases I and II (aroK and aroL).[5][8][10]
Suboptimal Gene Expression Levels 1. Optimize Promoter Strength and Plasmid Copy Number: The expression levels of the engineered pathway genes can significantly impact production. Experiment with different promoters (e.g., constitutive vs. inducible, varying strengths) and plasmid copy numbers to find the optimal balance that maximizes shikimic acid production without imposing an excessive metabolic burden.
Problem 2: Significant Accumulation of Byproducts (DHS, Quinic Acid)

Your engineered strain produces shikimic acid, but you also observe high levels of byproducts like 3-dehydroshikimate (DHS) and quinic acid, which complicates downstream processing and reduces the overall yield.[6][7]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Bottleneck at the Shikimate Dehydrogenase Step 1. Overexpress Shikimate Dehydrogenase: Insufficient activity of shikimate dehydrogenase (encoded by aroE) can lead to the accumulation of its substrate, DHS.[5] Increasing the expression of aroE can help drive the reaction towards shikimic acid. 2. Create a Fusion Protein: To improve the catalytic efficiency and reduce the accumulation of DHS, an artificial fusion protein of 3-dehydroquinate (B1236863) dehydratase (DHD, encoded by aroD) and shikimate dehydrogenase (SDH, encoded by aroE) can be designed.[1] This mimics the bifunctional enzyme found in plants and can enhance substrate channeling.[1]
Reversion of the Shikimate Pathway 1. Inactivate Quinate/Shikimate Dehydrogenase: The enzyme YdiB has been identified as a quinate/shikimate dehydrogenase that can contribute to the formation of quinic acid.[5] Deleting the ydiB gene can significantly reduce the accumulation of this byproduct.[5]
Re-uptake of Secreted Shikimic Acid 1. Knockout the Shikimate Transporter: E. coli possesses a transporter, ShiA, which can import shikimic acid from the medium back into the cell.[5][8] This intracellular accumulation can lead to the reverse reaction catalyzed by AroE, forming DHS.[8] Deleting the shiA gene can prevent this re-uptake.[5][8]
Problem 3: Poor Cell Growth and Strain Instability

After extensive metabolic engineering, your strain exhibits slow growth, reduced viability, or plasmid loss, indicating a high metabolic burden.[11]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Competition for Resources Between Growth and Production 1. Implement Dynamic Regulation: Use quorum sensing (QS) circuits to decouple cell growth from shikimic acid production.[1] For example, the EsaR-based QS system can be used to regulate the expression of key pathway genes, allowing for an initial growth phase followed by a production phase.[1] 2. Utilize Growth Phase-Dependent Promoters: Control the expression of critical genes, such as aroK, using promoters that are active only during a specific growth phase.[5][12] This allows for the synthesis of essential aromatic amino acids during the growth phase while enabling shikimic acid accumulation later.[5][12]
Toxicity of Overexpressed Proteins or Accumulated Metabolites 1. Modulate Gene Expression: As mentioned above, optimizing the expression levels of heterologous proteins is crucial. High levels of protein expression can lead to the misfolding and aggregation of proteins, triggering stress responses.[11] 2. Balance Carbon Flux: Ensure that the engineered pathway does not completely drain essential metabolites required for normal cellular functions. The dynamic regulation strategies mentioned above can also help mitigate this issue.
Plasmid Instability 1. Chromosomal Integration: To ensure the stable maintenance of your genetic modifications and reduce the metabolic load associated with plasmid replication, integrate the engineered pathway genes into the E. coli chromosome.[9]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield of shikimic acid from glucose in E. coli?

The theoretical maximum yield of shikimic acid from glucose depends on the glucose uptake system employed. With the native PTS, the maximum theoretical yield is limited. By eliminating the PTS and using an alternative glucose transport system, the stoichiometric matrix is altered, raising the maximum theoretical yield to 86% (mol/mol).[7]

Q2: Which carbon source is best for shikimic acid production?

While glucose is the most commonly used carbon source, studies have shown that sorbitol can be an optimized carbon source for the efficient accumulation of shikimic acid, potentially leading to higher yields.[10]

Q3: Is it always necessary to completely knock out aroK and aroL?

While complete knockout of both aroK and aroL is a common strategy to maximize shikimic acid accumulation, it blocks the synthesis of essential aromatic amino acids, requiring their supplementation in the medium.[1][5] An alternative approach is to use a repressed shikimate kinase mutant or to dynamically regulate the expression of aroK to allow for sufficient synthesis of aromatic compounds for cell growth while still promoting shikimic acid production.[1][5]

Q4: How can I increase the supply of the precursor E4P?

The supply of erythrose-4-phosphate (E4P) can be enhanced by overexpressing transketolase I (tktA) or transaldolase (talA), which are key enzymes in the pentose phosphate pathway (PPP).[6] Overexpression of glucose-6-phosphate dehydrogenase (zwf) has also been reported to increase the E4P pool, though the effect may be less significant.[5]

Q5: What are some reported high-producing E. coli strains and their production metrics?

Several studies have reported high titers and yields of shikimic acid. Here is a summary of some notable examples:

Strain Description Shikimic Acid Titer (g/L) Yield (g/g glucose or mol/mol glucose) Reference
Engineered E. coli with non-PTS glucose uptake, attenuated shikimate degradation, feedback-resistant DAHP synthase, and QS circuits.60.310.30 g/g[1]
Rationally designed E. coli with optimized fed-batch culture.~101Not specified[13]
E. coli strain with a six-gene synthetic operon in a PTS- and pykF- background.Not specified0.42 mol/mol[9]
E. coli with PTS inactivation and overexpression of aroFFbr, tktA, aroE, glf, and glk.870.36 mol/mol[14]
Engineered E. coli strain AR36 in an improved fed-batch process.60Not specified[15]

Experimental Protocols

Protocol 1: Deletion of aroK and aroL Genes using Red Recombination

This protocol describes a general method for deleting genes in E. coli using lambda Red recombination.

Materials:

  • E. coli strain expressing the lambda Red recombinase system (e.g., from plasmid pKD46).

  • Kanamycin (B1662678) resistance cassette flanked by FRT sites (e.g., from plasmid pKD4).

  • Primers with homology to the regions flanking the target gene (aroK or aroL) and to the resistance cassette.

  • L-arabinose for inducing the Red system.

  • Plasmid with FLP recombinase (e.g., pCP20) to remove the resistance cassette.

Methodology:

  • Prepare Electrocompetent Cells: Grow the E. coli strain carrying the Red recombinase plasmid at 30°C in SOB medium containing the appropriate antibiotic and L-arabinose to induce the expression of the Red genes. Prepare electrocompetent cells by washing with ice-cold sterile water.

  • Generate Deletion Cassette: Use PCR to amplify the kanamycin resistance cassette with primers that add 40-50 bp of homology to the regions immediately upstream and downstream of the target gene (aroK or aroL).

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection: Plate the cells on LB agar (B569324) containing kanamycin to select for successful recombinants.

  • Verification: Verify the correct insertion of the resistance cassette and deletion of the target gene by PCR using primers flanking the gene.

  • Curing the Resistance Cassette (Optional): Transform the verified mutant with a plasmid expressing the FLP recombinase to remove the kanamycin resistance cassette via the FRT sites.

  • Repeat for the Second Gene: If deleting both aroK and aroL, repeat the process for the second gene.

Visualizations

Shikimic Acid Biosynthesis Pathway and Key Engineering Targets

Shikimic_Acid_Pathway cluster_interventions Engineering Targets ccm Central Carbon Metabolism pep PEP (Phosphoenolpyruvate) ccm->pep e4p E4P (Erythrose-4-phosphate) ccm->e4p dahp DAHP pep->dahp aroG/F/H e4p->dahp aroG/F/H dhq DHQ dahp->dhq aroB dhs DHS dhq->dhs aroD sa Shikimic Acid dhs->sa aroE qa Quinic Acid dhs->qa ydiB s3p Shikimate-3-P sa->s3p aroK/L downstream Aromatic Amino Acids s3p->downstream up_pep ↑ PEP Supply (e.g., ptsG-, pykF-) up_e4p ↑ E4P Supply (e.g., tktA+) up_aroG ↑ Feedback Resistance (aroGfbr+) block_aroKL Block Pathway (aroK-, aroL-) block_ydiB Block Byproduct (ydiB-)

Caption: Engineered shikimic acid pathway in E. coli.

Troubleshooting Workflow for Low Shikimic Acid Yield

Troubleshooting_Workflow start Low Shikimic Acid Yield check_precursors Analyze Precursor Supply (PEP, E4P) start->check_precursors check_byproducts Quantify Byproducts (DHS, QA) check_precursors->check_byproducts Sufficient sol_precursors Modify Glucose Uptake (non-PTS) Overexpress tktA, ppsA Inactivate pykF check_precursors->sol_precursors Low check_growth Assess Cell Growth & Strain Stability check_byproducts->check_growth Low sol_byproducts Overexpress aroE Create DHD-SDH fusion Knockout ydiB, shiA check_byproducts->sol_byproducts High sol_growth Implement Dynamic Regulation (QS) Use Growth-Phase Promoters Chromosomally Integrate Genes check_growth->sol_growth Poor end Improved Shikimic Acid Production check_growth->end Good sol_precursors->check_byproducts sol_byproducts->check_growth sol_growth->end

Caption: Troubleshooting workflow for low shikimic acid yield.

References

Technical Support Center: Enhancing Shikimic Acid Secretion and Transport from Microbial Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the secretion and transport of shikimic acid from microbial cells.

Frequently Asked Questions (FAQs)

Q1: My engineered strain produces high intracellular levels of shikimic acid, but the extracellular concentration is low. What are the potential reasons?

A1: This is a common issue that can stem from several factors:

  • Inefficient Export: The primary reason is often the lack of an efficient transport system to secrete shikimic acid out of the cell. Native transporters may have low activity or may not be expressed at sufficient levels.

  • Re-uptake of Secreted Product: Some microbial hosts, like E. coli, possess transporters such as ShiA that can re-import secreted shikimic acid, especially under certain conditions.[1]

  • Cell Lysis: A portion of the extracellular shikimic acid you're observing might be due to cell lysis rather than active transport, which would not represent an efficient secretion system.

  • Product Degradation: Shikimic acid might be unstable in the fermentation broth under the specific pH and temperature conditions, or it could be consumed by other microorganisms if the culture is contaminated.

  • Feedback Inhibition: High intracellular concentrations of shikimic acid can inhibit enzymes in the biosynthetic pathway, limiting further production and potential export.

Q2: Which transporters are known to be involved in shikimic acid transport in E. coli?

A2: In Escherichia coli, the best-characterized transporter associated with shikimic acid is ShiA . It is a member of the major facilitator superfamily (MFS) of transport proteins.[2] Another putative transporter, YdiN , has also been implicated in shikimic acid transport.[3][4] While ShiA is primarily known for shikimate uptake, its role in export is less understood and may be context-dependent.[2]

Q3: What are the general strategies to improve the secretion of shikimic acid?

A3: Enhancing secretion typically involves genetic engineering strategies:

  • Overexpression of Efflux Pumps: Introducing or overexpressing genes encoding efflux pumps that can recognize and export shikimic acid is a primary strategy.

  • Deletion of Re-uptake Transporters: Knocking out genes encoding transporters responsible for re-importing shikimic acid, such as shiA in E. coli, can prevent the loss of extracellular product.[1]

  • Engineering Transporter Specificity and Efficiency: Using protein engineering techniques like site-directed mutagenesis to modify existing transporters can improve their affinity and transport rate for shikimic acid.

  • Optimizing Fermentation Conditions: Adjusting parameters like pH, temperature, and media composition can influence membrane fluidity and transporter function, thereby affecting secretion.[5]

Q4: Can high concentrations of shikimic acid be toxic to the microbial cells?

A4: Yes, high intracellular concentrations of shikimic acid can lead to cellular stress and toxicity. This can manifest as reduced growth rates and decreased productivity. The accumulation of an acidic product can also contribute to a drop in intracellular pH, further stressing the cell. Enhancing export is therefore crucial not only for product recovery but also for maintaining cell health and productivity.

Troubleshooting Guides

Issue 1: Low or No Detectable Extracellular Shikimic Acid
Possible Cause Troubleshooting Steps
Inefficient native export 1. Analyze the genome: Check for putative transporters (e.g., MFS transporters) that might be involved in organic acid export. 2. Overexpress candidate transporters: Select promising candidates and overexpress them in your production strain. 3. Heterologous expression: Express known organic acid transporters from other organisms.
Re-uptake of shikimic acid 1. Knock out known uptake transporters: In E. coli, delete the shiA gene.[1] 2. Competitive inhibition: Add structural analogs of shikimic acid to the medium that may compete for the uptake transporter.
Low expression of transporter protein 1. Codon optimization: Optimize the codon usage of the transporter gene for the expression host. 2. Promoter strength: Use a strong, inducible promoter to control the expression of the transporter gene. 3. Optimize induction conditions: Vary the inducer concentration (e.g., IPTG) and the time and temperature of induction.
Incorrect localization or folding of the transporter 1. Use fusion tags: Employ N-terminal or C-terminal tags (e.g., GFP) to verify membrane localization. 2. Co-express chaperones: Overexpress chaperones that can assist in the proper folding and insertion of membrane proteins. 3. Optimize growth temperature: Lowering the temperature after induction can sometimes improve protein folding.
Issue 2: Decreased Shikimic Acid Titer During Fed-Batch Fermentation
Possible Cause Troubleshooting Steps
Product degradation in the medium 1. Analyze medium stability: Incubate purified shikimic acid in the fermentation medium under process conditions and monitor its concentration over time. 2. Adjust pH and temperature: Optimize the fermentation pH and temperature to enhance shikimic acid stability.
Contamination 1. Microscopy and plating: Regularly check for contaminating microorganisms. 2. Sterilization protocols: Review and reinforce sterilization procedures for media, bioreactors, and all additions.
Feedback inhibition of production 1. Enhance export: Improve the export rate to keep the intracellular concentration below the inhibitory threshold. 2. Engineer feedback-resistant enzymes: Use site-directed mutagenesis to create pathway enzymes that are less sensitive to shikimic acid inhibition.
Cell viability issues 1. Monitor cell viability: Use techniques like flow cytometry or plating to assess the viable cell count. 2. Optimize feeding strategy: Avoid overfeeding or starvation, which can lead to stress and cell death. 3. Address toxicity: If shikimic acid is toxic, improving export is the primary solution.

Quantitative Data Summary

The following tables summarize shikimic acid production in various engineered microbial strains.

Table 1: Shikimic Acid Production in Engineered E. coli Strains

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Reference
SA116∆aroK, ∆aroL, overexpression of pps, csrB, tktA, aroGfbr, aroB, aroE, pntAB or nadK3.120.33 (mol/mol)[6]
PB12.SA22PTS-, Glc+, aroK-, aroL-, aroGfbr, tktA, aroB, aroD~7.0Not Reported[4]
AR36PTS-, pykF-, additional modificationsup to 400.42 (mol/mol)[4]
SP1.1/pKD12.112∆aroL, ∆aroK27.3Not Reported[1][7]
dSA10non-PTS, attenuated aroK, DHD-SDH fusion, QS circuit60.310.30[6]
E. coli SA09Systems metabolic engineering approach126.40.50[5]

Table 2: Shikimic Acid Production in Engineered Saccharomyces cerevisiae and other microbes

StrainKey Genetic ModificationsTiter (g/L)Reference
Scheffersomyces stipitisEngineered shikimate pathway3.11[8]
Bacillus subtilis BSSA/pSAAroA/pDGSAAroDCo-overexpression of aroA and aroD3.2[5]
Corynebacterium glutamicumEngineered with hybrid archaeal/bacterial pathway4.7[2]
Citrobacter freundiiOptimized fermentation conditions9.11[9]

Experimental Protocols

Protocol 1: Overexpression of the ShiA Transporter in E. coli for Enhanced Shikimic Acid Secretion

This protocol outlines the steps for cloning and overexpressing the shiA gene in an E. coli strain engineered for shikimic acid production.

1. Materials:

  • E. coli strain with a functional shikimic acid production pathway.

  • E. coli strain for cloning (e.g., DH5α).

  • Genomic DNA from a wild-type E. coli strain (e.g., K-12).

  • pET expression vector (e.g., pET-28a(+)).

  • Restriction enzymes (compatible with the chosen pET vector).

  • T4 DNA Ligase.

  • PCR primers for shiA amplification.

  • LB medium and agar (B569324) plates with appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

2. Procedure:

  • Primer Design and shiA Amplification:

    • Design PCR primers to amplify the shiA coding sequence from E. coli genomic DNA. Add restriction sites to the primers that are compatible with the multiple cloning site of your pET vector.

    • Perform PCR to amplify the shiA gene.

    • Run the PCR product on an agarose (B213101) gel and purify the DNA fragment of the correct size.

  • Vector and Insert Preparation:

    • Digest the purified shiA PCR product and the pET vector with the chosen restriction enzymes.

    • Purify the digested vector and insert.

  • Ligation and Transformation:

    • Ligate the digested shiA insert into the digested pET vector using T4 DNA Ligase.

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Clone Verification:

    • Select several colonies and perform colony PCR or plasmid mini-prep followed by restriction digestion or sequencing to confirm the correct insertion of the shiA gene.

  • Transformation into Production Strain:

    • Transform the confirmed pET-shiA plasmid into your shikimic acid-producing E. coli strain (which should be a BL21(DE3) derivative to allow for T7 promoter-driven expression).

    • Plate on selective LB agar plates and incubate overnight.

  • Protein Expression and Fermentation:

    • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight.

    • Inoculate a larger fermentation culture with the starter culture.

    • Grow the cells to an OD600 of 0.6-0.8.

    • Induce the expression of ShiA by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue the fermentation, taking samples at regular intervals to measure cell density, and intracellular and extracellular shikimic acid concentrations.

Protocol 2: Quantification of Extracellular Shikimic Acid using HPLC

This protocol provides a general method for the analysis of shikimic acid in fermentation broth by High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Shikimic acid standard.

  • Mobile phase: e.g., 0.01 M sulfuric acid or 0.02% o-phosphoric acid in water.[10][11]

  • Syringe filters (0.22 µm or 0.45 µm).

  • HPLC vials.

2. Sample Preparation:

  • Take a sample of the fermentation broth.

  • Centrifuge the sample to pellet the cells.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cells and debris.

  • The filtered supernatant can be directly injected or diluted with the mobile phase if the concentration is expected to be high.

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with, for example, 0.01 M H2SO4.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 210-213 nm.[11][12]

  • Injection Volume: 5-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

4. Quantification:

  • Prepare a standard curve by injecting known concentrations of shikimic acid.

  • Integrate the peak area of the shikimic acid peak in the chromatograms of the samples.

  • Calculate the concentration of shikimic acid in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Shikimic_Acid_Pathway_and_Transport cluster_central_metabolism Central Carbon Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_extracellular Extracellular Space PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG/F/H E4P Erythrose-4-Phosphate (E4P) E4P->DAHP aroG/F/H DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate_intra Shikimic Acid (intracellular) DHS->Shikimate_intra aroE S3P Shikimate-3-Phosphate Shikimate_intra->S3P aroK/L Shikimate_extra Shikimic Acid (extracellular) Shikimate_intra->Shikimate_extra Efflux Transporter (e.g., engineered) Chorismate Chorismate S3P->Chorismate Shikimate_extra->Shikimate_intra ShiA (re-uptake) X1 X Y1 Block re-uptake X2 X Y2 Block downstream pathway

Caption: Metabolic pathway for shikimic acid production and transport.

Experimental_Workflow cluster_strain_dev Strain Development cluster_transporter_eng Transporter Engineering cluster_fermentation Fermentation & Analysis cluster_troubleshooting Troubleshooting & Optimization A Select Production Host (e.g., E. coli, S. cerevisiae) B Engineer Shikimate Pathway (e.g., block downstream, enhance precursors) A->B C Identify/Select Transporter Gene (e.g., shiA, heterologous transporter) B->C K Delete Re-uptake Transporters B->K D Clone Transporter Gene into Expression Vector C->D E Transform into Production Strain D->E F Optimize Expression (Inducer, Temperature) E->F G Fed-batch Fermentation F->G H Sample and Quantify Intracellular & Extracellular Shikimic Acid (HPLC) G->H I Low Secretion? H->I J Optimize Transporter Expression (Promoter, Codon Usage) I->J Yes L High Secretion - Process Scale-up I->L No J->F K->E

Caption: Workflow for enhancing shikimic acid secretion.

References

Technical Support Center: Prevention of Shikimic Acid Degradation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with shikimic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of shikimic acid during chemical synthesis, ensuring the integrity and yield of your target molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with shikimic acid.

Question: I am observing unexpected side products in my reaction. What could be the cause?

Answer: The presence of unexpected side products often indicates that the reactive functional groups of shikimic acid—the carboxyl group, the three hydroxyl groups, and the carbon-carbon double bond—are undergoing unintended reactions.[1] The vicinal diols at the C3 and C4 positions are particularly susceptible to oxidative cleavage.

Potential Causes and Solutions:

  • Unprotected Functional Groups: The hydroxyl and carboxyl groups can react under a variety of conditions.

    • Solution: Employ protecting groups for the hydroxyl and carboxyl functions to prevent unwanted side reactions.[2][3]

  • Oxidative Conditions: The presence of oxidizing agents, or even atmospheric oxygen under certain conditions, can lead to the formation of degradation products.

    • Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Consider adding an antioxidant if compatible with your reaction conditions.[4][5]

  • Inappropriate pH: Strongly acidic or basic conditions can catalyze side reactions.

    • Solution: Carefully control the pH of your reaction mixture. Use buffered solutions where appropriate. While specific kinetic data for shikimic acid is limited, related phenolic compounds show significant degradation at extreme pH values.[6][7]

  • High Temperatures: Elevated temperatures can provide the activation energy for undesired reaction pathways.

    • Solution: Run reactions at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.[8]

Question: My reaction yield is consistently low. How can I improve it?

Answer: Low yields can be a result of product degradation or incomplete reactions. Identifying the root cause is crucial for optimization.

Potential Causes and Solutions:

  • Degradation of Starting Material or Product: Shikimic acid or its derivatives may be degrading under the reaction conditions.

    • Solution: Use HPLC to monitor the concentration of your starting material and product over time to assess stability.[1][9] If degradation is observed, implement the protective measures described above (protecting groups, inert atmosphere, temperature control).

  • Suboptimal Reaction Conditions: The reaction conditions may not be optimized for the desired transformation.

    • Solution: Systematically vary reaction parameters such as temperature, reaction time, solvent, and catalyst concentration to find the optimal conditions.

  • Inefficient Protecting Group Strategy: The chosen protecting groups may not be stable under the reaction conditions, or their removal may be causing product loss.

    • Solution: Select protecting groups that are stable to the reaction conditions and can be removed in high yield under mild conditions.[2][3] Refer to the table on protecting groups below for options.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the optimal storage conditions for shikimic acid? A1: Shikimic acid is a white crystalline solid and should be stored in a cool, dry, and dark place to minimize thermal and photo-degradation.[1] For long-term storage, refrigeration is recommended.

Q2: How can I prevent the oxidation of shikimic acid in solution? A2: To prevent oxidation, solutions of shikimic acid should be prepared with degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants can also be effective.[4][5]

Protecting Groups

Q3: When should I use protecting groups for shikimic acid? A3: Protecting groups are necessary when you are performing a reaction that could be compromised by the reactivity of the carboxyl or hydroxyl groups.[2][3] For example, if you are targeting a reaction at the double bond, it is advisable to protect the hydroxyl and carboxyl groups.

Q4: What are some common protecting groups for the functional groups of shikimic acid? A4: The carboxyl group is typically protected as an ester (e.g., methyl or ethyl ester).[10][11] The vicinal diols at the C3 and C4 positions can be protected as a cyclic acetal (B89532) or ketal (e.g., an acetonide).[2][10] The C5 hydroxyl can be protected as a silyl (B83357) ether.[3]

Analytical and Purification

Q5: How can I monitor the degradation of shikimic acid during my experiment? A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the concentration of shikimic acid and detecting the formation of degradation products.[1][9][12] HPLC coupled with mass spectrometry (HPLC-MS) can be used for the identification of unknown degradation products.[9]

Q6: What are some potential degradation products I should look for? A6: Degradation can result in a variety of products. Oxidative cleavage of the diol can lead to the formation of smaller, more polar compounds. Dehydration or aromatization can also occur under certain conditions. 3-Dehydroshikimic acid is a common related compound that can be formed.[1]

Data Presentation

Table 1: Protecting Groups for Shikimic Acid
Functional GroupProtecting GroupReagents and Conditions for ProtectionConditions for DeprotectionYield (%)
Carboxylic AcidMethyl EsterMethanolic HCl, reflux[10]Basic hydrolysis (e.g., KOH in MeOH/H₂O)[3]~85-95
Carboxylic AcidEthyl EsterEthanolic HCl, reflux[10]Basic hydrolysis~90-98
3,4-DiolAcetonide2,2-Dimethoxypropane (B42991), Amberlyst, reflux[10]Acidic hydrolysis (e.g., aqueous acetic acid)[2]~75-85
3,4-DiolCyclopentylidene KetalCyclopentanone, acid catalyst, benzene (B151609) (azeotropic removal of water)[2]Acidic hydrolysisNot specified
5-Hydroxyltert-Butyldiphenylsilyl (TBDPS) EtherTBDPS-Cl, imidazole, DMF[3]Fluoride source (e.g., TBAF)Not specified
Table 2: Antioxidant Activity of a Shikimic Acid Derivative
Radical ScavengedIC₅₀ (µg/mL)
Superoxide0.214[13]
Hydroxyl0.450[13]

Data for 3,4-oxo-isopropylidene-shikimic acid (ISA)

Table 3: Qualitative Stability of Shikimic Acid under Different Conditions
ConditionStabilityPotential Degradation Pathways
pH
Strongly Acidic (pH < 3)Less StableAcid-catalyzed dehydration, esterification (with alcohol solvents)
Neutral (pH 6-8)More StableMinimal degradation
Strongly Basic (pH > 10)Less StableBase-catalyzed elimination, oxidation
Temperature
Refrigerated (2-8 °C)High Stability-
Room Temperature (20-25 °C)Moderate StabilitySlow degradation over time
Elevated (> 60 °C)Low StabilityIncreased rate of all degradation pathways
Atmosphere
Inert (N₂, Ar)High Stability-
Air (Oxygen)Less StableOxidation of hydroxyl groups and double bond

Experimental Protocols

Protocol 1: HPLC Analysis of Shikimic Acid and its Degradation Products

This protocol provides a general method for the analysis of shikimic acid. Optimization may be required for specific sample matrices.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic elution with 95% A and 5% B.[14]

3. HPLC Conditions:

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-35 °C.

  • Detection Wavelength: 212 nm.[1]

4. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the sample and monitor the chromatogram for the shikimic acid peak and any new peaks that may indicate degradation products. The retention time of shikimic acid will depend on the specific column and conditions used.

Protocol 2: Protection of the Carboxylic Acid Group as a Methyl Ester

1. Materials:

  • Shikimic acid

  • Methanolic HCl (prepared by bubbling HCl gas through methanol (B129727) or by careful addition of acetyl chloride to cold methanol)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Procedure:

  • Dissolve shikimic acid in methanolic HCl.[10]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl shikimate.

  • Purify by flash chromatography if necessary.

Protocol 3: Protection of the 3,4-Diol as an Acetonide

1. Materials:

  • Methyl shikimate (from Protocol 2)

  • 2,2-Dimethoxypropane

  • Acid catalyst (e.g., Amberlyst resin or p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., acetone (B3395972) or dichloromethane)

  • Base for quenching (e.g., triethylamine (B128534) or solid sodium bicarbonate)

2. Procedure:

  • Dissolve methyl shikimate in the anhydrous solvent.

  • Add 2,2-dimethoxypropane and the acid catalyst.[10]

  • Stir the mixture at room temperature, monitoring the reaction by TLC or HPLC. The reaction is typically complete within a few hours.

  • Quench the reaction by adding a base (e.g., a few drops of triethylamine or a small amount of solid sodium bicarbonate) to neutralize the acid catalyst.

  • Filter off the catalyst if a solid catalyst was used.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting acetonide by flash chromatography.

Visualizations

degradation_prevention_workflow start Start Synthesis with Shikimic Acid protect Protect Reactive Groups (Carboxyl, Hydroxyls) start->protect reaction Perform Desired Chemical Transformation protect->reaction monitor Monitor Reaction Progress and Purity (HPLC) reaction->monitor monitor->reaction Incomplete deprotect Deprotect Functional Groups monitor->deprotect Reaction Complete purify Purify Final Product deprotect->purify end Final Product purify->end

Caption: General workflow for preventing shikimic acid degradation.

troubleshooting_synthesis issue Problem Encountered: Low Yield or Side Products check_stability Analyze Reaction Mixture by HPLC for Degradation Products issue->check_stability degradation_present Degradation Observed? check_stability->degradation_present implement_protection Implement Protective Measures: - Use Protecting Groups - Inert Atmosphere - Lower Temperature degradation_present->implement_protection Yes optimize_conditions Optimize Reaction Conditions: - Catalyst Loading - Solvent - Reaction Time degradation_present->optimize_conditions No implement_protection->issue Re-run Reaction optimize_conditions->issue Re-run Reaction

Caption: Decision tree for troubleshooting shikimic acid synthesis problems.

shikimic_acid_degradation shikimic_acid {Shikimic Acid | -COOH -OH (x3) -C=C-} oxidation Oxidation Products (e.g., 3-Dehydroshikimic Acid, cleavage products) shikimic_acid->oxidation Oxidizing Agents / Air esterification Esters shikimic_acid->esterification Alcohol / Acid dehydration Aromatic Compounds (e.g., p-hydroxybenzoic acid) shikimic_acid->dehydration Strong Acid / Heat

Caption: Simplified pathways of shikimic acid degradation.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Shikimic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a precise and reliable technique for the quantification of shikimic acid, a key intermediate in the biosynthetic pathways of plants and microorganisms. The validation of these HPLC methods is critical to ensure data integrity for researchers, scientists, and drug development professionals. This guide provides an objective comparison of several validated HPLC methods, presenting their performance, supporting experimental data, and detailed protocols.

The selection of an appropriate HPLC method often depends on the sample matrix, such as wine, plant extracts, or pharmaceutical preparations. Different methods employ varied chromatographic conditions, including columns, mobile phases, and detection wavelengths, to achieve optimal separation and quantification. Key validation parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) are crucial for assessing method performance.[1] While spectrophotometric methods exist, HPLC is often more effective and quantitative.[2][3][4]

Below is a general workflow illustrating the key stages involved in the validation of an HPLC method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: System Suitability cluster_2 Phase 3: Method Validation dev Method Development (Column, Mobile Phase, Flow Rate) opt Method Optimization dev->opt sst System Suitability Testing (SST) (Resolution, Tailing Factor, Plate Count) opt->sst val Validation Parameter Assessment sst->val sub_val Linearity Accuracy Precision (Repeatability & Intermediate) Specificity LOD & LOQ Robustness

Caption: General workflow for HPLC method validation.

Comparison of Validated HPLC Methods

The following table summarizes the key performance parameters of three distinct, validated HPLC methods for shikimic acid quantification from different matrices.

ParameterMethod 1: Analysis in Wine[5][6][7]Method 2: Analysis in Plant Extracts (Alnus sp.)[8]Method 3: Analysis in Conifer Needles[9]
Chromatographic Column Coupled System: C18 Reversed-Phase & Cation ExchangeInformation not specified, likely C18C18 Reversed-Phase
Mobile Phase Isocratic: 0.01 M Sulfuric Acid in waterIsocratic: Acetonitrile (B52724) and 0.2% o-phosphoric acid:water mixtureIsocratic: 0.01% Sulfuric Acid aqueous solution
Flow Rate Not specified, but constant rate is required[5]0.5 mL/min1.0 mL/min
Detection (UV) 210 nm[5][6]Not specified213 nm
Linearity (Range) 5 - 150 mg/L0.05 - 1.0 mg/mL0.01 - 1.0 mg/mL
Correlation Coefficient (R²) > 0.998[7]0.9900Not specified
Limit of Detection (LOD) 1 mg/L (as per OIV protocol)[5]2.7 µg/mLNot specified
Limit of Quantification (LOQ) Not specified8.0 µg/mLNot specified
Precision (%RSD) < 10%[7]1.032%Not specified
Accuracy (% Recovery) 94.8 – 108%[7]Not specifiedNot specified

Detailed Experimental Protocols

Method 1: Determination of Shikimic Acid in Wine

This method is specified for the quantitative determination of shikimic acid in red, rosé, and white wines at concentrations from 1 mg/L to 300 mg/L.[5][6]

  • Principle : The method utilizes a coupled column system for direct analysis without extensive sample preparation. A C18 reversed-phase column performs initial separation, followed by a cation exchange column at 65°C for the final separation. This achieves a baseline resolution of shikimic acid from the complex wine matrix.[5][6]

  • Reagents :

    • Shikimic acid (≥ 98% purity)

    • Sulfuric acid (0.5 M)

    • Bidistilled water

  • Mobile Phase Preparation : To prepare a 0.01 M H₂SO₄ elution solvent, pipette 20 mL of 0.5 M sulfuric acid into a 1000 mL volumetric flask and fill up to the mark with bidistilled water. The solvent must be filtered (≤ 0.45 µm filter) and degassed before use.[5][6]

  • Standard Solutions :

    • Stock Solution (500 mg/L) : Accurately weigh 50 mg of shikimic acid and dissolve it in bidistilled water in a 100 mL volumetric flask. This solution is stable for months when stored at -18°C.[5][6]

    • Working Solutions (5, 25, 50, 100, 150 mg/L) : Prepare daily by appropriately diluting the stock solution with bidistilled water.[5][6]

  • Sample Preparation : Wine samples are typically injected directly. Sparkling wines must be degassed prior to analysis, for instance, by sonication.[5][6]

  • Chromatographic Conditions :

    • System : Isocratic HPLC system with UV detection.[5]

    • Columns : C18 reversed-phase column coupled with a cation exchange column.

    • Temperature : 65°C for the cation exchange column.[5][6]

    • Detection : UV at 210 nm.[5][6]

  • Quantification : A 5-point calibration curve is generated from the working standard solutions. The peak areas at the retention time of shikimic acid are measured and compared against this curve to determine the concentration in samples.[5][6]

Method 2: Quantification in Methanolic Extracts of Alnus Taxons

This method was developed for the quantitative analysis of shikimic acid in methanolic extracts from the leaves of three Alnus taxons.[8]

  • Principle : A high-performance liquid chromatographic analysis using an isocratic mobile phase for the separation and quantification of shikimic acid in plant extracts.[8]

  • Reagents :

    • Shikimic acid standard

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • o-phosphoric acid

    • Water

  • Mobile Phase : A mixture of acetonitrile and 0.2% o-phosphoric acid in water.[8]

  • Standard Solutions : Standard solutions of shikimic acid were prepared in methanol at concentrations ranging from 0.05 mg/mL to 1.0 mg/mL to establish the calibration curve.[8]

  • Sample Preparation : The dried plant extracts were weighed and dissolved in methanol to a concentration of 2 mg/mL. The resulting solutions were filtered through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions :

    • Flow Rate : 0.5 mL/min.[8]

    • Injection Volume : 10 µL, with triplicate injections performed for each sample.[8]

  • Validation : The method was validated for linearity, LOD, and LOQ, yielding a correlation coefficient (r²) of 0.9900, an LOD of 2.700 µg/mL, and an LOQ of 8.000 µg/mL.[8]

Method 3: Quantification in Chinese Conifer Needles

This method was optimized for the extraction and chromatographic determination of shikimic acid from conifer needles.[9]

  • Principle : An isocratic reverse-phase HPLC method for the quantification of shikimic acid in extracts obtained from conifer needles.[9]

  • Reagents :

    • Shikimic acid reference standard

    • Methanol (HPLC grade)

    • Sulfuric acid (HPLC grade)

  • Mobile Phase : 0.01% sulfuric acid aqueous solution.[9]

  • Standard Solutions : A stock solution of shikimic acid (2 mg/mL) was prepared in methanol. This was then diluted with methanol to create a series of standard solutions at six concentration levels ranging from 0.01 to 1.0 mg/mL for the calibration curve.[9]

  • Sample Preparation : The sample extract was filtered through a nylon membrane prior to HPLC analysis.[9]

  • Chromatographic Conditions :

    • Column : C18 Reversed-Phase

    • Flow Rate : 1.0 mL/min.[9]

    • Injection Volume : 10 µL.[9]

    • Column Temperature : 30°C.[9]

    • Detection : UV at 213 nm.[9]

    • Run Time : 20 min (retention time for shikimic acid was 5.9 min).[9]

  • Validation : The method was validated for linearity, reproducibility, stability, and recovery.[9]

References

comparative analysis of shikimic acid production in different microbial hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Microbial Shikimic Acid Production

Shikimic acid, a key precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®), has traditionally been extracted from the seeds of the Chinese star anise (Illicium verum). However, this method is hampered by supply chain volatility and low yields.[1][2][3] Consequently, microbial fermentation has emerged as a promising and sustainable alternative for industrial-scale shikimic acid production.[3][4][5] This guide provides a comparative analysis of different microbial hosts that have been engineered for enhanced shikimic acid production, with a focus on experimental data and methodologies to inform your research and development efforts.

The fermentative production of shikimic acid has been most successfully achieved using rationally designed strains of Escherichia coli and Corynebacterium glutamicum.[4][5][6] Metabolic engineering strategies in these hosts typically involve blocking the aromatic amino acid pathway downstream of shikimic acid and engineering the central carbon metabolism to increase the availability of precursors.[4][7]

Quantitative Performance of Microbial Hosts

The following table summarizes the performance of various engineered microbial strains in producing shikimic acid, highlighting key metrics such as titer, yield, and productivity under different fermentation conditions.

Microbial HostStrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Carbon SourceReference
Escherichia coli Inha 224shiA deletion, tktA overexpression, active AroE expression7-L fed-batch1010.48 g/g~0.99Glucose[8]
Escherichia coli dSA10Non-PTS glucose uptake, attenuated shikimate degradation, feedback-resistant DAHP synthase, fusion DHD-SDH, repressed shikimate kinase, quorum sensing regulation5-L bioreactor60.310.30 g/g~0.94Glucose[9]
Escherichia coli W3110.shik1 derivativeΔaroL, aroGfbr, trpEfbr, tnaAFed-batch710.42 mol/molNot ReportedGlucose, Yeast Extract[1]
Escherichia coli SP1.1/pKD12.112ΔaroL, ΔaroKCulture with added aromatic amino acids and vitamins27.3Not ReportedNot ReportedNot Reported[10]
Corynebacterium glutamicum R strain derivativeGrowth-arrested cells, feedback-resistant DAHP from E. coli, inactivation of PTS and PEP-independent glucose uptakeFed-batch1410.51 mol/molNot ReportedGlucose[2][6][11]
Corynebacterium glutamicum Engineered StrainDisruption of aroK, qsuB, pyk1, qsuD; overexpression of aroE, aroB, aroF, aroG7-L fed-batch37.3Not ReportedNot ReportedGlucose[12]
Corynebacterium glutamicum ATCC13032 derivativeCRISPRi-mediated transcriptional control5-L fermenter23.8Not ReportedNot ReportedSucrose[2][11]
Corynebacterium glutamicum SA-7/aroGDeletion of shikimate kinase, 3-dehydroshikimate dehydratase, shikimate dehydratase, and dihydroxyacetone phosphate (B84403) phosphatase genes; overexpression of aroGFlask13.10.26 g/gNot ReportedGlucose[13]
Bacillus subtilis aroK knockoutaroK (shikimate kinase) knockoutShake flask2.98Not ReportedNot ReportedNot Reported[14]
Citrobacter freundii Wild-type (optimized)Not applicable (process optimization)10-L bioreactor (fed-batch)9.11Not Reported~0.15Glucose[3]

Core Metabolic Pathway for Shikimic Acid Production

The shikimate pathway is a seven-step metabolic route that converts the central carbon metabolism intermediates, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate, the precursor for aromatic amino acids.[15] Shikimic acid is a key intermediate in this pathway. Metabolic engineering efforts are focused on maximizing the carbon flux towards shikimic acid and preventing its further conversion.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) aroG DAHP synthase (aroG/F/H) PEP->aroG E4P Erythrose-4-phosphate (E4P) E4P->aroG DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) aroB DHQ synthase (aroB) DAHP->aroB DHQ 3-dehydroquinate (DHQ) aroD DHQ dehydratase (aroD) DHQ->aroD DHS 3-dehydroshikimate (DHS) aroE Shikimate dehydrogenase (aroE) DHS->aroE SA Shikimic Acid aroK_L Shikimate kinase (aroK/L) SA->aroK_L S3P Shikimate-3-phosphate (S3P) Chorismate Chorismate S3P->Chorismate AAs Aromatic Amino Acids Chorismate->AAs aroG->DAHP aroB->DHQ aroD->DHS aroE->SA aroK_L->S3P Block Metabolic Block aroK_L->Block

Caption: The core shikimate pathway and a common metabolic engineering strategy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in developing shikimic acid-producing microbial strains.

Strain Construction: Gene Knockout using Red Recombination

This protocol describes the deletion of the aroK and aroL genes in E. coli to block the conversion of shikimic acid to shikimate-3-phosphate.[16]

  • Preparation of Electrocompetent Cells:

    • Grow E. coli harboring the pKD46 plasmid (expressing the λ Red recombinase) at 30°C in SOB medium containing ampicillin (B1664943) and L-arabinose to an OD600 of 0.6.

    • Wash the cells multiple times with ice-cold sterile 10% glycerol.

    • Resuspend the cell pellet in a small volume of 10% glycerol.

  • Generation of Deletion Cassette:

    • Amplify a resistance cassette (e.g., chloramphenicol (B1208) resistance) using PCR with primers that have 5' extensions homologous to the regions flanking the target gene (aroK or aroL).

  • Electroporation and Recombination:

    • Combine the electrocompetent cells with the purified PCR product.

    • Perform electroporation using a gene pulser.

    • Recover the cells in SOC medium at 37°C for 1 hour.

  • Selection and Verification:

    • Plate the cells on LB agar (B569324) containing the appropriate antibiotic to select for transformants.

    • Verify the gene knockout by colony PCR using primers flanking the target gene.

  • Removal of Resistance Cassette:

    • Transform the mutant strain with a plasmid expressing the FLP recombinase to remove the resistance cassette, which is flanked by FRT sites.

    • Cure the helper plasmids by growing the cells at a non-permissive temperature.

Fed-Batch Fermentation for Shikimic Acid Production

This protocol outlines a typical fed-batch fermentation process for high-density cultivation of engineered E. coli or C. glutamicum for shikimic acid production.[2][8]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into a seed culture medium (e.g., LB or a defined minimal medium).

    • Incubate at the optimal temperature and shaking speed until the culture reaches the late exponential phase.

  • Bioreactor Setup:

    • Prepare a bioreactor with a defined production medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.[17]

    • Sterilize the bioreactor and medium.

    • Calibrate pH, dissolved oxygen (DO), and temperature sensors.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature, pH, and DO at set points (e.g., 30-37°C, pH 6.5-7.0, DO > 20%).

    • Monitor cell growth (OD600) and substrate consumption.

  • Fed-Batch Phase:

    • Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated nutrient solution.

    • The feeding strategy can be a constant feed rate or an exponential feed rate to maintain a low substrate concentration and avoid overflow metabolism.

    • Continue to monitor and control pH and DO.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor.

    • Measure cell density, substrate concentration, and shikimic acid concentration using methods like HPLC.

Experimental Workflow for Strain Development

The development of a high-producing microbial strain for shikimic acid is a multi-step process that involves cycles of design, building, testing, and learning.

Experimental_Workflow Host_Selection Host Selection (e.g., E. coli, C. glutamicum) Target_Identification Metabolic Target Identification (Pathway Analysis) Host_Selection->Target_Identification Strain_Engineering Strain Engineering (Gene knockout/overexpression) Target_Identification->Strain_Engineering Shake_Flask Shake Flask Cultivation (Initial Screening) Strain_Engineering->Shake_Flask Analysis Analysis (HPLC, OD600) Shake_Flask->Analysis Analysis->Strain_Engineering Iterative Improvement Optimization Fermentation Optimization (Medium, Feed Strategy) Analysis->Optimization Scale_Up Bioreactor Scale-Up (Fed-batch Fermentation) Optimization->Scale_Up Final_Analysis Final Product Analysis (Titer, Yield, Productivity) Scale_Up->Final_Analysis

Caption: A typical experimental workflow for developing a shikimic acid production strain.

Conclusion

The microbial production of shikimic acid offers a robust and scalable alternative to traditional plant extraction methods. Escherichia coli and Corynebacterium glutamicum have proven to be highly effective and well-characterized hosts for this purpose, with engineered strains achieving commercially relevant titers. The choice of microbial host and the specific metabolic engineering strategies will depend on the desired production scale, feedstock availability, and downstream processing considerations. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance their work in this critical area of biotechnology.

References

A Tale of Two Pathways: Plant Extraction vs. Microbial Fermentation for Shikimic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sourcing of critical precursor molecules is a paramount concern. Shikimic acid, a vital chiral building block for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®), stands as a prime example of a compound with two distinct production narratives: the traditional extraction from plants and the modern approach of microbial fermentation.

This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making for your research and development endeavors.

At a Glance: Comparing the Two Methods

ParameterPlant Extraction (from Illicium verum)Microbial Fermentation (using engineered E. coli)
Typical Yield 2-7% (w/w) from dried fruit[1]Titers up to 101 g/L[2]; Molar yields up to 0.42 mol/mol from glucose[3][4]
Purity Can reach up to 98.5% after purification[1]High, but can be contaminated with byproducts like quinic acid and 3-dehydroshikimic acid[5]
Production Time Dependent on plant growth (years to mature) and extraction process (hours to days)[5]Fermentation runs typically take 48-72 hours[5]
Scalability Limited by agricultural land, climate, and harvesting seasonsHighly scalable using standard bioreactor technology
Cost-Effectiveness Can be expensive due to tedious extraction and purification processes and fluctuating plant material costs[6]Potentially more cost-effective at industrial scale due to use of renewable feedstocks[6][7]
Environmental Impact Relies on monoculture agriculture, with potential for land use issues and solvent waste from extractionGenerally considered more sustainable, utilizing renewable resources and having a smaller land footprint. However, energy consumption for fermentation and downstream processing needs consideration.[8]

Delving Deeper: Experimental Protocols

Plant Extraction: Isolating Shikimic Acid from Star Anise (Illicium verum)

This protocol is a composite of commonly employed laboratory-scale methods.

1. Material Preparation:

  • Dry the star anise (Illicium verum) fruits and grind them into a fine powder.

2. Extraction:

  • Soxhlet Extraction:

    • Place the ground star anise powder into a thimble and extract with 95% ethanol (B145695) in a Soxhlet apparatus for approximately 2 hours.[1]

  • Pressurized Hot Water Extraction (PHWE):

    • Pack the ground star anise into an extraction vessel.

    • Extract with a 30% ethanol/water solution at elevated temperature (e.g., 96°C) and pressure (e.g., 9 bar) for a short duration (e.g., ~2 minutes per 20g sample).[1]

3. Initial Purification:

  • Evaporate the solvent from the extract under reduced pressure to obtain a viscous oil or solid.

  • Dissolve the residue in hot water (approximately 80°C) to separate the more water-soluble compounds from essential oils.

  • For further purification, a formalin solution can be added and the mixture refluxed to precipitate unwanted materials.

4. Chromatographic Purification:

  • Pass the aqueous solution through an anion-exchange chromatography column.

  • Wash the column with water.

  • Elute the shikimic acid using a dilute acid solution (e.g., 25% aqueous acetic acid).[1]

5. Final Purification:

  • Evaporate the eluent to obtain a crude solid.

  • Decolorize the solid by heating with activated charcoal in methanol.

  • Recrystallize the shikimic acid from a suitable solvent mixture (e.g., methanol/toluene or ethyl acetate) to yield a pure crystalline product.[1]

Microbial Fermentation: Producing Shikimic Acid with Engineered E. coli

This protocol outlines a general procedure for lab-scale fermentation. Specifics will vary depending on the engineered strain.

1. Strain and Culture Media Preparation:

  • Use a genetically engineered strain of Escherichia coli designed for shikimic acid overproduction. This typically involves modifications to the central carbon metabolism and the shikimate pathway itself.[2][3]

  • Prepare a suitable fermentation medium. A common example is E. coli Production Medium (EPM) containing: glucose, glycerol, yeast extract, tryptone, salts (KH2PO4, MgSO4, (NH4)2SO4, NH4Cl, Na2SO4, Na2HPO4·12H2O), and a trace metal solution.[2]

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into a small volume of Luria-Bertani (LB) medium.

  • Incubate at 30°C with shaking for approximately 15 hours.

  • Transfer a small volume (e.g., 1% v/v) of this culture to a larger volume of fresh LB medium and incubate for another 6 hours at 30°C with shaking to obtain a healthy seed culture.[2]

3. Fermentation:

  • Inoculate the production medium in a bioreactor with the seed culture.

  • Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., 6.0) with appropriate aeration and agitation.

  • The fermentation is typically run for 48-72 hours. Fed-batch strategies, where glucose is added periodically, can be employed to achieve higher titers.[5]

4. Downstream Processing:

  • Separate the bacterial cells from the culture broth by centrifugation or microfiltration.

  • The supernatant, containing the secreted shikimic acid, is then subjected to purification steps.

  • Purification can involve ion-exchange chromatography, similar to the method used for plant extracts, to isolate and purify the shikimic acid.

Visualizing the Processes

To better understand the workflows and underlying biological pathways, the following diagrams have been generated.

Plant_Extraction_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Product Product StarAnise Star Anise (Illicium verum) Grinding Grinding StarAnise->Grinding Extraction Soxhlet or PHWE Grinding->Extraction Evaporation Solvent Evaporation Extraction->Evaporation AqueousDissolution Aqueous Dissolution Evaporation->AqueousDissolution Chromatography Anion-Exchange Chromatography AqueousDissolution->Chromatography Decolorization Decolorization Chromatography->Decolorization Recrystallization Recrystallization Decolorization->Recrystallization PureShikimicAcid Pure Shikimic Acid Recrystallization->PureShikimicAcid

Caption: Workflow for the extraction and purification of shikimic acid from star anise.

Microbial_Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing cluster_Product Product EngineeredEcoli Engineered E. coli Inoculum Inoculum Preparation EngineeredEcoli->Inoculum Bioreactor Bioreactor (Controlled Conditions) Inoculum->Bioreactor CellSeparation Cell Separation Bioreactor->CellSeparation Purification Purification (e.g., Chromatography) CellSeparation->Purification PureShikimicAcid Pure Shikimic Acid Purification->PureShikimicAcid

Caption: General workflow for the microbial production of shikimic acid.

The Shikimate Pathway in E. coli

Microbial production of shikimic acid relies on the manipulation of the native shikimate pathway. The following diagram illustrates the key steps in E. coli.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG, aroF, aroH E4P Erythrose-4-Phosphate (E4P) E4P->DAHP aroG, aroF, aroH DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimic Acid DHS->Shikimate aroE S3P Shikimate-3-Phosphate Shikimate->S3P aroK, aroL block Block for Shikimic Acid Accumulation Chorismate Chorismate S3P->Chorismate AromaticAA Aromatic Amino Acids Chorismate->AromaticAA aroG_F_H aroG, aroF, aroH aroB aroB aroD aroD aroE aroE aroK_L aroK, aroL block->S3P

Caption: The shikimate pathway in E. coli, highlighting the enzymatic steps.

Conclusion: A Shift in Paradigm

While plant extraction, particularly from star anise, has been the traditional source of shikimic acid, it is fraught with challenges including long lead times, susceptibility to climate, and variable yields.[5] Microbial fermentation, on the other hand, offers a promising, sustainable, and scalable alternative.[6] Through metabolic engineering of microorganisms like E. coli, it is possible to achieve high titers and yields of shikimic acid from renewable feedstocks.[2][3][4]

For researchers and drug development professionals, the choice between these methods will depend on factors such as the required scale of production, cost considerations, and long-term supply chain stability. As metabolic engineering techniques continue to advance, microbial fermentation is poised to become the dominant and more economically viable method for the industrial production of shikimic acid.

References

bioassay for determining the biological activity of shikimic acid analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to bioassays for determining the biological activity of shikimic acid analogues is essential for researchers in drug discovery and development. This guide provides an objective comparison of various bioassays, supported by experimental data, to evaluate the performance of shikimic acid analogues as potential therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to Shikimic Acid and its Analogues

Shikimic acid is a crucial intermediate in the shikimate pathway, a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2][3][4] This pathway is absent in mammals, making the enzymes involved attractive targets for the development of non-toxic antimicrobial agents and herbicides.[1][2][3][5] Derivatives of shikimic acid have been investigated for a wide range of biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[6][7][8]

Comparison of Biological Activities of Shikimic Acid Analogues

The biological activity of shikimic acid analogues is diverse, targeting different enzymes and organisms. The following tables summarize the quantitative data from various studies, providing a clear comparison of their efficacy.

Antimicrobial Activity

The antimicrobial potential of shikimic acid analogues is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Inhibition of enzymes in the shikimate pathway, such as shikimate dehydrogenase (SDH) and shikimate kinase (SK), is a key mechanism for their antibacterial action.

Table 1: Inhibition of Shikimate Pathway Enzymes by Shikimic Acid Analogues

Compound/AnalogueTarget EnzymeTarget OrganismIC50 (µM)Inhibition TypeReference
Amide Derivative 4aShikimate Dehydrogenase (SDH)Escherichia coli588Mixed[1][2]
Amide Derivative 4bShikimate Dehydrogenase (SDH)Escherichia coli589Mixed[1][2]
Benzimidazole Derivative C1Shikimate Kinase (SK)Methicillin-Resistant Staphylococcus aureus (MRSA)~70Competitive (vs. ATP), Non-competitive (vs. shikimate)[9]
Benzimidazole Derivative C2Shikimate Kinase (SK)Methicillin-Resistant Staphylococcus aureus (MRSA)~100Competitive (vs. ATP), Non-competitive (vs. shikimate)[9]
PhloridzinShikimate Dehydrogenase (SDH)Methicillin-Resistant Staphylococcus aureus (MRSA)140Mixed[10]
RutinShikimate Dehydrogenase (SDH)Methicillin-Resistant Staphylococcus aureus (MRSA)160Non-competitive[10]
Caffeic AcidShikimate Dehydrogenase (SDH)Methicillin-Resistant Staphylococcus aureus (MRSA)240Non-competitive[10]
Oxadiazole-amide 686Shikimate Kinase (SK)Mycobacterium tuberculosis1.94Not specified[11]
Staurosporine (669)Shikimate Kinase (SK)Mycobacterium tuberculosis0.03 (EC50)Not specified[11]
Pyrazolone Analog 671Shikimate Kinase (SK)Mycobacterium tuberculosis0.07 (EC50)Not specified[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Shikimic Acid and its Analogues against Bacteria

CompoundBacterial StrainMIC (mg/mL)Reference
Shikimic AcidPseudomonas aeruginosa3.906[12]
Shikimic AcidEscherichia coli7.813[12]
Shikimic AcidKlebsiella pneumoniae7.813[12]
Shikimic AcidStaphylococcus aureus3.906[12]
Shikimic AcidEnterobacter aerogenes15.625[12]
Caffeic AcidMethicillin-Resistant Staphylococcus aureus (MRSA)2.2[10]

Recent studies have also highlighted the synergistic effect of shikimic acid with existing antibiotics against resistant strains like MRSA.[13][14]

Antiviral Activity

Shikimic acid is a key precursor in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®), which is a neuraminidase inhibitor effective against influenza A and B viruses.[7][15][16] Analogues of shikimic acid are therefore of great interest for their potential antiviral properties.

Cytotoxic Activity

The cytotoxic effects of novel 6-aza-analogues of angucyclinones derived from (-)-shikimic acid have been evaluated against several human cancer cell lines.

Table 3: In Vitro Cytotoxic Activity of 6-Aza-Angucyclinone Analogues

Cell LineCancer TypeIC50 Range (µM)Reference
PC-3Prostate Cancer>25[17]
HT-29Colon Cancer>25[17]
MCF-7Breast Cancer>25[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioassays. The following sections describe the protocols for key experiments cited in the literature.

Shikimate Dehydrogenase (SDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.

  • Enzyme Activity Measurement : The enzymatic activity of SDH is determined by monitoring the reduction of NADP+ to NADPH at 340 nm.[10]

  • Reaction Mixture : The reaction mixture typically contains Tris-HCl buffer (pH 8.0), shikimate, and NADP+.[10]

  • Initiation : The reaction is initiated by adding the SDH enzyme to the mixture.[10]

  • Inhibition Assay : To determine the inhibitory effect of shikimic acid analogues, various concentrations of the test compound are added to the reaction mixture.

  • Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated. Kinetic studies, such as Lineweaver-Burk plots, can be used to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[1][2]

Shikimate Kinase (SK) Inhibition Assay

This assay evaluates the inhibition of the SK enzyme, which catalyzes the phosphorylation of shikimic acid.

  • Coupled Enzyme Assay : The activity of SK can be measured using a coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The oxidation of NADH is monitored spectrophotometrically at 340 nm.[18]

  • LC/MS-based Functional Assay : Alternatively, a liquid chromatography/mass spectrometry (LC/MS)-based functional assay can be used to measure the formation of the product, shikimate-3-phosphate (B1206780) (S3P).[11]

  • Reaction Components : The reaction mixture includes the SK enzyme, shikimic acid, ATP, and the test inhibitor.[11]

  • IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of SK activity is determined.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Broth Microdilution Method : This is a common method where a serial dilution of the shikimic acid analogue is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation : The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic (cell-killing) activity of compounds on cancer cell lines.

  • Cell Culture : Human cancer cell lines (e.g., PC-3, HT-29, MCF-7) and a non-tumoral cell line are grown in appropriate culture media.[17]

  • Compound Treatment : The cells are exposed to various concentrations of the shikimic acid analogues.

  • Cell Staining : After a specified incubation period, the cells are fixed and stained with Sulforhodamine B, a dye that binds to cellular proteins.

  • Data Analysis : The absorbance is measured, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[17]

Visualizations

Diagrams illustrating key pathways and experimental workflows provide a clear visual representation of the concepts discussed.

Shikimate_Pathway cluster_start PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate Kinase (SK) EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids Chorismate->AAs

Caption: The Shikimate Pathway and key enzyme targets.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., SDH, SK) Reaction Set up reaction mixtures: - Enzyme - Substrate(s) - Inhibitor (varying conc.) - Buffer Enzyme->Reaction Substrate Substrate(s) (e.g., Shikimate, ATP) Substrate->Reaction Inhibitor Shikimic Acid Analogue (Test Compound) Inhibitor->Reaction Incubation Incubate at optimal temperature Reaction->Incubation Measurement Measure enzyme activity (e.g., Spectrophotometry, LC/MS) Incubation->Measurement Plot Plot % Inhibition vs. Inhibitor Conc. Measurement->Plot Kinetics Perform kinetic studies (e.g., Lineweaver-Burk plot) Measurement->Kinetics IC50 Calculate IC50 Value Plot->IC50 Inhibition_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Kinetics->Inhibition_Type

Caption: General workflow for an enzyme inhibition bioassay.

References

A Comparative Analysis of the Antibacterial Properties of Shikimic Acid and Quinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial activities of shikimic and quinic acids.

This report provides an objective comparison of the antibacterial effects of shikimic acid and quinic acid, focusing on their mechanisms of action, efficacy against various bacterial strains, and the experimental protocols used for their evaluation. This guide synthesizes data from multiple studies to offer a clear, data-driven overview for the scientific community.

Executive Summary

Shikimic acid and quinic acid, both naturally occurring organic acids found in numerous plants, have demonstrated significant antibacterial properties.[1] While structurally similar, their mechanisms of action against bacteria, particularly Staphylococcus aureus, exhibit notable differences.[1][2] Both compounds have been shown to disrupt bacterial cell membranes and interfere with cellular functions, positioning them as potential candidates for novel antibacterial agents in food preservation and therapeutic applications.[2][3][4] This guide presents a comparative analysis of their antibacterial efficacy, supported by quantitative data and detailed experimental methodologies.

Comparative Antibacterial Efficacy

The antibacterial activity of shikimic acid and quinic acid is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values reported in various studies against several bacterial strains.

CompoundBacterial StrainMIC (mg/mL)Reference
Shikimic Acid Staphylococcus aureus3.906[5]
Streptococcus agalactiae1.25[6]
Pseudomonas aeruginosa3.906[5]
Escherichia coli7.813[5]
Klebsiella pneumoniae7.813[5]
Enterobacter aerogenes15.625[5]
Quinic Acid Staphylococcus aureus0.3 - 0.45[7]
Bacillus spp.0.3 - 0.45[7]
Yersinia enterocolitica0.3 - 0.45[7]
Escherichia coli0.3 - 0.45[7]

Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions used.

Mechanisms of Antibacterial Action

While both acids target the bacterial cell, their specific mechanisms show distinct differences.

Shikimic Acid: The primary antibacterial action of shikimic acid against S. aureus involves damage to the cell membrane.[3][8] This is characterized by:

  • Increased Membrane Permeability: Leading to leakage of intracellular components such as K+ ions and nucleotides.[3][8]

  • Alteration of Membrane Potential: Disrupting the electrochemical gradient across the membrane.[3][8]

  • Interaction with Membrane Components: Binding to membrane proteins and lipids, which reduces membrane fluidity.[3]

  • Inhibition of Biofilm Formation: Shikimic acid has been shown to inhibit biofilm formation by S. aureus and Streptococcus agalactiae at sub-MIC concentrations.[6][9]

Quinic Acid: Quinic acid also exerts its antibacterial effect by targeting the cell membrane and interfering with cellular functions.[2][4] Its mechanisms include:

  • Membrane Damage: Similar to shikimic acid, it causes membrane hyperpolarization and decreased membrane fluidity.[4]

  • Interaction with Membrane Proteins: It interacts with phenylalanine residues in membrane proteins.[4]

  • Disruption of Cellular Functions: Quinic acid significantly decreases the intracellular pH of S. aureus.[2][10] Both quinic and shikimic acid reduce succinate (B1194679) dehydrogenase activity and intracellular ATP concentrations.[2][10]

  • DNA Interaction: Both acids can interact with bacterial genomic DNA, leading to a reduction in DNA content.[2][10]

  • Inhibition of Biofilm Formation: Quinic acid effectively reduces biofilm biomass and the metabolic activity of biofilm cells in S. aureus.[11]

A comparative study using transcriptomic and metabolomic approaches revealed that shikimic and quinic acid have markedly different action mechanisms against S. aureus at multiple targets and pathways.[1] For instance, only shikimic acid was found to affect the normal functions of potassium and calcium channels.[1] Furthermore, shikimic acid interferes with pyruvate (B1213749) metabolic pathways, while quinic acid damages the synthesis of L-lysine and peptidoglycan, thereby inhibiting cell wall synthesis and cell division.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial effects of shikimic and quinic acids.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.[12]

  • Preparation of Test Compounds: Stock solutions of shikimic acid or quinic acid are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the bacterial suspension.[13]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[12][13]

  • Observation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Cell Membrane Permeability Assay (K+ and Nucleotide Leakage)

This assay measures the leakage of intracellular components as an indicator of membrane damage.

  • Bacterial Culture Preparation: Bacteria are cultured to the logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate (B84403) buffer).[14]

  • Treatment: The bacterial suspension is treated with different concentrations of shikimic or quinic acid.

  • Sample Collection: At specific time intervals, samples are taken and centrifuged to separate the bacterial cells from the supernatant.

  • Measurement: The concentration of K+ in the supernatant is measured using an atomic absorption spectrophotometer. The leakage of nucleotides is determined by measuring the absorbance of the supernatant at 260 nm.[14]

Biofilm Inhibition Assay

This assay evaluates the ability of the compounds to prevent biofilm formation.[11]

  • Culture and Treatment: Bacterial cultures are grown in a 96-well plate in the presence of sub-MIC concentrations of shikimic or quinic acid for 24 hours.[11]

  • Washing: The wells are washed to remove planktonic (free-floating) bacteria.

  • Staining: The remaining biofilm is stained with crystal violet (0.1%) for 15-20 minutes.[11]

  • Quantification: The stained biofilm is dissolved in a solvent (e.g., ethanol (B145695) or acetic acid), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.[11]

Visualizing the Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC_Assay MIC Assay Bacterial_Culture->MIC_Assay Membrane_Permeability Membrane Permeability Assay Bacterial_Culture->Membrane_Permeability Biofilm_Inhibition Biofilm Inhibition Assay Bacterial_Culture->Biofilm_Inhibition Compound_Solutions Prepare Shikimic/Quinic Acid Solutions Compound_Solutions->MIC_Assay Compound_Solutions->Membrane_Permeability Compound_Solutions->Biofilm_Inhibition Data_Quantification Data Quantification (Absorbance, CFU, etc.) MIC_Assay->Data_Quantification Membrane_Permeability->Data_Quantification Biofilm_Inhibition->Data_Quantification Comparison Comparative Analysis Data_Quantification->Comparison

Caption: A generalized workflow for the comparative study of antibacterial effects.

Mechanism_of_Action cluster_shikimic Shikimic Acid cluster_quinic Quinic Acid SA Shikimic Acid SA_Membrane Interacts with Cell Membrane SA->SA_Membrane SA_Pyruvate Interferes with Pyruvate Metabolism SA->SA_Pyruvate SA_Permeability Increases Membrane Permeability SA_Membrane->SA_Permeability SA_Potential Alters Membrane Potential SA_Membrane->SA_Potential SA_Channels Affects K+ and Ca2+ Channels SA_Membrane->SA_Channels SA_Leakage Leakage of K+ and Nucleotides SA_Permeability->SA_Leakage SA_Death Bacterial Death SA_Potential->SA_Death SA_Channels->SA_Death SA_Pyruvate->SA_Death SA_Leakage->SA_Death QA Quinic Acid QA_Membrane Interacts with Cell Membrane QA->QA_Membrane QA_pH Decreases Intracellular pH QA->QA_pH QA_Wall Inhibits Peptidoglycan Synthesis QA->QA_Wall QA_DNA Interacts with Genomic DNA QA->QA_DNA QA_Fluidity Decreases Membrane Fluidity QA_Membrane->QA_Fluidity QA_Death Bacterial Death QA_Fluidity->QA_Death QA_pH->QA_Death QA_Wall->QA_Death QA_DNA->QA_Death

Caption: Comparative signaling pathways of shikimic and quinic acid antibacterial action.

References

Detecting Glyphosate Exposure: A Comparative Guide to Method Validation Through Shikimate Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of glyphosate (B1671968) exposure is crucial. This guide provides an objective comparison of a key biochemical method—the accumulation of shikimate—with other analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of the most appropriate method for your research needs.

Glyphosate, the active ingredient in many broad-spectrum herbicides, functions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids in plants and microorganisms. Inhibition of EPSPS leads to the accumulation of its substrate, shikimic acid (shikimate), which can be used as a sensitive biomarker of glyphosate exposure in susceptible organisms. This guide explores the validation of a method based on this principle and compares it with established analytical techniques.

Comparative Analysis of Glyphosate Detection Methods

The selection of a suitable method for glyphosate detection depends on various factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. Below is a summary of quantitative data comparing the performance of the shikimate accumulation assay with other common methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
Shikimate Accumulation (Spectrophotometric) Shikimic AcidPlant TissueNot widely reportedNot widely reportedNot applicable~73%[1]
Shikimate Accumulation (HPLC-UV) Shikimic AcidPlant TissueNot widely reportedNot widely reported>0.99~100%[1]
LC-MS/MS GlyphosateUrine0.1 µg/L[2]0.1 µg/L[2]>0.9989 - 107%
LC-MS/MS GlyphosateMilk0.5 µg/L[2]0.5 µg/L[2]>0.9989 - 107%
LC-MS/MS GlyphosateWater-100 ppt--
LC-MS/MS GlyphosateCereals-100 ppb--
ELISA GlyphosateWater0.05 ppb (µg/L)~0.075 ppb--
GC-MS GlyphosateVariousRequires derivatizationRequires derivatization--

Table 1: Comparison of Quantitative Performance of Glyphosate Detection Methods. This table summarizes key performance characteristics of different methods for detecting glyphosate exposure. The shikimate accumulation assay offers an indirect but sensitive measure in plant studies, while LC-MS/MS is considered the gold standard for direct quantification in various matrices due to its high sensitivity and specificity. ELISA provides a rapid screening alternative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are protocols for the shikimate accumulation assay, LC-MS/MS analysis of glyphosate, and a typical ELISA procedure.

Protocol 1: Shikimate Accumulation Assay in Plant Tissue

This protocol is adapted from methods used to assess glyphosate effects on plants.

1. Sample Preparation:

  • Excise leaf discs (typically 4-10 mm in diameter) from plants treated with glyphosate and from control plants.[3]

  • Place the leaf discs in vials or 96-well plates containing a buffered solution (e.g., 10 mM ammonium (B1175870) phosphate) and the desired concentration of glyphosate for in-vitro exposure experiments.[3]

  • Incubate the samples under light for a specified period (e.g., 24-48 hours) to allow for shikimate accumulation.[3]

2. Shikimate Extraction:

  • Freeze the leaf discs in liquid nitrogen and grind to a fine powder.

  • Add 1.25 N HCl to the powder and incubate at 60°C for 15 minutes to extract shikimate.[4]

3. Quantification (Spectrophotometric Method):

  • To the extract, add a solution of 0.25% periodic acid and 0.25% m-periodate and incubate.

  • Add a solution of 0.6 M NaOH and 0.22 M sodium sulfite (B76179) to stop the reaction and develop a chromophore.

  • Measure the absorbance at 380 nm using a spectrophotometer.

  • Quantify the shikimate concentration by comparing the absorbance to a standard curve prepared with known concentrations of shikimic acid.

4. Quantification (HPLC-UV Method):

  • Filter the HCl extract.

  • Inject the filtered extract into an HPLC system equipped with a C18 column.

  • Use an isocratic mobile phase (e.g., 20 mM phosphoric acid in water) at a constant flow rate.

  • Detect shikimate using a UV detector at approximately 212 nm.

  • Quantify by comparing the peak area to a standard curve.

Protocol 2: LC-MS/MS for Glyphosate in Biological Samples

This protocol provides a general workflow for the direct quantification of glyphosate in matrices like urine or milk.

1. Sample Preparation:

  • For urine or milk samples, a simple dilution with an acidified aqueous solution is often sufficient.[2]

  • For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Add an isotopically labeled internal standard (e.g., ¹³C₂,¹⁵N-glyphosate) to the sample to correct for matrix effects and variations in sample processing.[5]

2. Chromatographic Separation:

  • Inject the prepared sample into an LC system.

  • Use a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) or an anion-exchange column, as glyphosate is poorly retained on traditional C18 columns without derivatization.[6]

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate (B1220265) buffer) and an organic component (e.g., acetonitrile).

3. Mass Spectrometric Detection:

  • The eluent from the LC is introduced into a tandem mass spectrometer.

  • Use electrospray ionization (ESI) in negative ion mode.

  • Monitor for specific precursor-to-product ion transitions for both glyphosate and its internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]

Protocol 3: Glyphosate ELISA

This protocol outlines the general steps for a competitive ELISA for glyphosate detection.

1. Derivatization:

  • The sample containing glyphosate is first derivatized to enable its recognition by the antibody.[7]

2. Competitive Binding:

  • Add the derivatized sample, along with a known amount of enzyme-labeled glyphosate, to microtiter wells coated with anti-glyphosate antibodies.

  • Glyphosate in the sample competes with the enzyme-labeled glyphosate for binding to the antibodies.[7]

3. Washing and Substrate Addition:

  • Wash the wells to remove any unbound reagents.

  • Add a substrate that produces a colored product when it reacts with the enzyme.[7]

4. Detection:

  • Measure the intensity of the color using a microplate reader. The color intensity is inversely proportional to the concentration of glyphosate in the sample.

  • Quantify the glyphosate concentration by comparing the results to a standard curve run with each assay.[8]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSPS EPSP Synthase S3P->EPSPS Substrate EPSP EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs Glyphosate Glyphosate Glyphosate->EPSPS Inhibition EPSPS->EPSP Shikimate_Assay_Workflow start Start: Plant Treatment with Glyphosate sample Excise Leaf Discs start->sample incubate Incubate with/without Glyphosate sample->incubate extract Extract Shikimate (HCl, Heat) incubate->extract quantify Quantify Shikimate extract->quantify spectro Spectrophotometry (380 nm) quantify->spectro Method A hplc HPLC-UV (212 nm) quantify->hplc Method B end End: Determine Shikimate Accumulation spectro->end hplc->end Method_Comparison title Glyphosate Detection Method Selection shikimate Shikimate Accumulation Assay sub_shikimate Indirect measurement Plant-based studies Cost-effective shikimate->sub_shikimate lcms LC-MS/MS sub_lcms Direct quantification High sensitivity & specificity 'Gold Standard' lcms->sub_lcms elisa ELISA sub_elisa Rapid screening High throughput Potential for cross-reactivity elisa->sub_elisa

References

Comparative Guide to Chiral Purity Analysis of Synthesized (+)-Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of synthesized (+)-shikimic acid, a key chiral precursor in the manufacturing of neuraminidase inhibitors and other pharmaceuticals, is a critical quality attribute.[1][2] Accurate determination of enantiomeric excess (e.e.) is paramount for ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical techniques for the chiral purity analysis of synthesized (+)-shikimic acid, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The primary methods for determining the chiral purity of synthesized (+)-shikimic acid include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Polarimetry. Each technique offers distinct advantages and limitations in terms of specificity, sensitivity, and sample throughput.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Enantiomeric Excess (e.e.) Reported
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and accuracy, applicable to a wide range of compounds without derivatization, established as a primary technique for chiral purity.[3][4]Can be time-consuming to develop methods, requires specialized and often expensive chiral columns.>99%
Chiral Gas Chromatography (Chiral GC) Separation of volatile enantiomeric derivatives on a chiral stationary phase.High sensitivity, suitable for volatile compounds.Requires derivatization of the analyte to increase volatility, which can introduce analytical errors.[5]>99%
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution. The degree of rotation is proportional to the concentration of the enantiomer.Fast and non-destructive, provides a bulk measure of optical purity.[6]Less accurate than chromatographic methods, susceptible to interference from other chiral compounds, requires a pure sample for accurate specific rotation determination.[3]Not typically used for precise e.e. determination in pharmaceutical quality control.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation.

Chiral High-Performance Liquid Chromatography (Direct Method)

This method allows for the direct separation of (+)- and (-)-shikimic acid enantiomers without derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: A polysaccharide-based chiral column is often effective for the separation of acidic compounds.

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used.

  • An acidic modifier (e.g., trifluoroacetic acid) is typically added to the mobile phase to improve peak shape and resolution of acidic analytes.[7]

Procedure:

  • Sample Preparation: Dissolve a known concentration of the synthesized (+)-shikimic acid in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: UV detection at a wavelength where shikimic acid absorbs, such as 215 nm.

  • Data Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the (+)- and (-)-enantiomers based on their retention times (a racemic standard is useful for initial identification).

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Chiral Gas Chromatography (Indirect Method following Derivatization)

This method involves the conversion of the shikimic acid enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral GC column.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Standard achiral capillary column (e.g., DB-5 or equivalent).

Procedure:

  • Derivatization:

    • React the synthesized (+)-shikimic acid sample with an enantiomerically pure chiral derivatizing agent (e.g., a chiral alcohol or amine) to form diastereomeric esters or amides.

    • The reaction conditions (solvent, temperature, and time) must be optimized to ensure complete derivatization without racemization.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable solvent (e.g., hexane or ethyl acetate).

  • Chromatographic Conditions:

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the diastereomers (e.g., start at 100 °C and ramp to 250 °C).

    • Carrier Gas: Helium or Hydrogen.

    • Detector Temperature: Typically 280 °C.

  • Data Analysis:

    • Inject the derivatized sample into the GC.

    • The two diastereomers will have different retention times.

    • Calculate the diastereomeric excess (% d.e.), which corresponds to the enantiomeric excess of the original sample, using the peak areas of the two diastereomers.

Polarimetry

This technique provides a rapid assessment of the bulk optical purity of the synthesized (+)-shikimic acid.

Instrumentation:

  • Polarimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized (+)-shikimic acid and dissolve it in a specific volume of a suitable solvent (e.g., water or ethanol).

    • Ensure the solution is clear and free of undissolved particles.

  • Measurement:

    • Fill the polarimeter cell with the sample solution.

    • Measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l x c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the sample in g/mL.

  • Enantiomeric Excess Estimation:

    • Compare the calculated specific rotation of the synthesized sample to the known specific rotation of enantiomerically pure (+)-shikimic acid.

    • The enantiomeric excess can be estimated using the formula: % e.e. = ( [α]observed / [α]max ) x 100 where [α]max is the specific rotation of the pure enantiomer.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the described analytical methods.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Synthesized (+)-Shikimic Acid in Mobile Phase B Inject Sample into Chiral HPLC System A->B C Separate Enantiomers on Chiral Column B->C D Detect with UV Detector C->D E Integrate Peak Areas of (+) and (-) Enantiomers D->E F Calculate Enantiomeric Excess E->F

Caption: Workflow for Chiral Purity Analysis using Chiral HPLC.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Derivatize Synthesized (+)-Shikimic Acid with Chiral Reagent B Dissolve Diastereomeric Mixture in Solvent A->B C Inject Sample into GC System B->C D Separate Diastereomers on Achiral Column C->D E Detect with FID D->E F Integrate Peak Areas of Diastereomers E->F G Calculate Diastereomeric Excess F->G

Caption: Workflow for Chiral Purity Analysis using Chiral GC.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_analysis Measurement cluster_data Data Processing A Prepare a Solution of Known Concentration B Measure Optical Rotation A->B C Calculate Specific Rotation B->C D Estimate Enantiomeric Excess C->D

Caption: Workflow for Chiral Purity Analysis using Polarimetry.

Conclusion

The choice of analytical method for the chiral purity of synthesized (+)-shikimic acid depends on the specific requirements of the analysis. For accurate and reliable quantification of enantiomeric excess, Chiral HPLC is the method of choice in a regulatory environment.[3] Chiral GC can be a sensitive alternative, particularly if a GC-based workflow is already established, though it requires a validated derivatization step. Polarimetry serves as a rapid, albeit less precise, screening tool for assessing optical purity. For robust quality control in drug development and manufacturing, a validated chiral HPLC method is the recommended approach for the definitive determination of the enantiomeric purity of synthesized (+)-shikimic acid.

References

A Comparative Guide to the Efficacy of Key Enzymes in Shikimate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1][2][3] Its absence in mammals makes it an attractive target for the development of herbicides and antimicrobial agents.[3][4][5] For metabolic engineering and synthetic biology applications, selecting the most efficient enzymes is critical for maximizing the production of valuable compounds derived from shikimate pathway intermediates.[2][6]

This guide provides a comparative analysis of the efficacy of two key enzymes that are often rate-limiting in the shikimate pathway: 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase , which catalyzes the first committed step, and shikimate dehydrogenase , which performs a critical reduction step midway through the pathway.[6] The data presented here is collated from various studies to aid in the selection of optimal enzyme candidates for specific research and development applications.

Comparative Efficacy of DAHP Synthase Isoforms

DAHP synthase (DHS) catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form DAHP, the entry point into the shikimate pathway.[7] Different organisms possess various isoforms of this enzyme, often subject to feedback inhibition by aromatic amino acids.[7][8][9] The kinetic properties of these isoforms can vary significantly.

Table 1: Comparison of Kinetic Parameters for DAHP Synthase (DHS) Isoforms from Arabidopsis thaliana

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)
AthDHS1 PEP18.0 ± 2.033.0 ± 1.01.83
E4P21.0 ± 3.034.0 ± 1.01.62
AthDHS2 PEP27.0 ± 2.033.0 ± 1.01.22
E4P25.0 ± 2.032.0 ± 1.01.28
AthDHS3 PEP19.0 ± 2.044.0 ± 1.02.32
E4P22.0 ± 3.045.0 ± 2.02.05
Data sourced from a study on Arabidopsis thaliana DHS isoforms. The study found that while kinetic parameters were similar, the isoforms exhibited different sensitivities to feedback inhibition by aromatic amino acids.[7]
Comparative Efficacy of Shikimate Dehydrogenase Variants

Shikimate dehydrogenase (SDH) is responsible for the NADPH-dependent, reversible reduction of 3-dehydroshikimate (3-DHS) to shikimate.[10][11] In plants, this enzyme often exists as a bifunctional protein with 3-dehydroquinate (B1236863) dehydratase.[10][11] Its catalytic efficiency is crucial for the overall flux through the pathway.

Table 2: Comparison of Kinetic Parameters for Shikimate Dehydrogenase (SDH) from Various Organisms

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)
CsDQD/SDHa Camellia sinensis3-DHS100.80 ± 9.4011.20 ± 0.309.800.097
CsDQD/SDHc Camellia sinensis3-DHS55.60 ± 4.102.90 ± 0.082.500.045
CsDQD/SDHd Camellia sinensis3-DHS46.50 ± 3.202.70 ± 0.062.400.052
SaSDH S. aureus (MRSA)Shikimate21.22 ± 1.8233 ± 5.6135 ± 3.26.36
NADP⁺21.00 ± 1.5251 ± 6.2146 ± 3.66.95
Data for CsDQD/SDH sourced from a study on Camellia sinensis enzymes.[10] Data for SaSDH sourced from a kinetic study on Methicillin-Resistant Staphylococcus aureus.[12]

Visualizations

The Shikimate Pathway

The shikimate pathway consists of seven enzymatic steps converting central metabolites into chorismate, the precursor for aromatic amino acids.[3][13]

Shikimate_Pathway PEP_E4P PEP + E4P AroG_F_H DAHP Synthase (aroG/F/H) PEP_E4P->AroG_F_H DAHP DAHP AroB DHQ Synthase (aroB) DAHP->AroB DHQ 3-Dehydroquinate (DHQ) AroD DHQ Dehydratase (aroD) DHQ->AroD DHS 3-Dehydroshikimate (DHS) AroE Shikimate Dehydrogenase (aroE) DHS->AroE Shikimate Shikimate AroK_L Shikimate Kinase (aroK/L) Shikimate->AroK_L S3P Shikimate-3-P AroA EPSP Synthase (aroA) S3P->AroA EPSP EPSP AroC Chorismate Synthase (aroC) EPSP->AroC Chorismate Chorismate AAA Aromatic Amino Acids Chorismate->AAA AroG_F_H->DAHP AroB->DHQ AroD->DHS AroE->Shikimate AroK_L->S3P AroA->EPSP AroC->Chorismate

Caption: Overview of the seven-enzyme shikimate pathway.

Experimental Workflow for Enzyme Efficacy Comparison

A systematic workflow is essential for the objective comparison of enzyme performance. This involves standardized steps from gene cloning to detailed kinetic analysis.

Experimental_Workflow start_node Enzyme Candidate Selection A Gene Synthesis & Cloning into Expression Vector start_node->A process_node process_node data_node data_node end_node Comparative Efficacy Assessment B Transformation into Expression Host (e.g., E. coli) A->B C Protein Expression & Induction B->C D Cell Lysis & Protein Purification (e.g., Affinity Chromatography) C->D E Purity & Concentration Determination (SDS-PAGE, Bradford) D->E F Enzyme Kinetic Assays (Varying Substrate Conc.) E->F G Data Analysis (Michaelis-Menten Plot) F->G H Calculation of Km, Vmax, kcat G->H H->end_node

Caption: Standardized workflow for enzyme characterization.

Experimental Protocols

Accurate comparison of enzyme efficacy relies on robust and standardized experimental protocols. Below are generalized methodologies for the characterization of DAHP synthase and shikimate dehydrogenase.

Protocol 1: Kinetic Analysis of DAHP Synthase

This assay measures the rate of DAHP formation from PEP and E4P. The reaction product is oxidized with periodate (B1199274), and the resulting β-formylpyruvate is quantified by its reaction with thiobarbituric acid (TBA), which forms a chromophore measurable at 549 nm.

Materials:

  • Assay Buffer: 100 mM HEPES or BTP buffer, pH 7.5.

  • Substrates: Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P).

  • Purified DAHP Synthase Enzyme.

  • Periodate Solution: 20 mM sodium periodate in 0.125 M H₂SO₄.

  • Arsenite Solution: 2% (w/v) sodium arsenite in 0.5 M HCl.

  • TBA Solution: 0.3% (w/v) thiobarbituric acid, pH adjusted to ~7.0.

Procedure:

  • Prepare reaction mixtures in a microtiter plate or microcentrifuge tubes containing assay buffer and varying concentrations of one substrate (e.g., PEP from 0-500 µM) while keeping the other substrate at a saturating concentration (e.g., E4P at 1 mM).

  • Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of purified DAHP synthase.

  • Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) within the linear range of product formation.

  • Stop the reaction by adding the periodate solution, which oxidizes the DAHP. Incubate for 10 minutes.

  • Quench the excess periodate by adding the arsenite solution.

  • Add the TBA solution and heat at 100°C for 15 minutes to develop the color.

  • Cool the samples to room temperature and measure the absorbance at 549 nm.

  • Create a standard curve using known concentrations of DAHP to determine the amount of product formed.

  • Calculate initial reaction velocities and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. The k_cat_ value can be calculated from V_max_ and the enzyme concentration.

Protocol 2: Kinetic Analysis of Shikimate Dehydrogenase

This is a continuous spectrophotometric assay that monitors the change in absorbance at 340 nm, which corresponds to the consumption (forward reaction) or production (reverse reaction) of NADPH.

Materials:

  • Assay Buffer: 100 mM BTP-HCl or Tris-HCl buffer, pH 8.5-9.0.

  • Substrates: 3-dehydroshikimate (3-DHS) for the forward reaction; Shikimate for the reverse reaction.

  • Cofactors: NADPH for the forward reaction; NADP⁺ for the reverse reaction.

  • Purified Shikimate Dehydrogenase Enzyme.

Procedure (Forward Reaction: 3-DHS Reduction):

  • Prepare reaction mixtures in a UV-transparent cuvette containing assay buffer, a saturating concentration of NADPH (e.g., 200 µM), and varying concentrations of 3-DHS (e.g., 0-500 µM).[10]

  • Equilibrate the cuvette at a constant temperature (e.g., 30°C) in a spectrophotometer.[10]

  • Initiate the reaction by adding a known concentration of purified shikimate dehydrogenase.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (typically 2-3 minutes). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Repeat for each substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_ for 3-DHS. The same procedure can be followed by varying NADPH concentrations to determine its kinetic parameters.

This guide provides a foundational comparison of key enzymes for shikimate synthesis. Researchers should note that optimal enzyme choice may depend on the specific host organism, desired product, and metabolic context. Further protein engineering efforts can also be employed to improve the catalytic efficiency and reduce feedback inhibition of these critical enzymes.[14][15][16]

References

A Comparative Guide to Analytical Techniques for Shikimic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of common analytical techniques for the quantification of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms and a crucial starting material for the synthesis of the antiviral drug oseltamivir. The following sections detail the experimental protocols and comparative performance data for High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) to assist researchers in selecting the most appropriate method for their specific applications.

Experimental Protocols

Detailed methodologies for the three principal analytical techniques are outlined below. These protocols are based on established methods in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method offers high sensitivity and specificity for the quantification of shikimic acid.

  • Sample Preparation:

    • Plant or microbial tissue is ground to a fine powder.[1]

    • Extraction is performed using an acidic solution, such as 0.25N HCl.[1]

    • The extract is then diluted in a solution like 0.1% formic acid for analysis.[1]

    • For wine samples, direct injection is possible after degassing for sparkling varieties.[2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[3][4]

    • Mobile Phase: An isocratic elution with a slightly acidified aqueous solution, such as 0.01 M H2SO4 or a 5 mM solution of H3PO4, is often employed.[2][3]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[3][5]

    • Detection: UV detection at a wavelength of 210 nm or 213 nm is standard.[1][3][5]

    • Column Temperature: The column is often maintained at a constant temperature, for example, 30°C or 65°C, to ensure reproducibility.[2][5]

Spectrophotometry

Spectrophotometric methods are noted for their cost-effectiveness and simplicity, making them suitable for rapid screening.[6][7][8]

  • Principle: These methods are typically based on the derivatization of shikimic acid with periodate (B1199274), which results in the formation of a chromophore that can be measured by absorbance.[6]

  • Sample Preparation:

    • Similar to HPLC, samples are extracted using an acidic solution.

    • The extract is clarified by centrifugation.

  • Assay Protocol:

    • An aliquot of the sample extract is mixed with a periodate reagent (e.g., a solution of periodic acid and sodium meta-periodate).[1][9]

    • The mixture is incubated to allow for the oxidation of shikimic acid.[1]

    • A strong base, such as NaOH, is added to generate the chromophore, and a stabilizing agent like sodium sulfite (B76179) is also added.[1][9]

    • The absorbance of the resulting solution is measured immediately at approximately 380-382 nm.[1][6][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity and is a powerful tool for the quantitative analysis of shikimic acid, especially in complex matrices.[11][12]

  • Sample Preparation and Derivatization:

    • Extraction is performed using a suitable solvent.

    • The extract is dried, and the shikimic acid is derivatized to increase its volatility for GC analysis. A common derivatization agent is a silylating reagent to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A capillary column suitable for separating organic acids is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection Mode: Splitless injection is common for trace analysis.

    • Temperature Program: A temperature gradient is employed to separate the analytes.

    • Mass Spectrometry: The analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analyte.[11][12]

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance parameters for the different analytical methods used for shikimic acid quantification.

Parameter HPLC Spectrophotometry GC-MS
Specificity High; separates shikimic acid from interfering compounds.[6][7]Moderate; can be susceptible to interference from other alicyclic hydroxy acids like quinic acid.[1][6]Very High; provides structural information for definitive identification.[11][12]
Linearity Range Typically wide, e.g., 1 to 300 mg/L in wine analysis.[2]Generally narrower compared to HPLC.[6][7][8]Good linearity has been reported.[12]
Limit of Detection (LOD) Generally low, providing good sensitivity.Narrower detection limit compared to HPLC in some studies, though less sensitive overall.[6][7][8]Very low, offering high sensitivity.[11]
Limit of Quantification (LOQ) Low, allowing for accurate quantification of small amounts.Higher than HPLC, limiting its use for trace analysis.Very low, suitable for trace quantification.
Precision (RSD%) High precision with RSD values typically below 5%.Reproducibility can be around 5%.[11]High precision and reproducibility are achievable.[12]
Accuracy/Recovery High accuracy with recovery rates often between 98.3% and 103%.[3][13]Can be affected by matrix interferences.Good recovery rates have been reported.[12]
Cost Higher initial instrument cost and ongoing solvent costs.[6][7][8]Low cost, both for instrumentation and reagents.[6][7][8]High initial instrument cost and maintenance expenses.
Simplicity/Speed Moderately complex, requires skilled operators; analysis time per sample can be several minutes.[6][7][8]Simple and rapid, suitable for high-throughput screening.[6][7][8][14]Complex sample preparation (derivatization); longer analysis times.[11]

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the typical workflow for the cross-validation of two different analytical methods.

G cluster_2 Cross-Validation A_Val Full Method Validation A_SOP Standard Operating Procedure (SOP) A_Val->A_SOP A_Data Analysis of Validation Samples A_SOP->A_Data Comp Comparative Analysis of Results A_Data->Comp B_Val Full Method Validation B_SOP Standard Operating Procedure (SOP) B_Val->B_SOP B_Data Analysis of Validation Samples B_SOP->B_Data B_Data->Comp Stat Statistical Evaluation (e.g., Bland-Altman, t-test) Comp->Stat Report Cross-Validation Report Stat->Report

Caption: Workflow for the cross-validation of two analytical methods.

Relationships Between Analytical Method Validation Parameters

This diagram shows the logical connections between key parameters in analytical method validation.

G Accuracy Accuracy Linearity Linearity & Range Accuracy->Linearity depends on Robustness Robustness Accuracy->Robustness tested for Precision Precision Precision->Linearity affects Precision->Robustness tested for Specificity Specificity Specificity->Accuracy ensures Specificity->Precision improves LOQ Limit of Quantification (LOQ) Linearity->LOQ defines lower limit Linearity->Robustness tested for LOD Limit of Detection (LOD) LOQ->LOD >

Caption: Interrelationships of analytical method validation parameters.

References

A Comparative Guide to Engineered Strains for Optimal Shikimic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shikimic acid is a valuable chiral precursor, most notably for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®).[1][2][3][4] Traditionally extracted from the seeds of Chinese star anise (Illicium verum), microbial fermentation using metabolically engineered strains, particularly Escherichia coli, has emerged as a more sustainable and scalable alternative.[4][5] This guide provides a comparative analysis of prominent engineered E. coli strains, focusing on their production metrics, the genetic strategies employed, and the experimental protocols for their evaluation.

Metabolic Engineering Strategies for Enhanced Shikimic Acid Production

The core of producing shikimic acid in E. coli lies in strategically modifying its native aromatic amino acid biosynthesis pathway.[1] The primary goals of these modifications are to increase the flux of carbon towards shikimic acid and to prevent its further conversion to downstream products.[1][5]

Key strategies include:

  • Blocking Downstream Pathways: To accumulate shikimic acid, the genes encoding shikimate kinases (aroK and aroL), which convert shikimic acid to shikimate-3-phosphate, are typically deleted or repressed.[6][7][8]

  • Increasing Precursor Availability: The biosynthesis of shikimic acid begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[7][9] Engineering strategies focus on enhancing the intracellular pools of these precursors. This is often achieved by:

  • Overcoming Feedback Inhibition: The first committed step in the pathway, catalyzed by DAHP synthase (encoded by aroG, aroF, and aroH), is subject to feedback inhibition by aromatic amino acids.[7] Using feedback-resistant variants of these enzymes is a common tactic to maintain a high carbon flux into the pathway.[7][10]

  • Overexpression of Pathway Enzymes: Increasing the expression of key enzymes in the shikimate pathway, such as DAHP synthase (aroG), 3-dehydroquinate (B1236863) synthase (aroB), and shikimate dehydrogenase (aroE), helps to pull the metabolic flux towards the desired product.[6][7]

Performance Comparison of Engineered E. coli Strains

The following table summarizes the performance of several engineered E. coli strains developed for shikimic acid production, highlighting the impact of different genetic modifications and fermentation strategies.

StrainKey Genetic ModificationsCultivation MethodTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli BW25113 derivative ΔaroK, ΔaroL, co-expression of aroG, aroB, tktA, aroEShake flask with sorbitol feed1.077--[6]
E. coli SA09 Ten key gene modifications, ΔyqhD, mutant aroE30-L Fed-batch126.40.502.63[11]
E. coli dSA10 Modified glucose uptake, fusion DHD-SDH, repressed aroK, QS circuits5-L Fed-batch60.310.30~0.94[7]
Engineered E. coli PTS inactivation, other modificationsFed-batch60-2.45[12]
E. coli PB12.SA22 derivative PTS⁻, aroK⁻, aroL⁻, aroGfbr, tktA, aroB, aroDBatchup to 710.35 (mol/mol)-[9]

Visualizing the Metabolic Pathway and Experimental Workflow

Engineered Shikimate Pathway in E. coli

The diagram below illustrates the central metabolic routes and key engineering interventions for directing carbon flow from glucose to shikimic acid. Overexpressed enzymes are highlighted, and blocked pathways are indicated.

Shikimate_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Engineered Shikimate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P E4P Erythrose-4-P G6P->E4P   Pentose   Phosphate   Pathway (+tktA) PEP Phosphoenolpyruvate G6P->PEP Glycolysis DAHP DAHP Pyruvate Pyruvate PEP->Pyruvate PEP->DAHP aroGfbr DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimic Acid DHS->Shikimate aroE S3P Shikimate-3-P Shikimate->S3P aroK, aroL Chorismate Chorismate S3P->Chorismate

Core metabolic engineering strategy for shikimic acid production in E. coli.
General Experimental Workflow for Strain Benchmarking

This workflow outlines the typical procedure for comparing the performance of different engineered strains, from initial cultivation to final product analysis.

Experimental_Workflow cluster_cultivation 1. Cultivation cluster_monitoring 2. Process Monitoring cluster_analysis 3. Product Analysis cluster_evaluation 4. Performance Evaluation A Strain Revival & Pre-culture B Inoculation of Bioreactor A->B C Controlled Fermentation (Batch / Fed-Batch) B->C D Sampling at Time Intervals C->D E Measure OD600 (Cell Growth) D->E F Measure Substrate (e.g., Glucose) D->F G Centrifugation (Separate Cells & Supernatant) F->G H Supernatant Analysis (HPLC) G->H I Quantify Shikimic Acid & Byproducts H->I J Calculate Titer, Yield, & Productivity I->J K Comparative Analysis of Strains J->K

Standard workflow for benchmarking engineered microbial strains.

Experimental Protocols

General Fed-Batch Fermentation Protocol

This protocol is a generalized procedure based on common practices for high-density cultivation of E. coli for shikimic acid production.

a. Media Preparation:

  • Seed Medium (per liter): 20 g Tryptone, 10 g Yeast Extract, 10 g NaCl.

  • Initial Batch Medium (per liter): 20 g Glucose, 10 g Yeast Extract, 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 7 g K₂HPO₄, 1.5 g MgSO₄·7H₂O, 1.5 g Sodium Citrate, 10 mL trace metal solution.

  • Feeding Medium: 500 g/L Glucose solution, 200 g/L Yeast Extract solution.

b. Pre-culture:

  • Inoculate a single colony of the engineered strain into 10 mL of seed medium with appropriate antibiotics.

  • Incubate at 37°C with shaking at 220 rpm for 8-10 hours.

  • Transfer the seed culture to 200 mL of fresh seed medium in a 1 L flask and incubate under the same conditions overnight.

c. Bioreactor Cultivation:

  • Inoculate a 5 L bioreactor containing 3 L of initial batch medium with the overnight pre-culture to an initial OD₆₀₀ of ~0.2.

  • Maintain fermentation conditions at 37°C, pH 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 20% by adjusting agitation (300-800 rpm) and aeration.

  • After the initial glucose is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase.

  • Feed the glucose and yeast extract solutions at a controlled rate to maintain a low glucose concentration in the bioreactor, preventing overflow metabolism.

  • Collect samples periodically to monitor cell density, substrate consumption, and product formation.

  • Continue fermentation for 48-72 hours or until productivity plateaus.

Shikimic Acid Quantification via HPLC

a. Sample Preparation:

  • Collect 1 mL of fermentation broth.

  • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 0.1% Phosphoric acid in water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.[13]

  • Injection Volume: 10 µL.

c. Quantification:

  • Prepare a standard curve using pure shikimic acid standards of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 g/L).

  • Run the prepared samples and standards on the HPLC system.

  • Calculate the concentration of shikimic acid in the samples by comparing the peak area to the standard curve.

References

The Quest for a Key Antiviral Precursor: A Comparative Cost-Benefit Analysis of Shikimic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective production of shikimic acid, a crucial precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®), is of paramount importance. This guide provides a comprehensive comparative analysis of the primary methods for shikimic acid production: plant extraction, microbial fermentation, and chemical synthesis. We will delve into a cost-benefit analysis, present detailed experimental protocols, and visualize key biological pathways to aid in informed decision-making for its acquisition.

Shikimic acid is a vital chiral building block in the pharmaceutical industry.[1][2] Historically, the primary source of this valuable compound has been the extraction from the seeds of the Chinese star anise (Illicium verum).[2][3] However, reliance on this botanical source is fraught with challenges, including supply chain vulnerabilities and price volatility.[4][5] These challenges have spurred the development of alternative production methods, namely microbial fermentation and chemical synthesis. This guide will objectively compare these methods based on yield, cost-effectiveness, and environmental impact, supported by available data.

At a Glance: Comparing Production Methods

The choice of production method for shikimic acid hinges on a trade-off between yield, cost, scalability, and environmental impact. Below is a summary of the key quantitative data for each method.

Production MethodSource/OrganismYieldReported Titer/ConcentrationKey AdvantagesKey Disadvantages
Plant Extraction Illicium verum (Star Anise)3-7% (w/w)[2][6]Not ApplicableEstablished technology, direct extraction of the natural product.Supply chain vulnerability, price volatility, lengthy cultivation time, geographical limitations.[4][7]
Illicium griffithii12-18% (w/w)[4]Not ApplicableHigher yield compared to I. verum.Limited geographical availability.
Liquidambar styraciflua (Sweetgum)~1.5% (w/w)[2]Not ApplicableAbundant in North America.Low yield.
Microbial Fermentation Escherichia coli (Engineered Strains)Up to 0.42 mol/mol glucose[3]Up to 101 g/L[8]High yield, scalability, use of renewable feedstocks, environmentally friendly.[9]Requires significant metabolic engineering, potential for byproduct formation.[3]
Corynebacterium glutamicum (Engineered Strains)--GRAS (Generally Recognized As Safe) organism.Lower reported titers compared to E. coli.
Bacillus megaterium (Engineered Strains)--Potential for high-yield production.Less commonly used than E. coli.
Chemical Synthesis Various≤15% (overall yield)[10]Not ApplicableIndependent of natural resources.Complex multi-step process, high cost, significant environmental pollution, low yield.[7][11]

In-Depth Analysis of Production Methods

Plant Extraction: The Traditional Route

Extraction from botanical sources, primarily star anise, has been the conventional method for obtaining shikimic acid. The process typically involves grinding the dried plant material, followed by solvent extraction and purification.

Cost-Benefit Analysis:

  • Cost: The price of shikimic acid from plant sources can fluctuate significantly, ranging from US

    45.00toUS45.00 to US45.00toUS
    1000.00 per kg depending on demand and the availability of star anise.[4] The cost is heavily influenced by the raw material price, which is subject to geopolitical factors and agricultural uncertainties.[4] Alternative botanical sources like Vietnamese star anise derivatives can command a 25-40% price premium.[12]

  • Benefits: The technology for plant extraction is well-established. It directly yields the desired natural enantiomer of shikimic acid.

  • Drawbacks: The major drawbacks are the unreliable supply chain and price volatility.[5] The cultivation of star anise is geographically limited and has a long maturation period.[7] The extraction process can also be labor-intensive and may involve the use of large quantities of organic solvents.

Microbial Fermentation: The Biotechnological Powerhouse

Metabolically engineered microorganisms, particularly Escherichia coli, have emerged as a highly promising alternative for shikimic acid production. This method involves genetically modifying bacteria to overproduce and accumulate shikimic acid from simple carbon sources like glucose.

Cost-Benefit Analysis:

  • Cost: While a precise, universal cost is difficult to pinpoint due to proprietary technologies, the use of inexpensive and readily available feedstocks like glucose suggests a potentially lower and more stable production cost compared to plant extraction.[13] Preliminary economic analyses of fermentation processes indicate that operating costs are dependent on factors like plant capacity and the mode of processing.[13]

  • Benefits: Microbial fermentation offers several advantages, including high yields, scalability, and the use of renewable resources.[9] Production is not subject to the geographical and seasonal limitations of plant sources. The process is also considered more environmentally friendly.[9]

  • Drawbacks: This method requires extensive metabolic engineering of the microbial strains to channel the metabolic flux towards shikimic acid and to prevent its conversion into downstream products.[3] The formation of byproducts can complicate the purification process.[3]

Chemical Synthesis: The Last Resort

While total chemical synthesis of shikimic acid is possible, it is generally not considered a commercially viable option.

Cost-Benefit Analysis:

  • Cost: The multi-step nature of the chemical synthesis, often involving expensive reagents and catalysts, leads to a high production cost.[7]

  • Benefits: This method offers complete independence from natural resources.

  • Drawbacks: Chemical synthesis routes are often complex, resulting in low overall yields (≤15%).[10] Furthermore, these processes can generate significant chemical waste, leading to a substantial environmental footprint.[11]

Experimental Protocols

Protocol 1: Extraction of Shikimic Acid from Illicium verum (Star Anise)

This protocol is based on a rapid extraction method using pressurized hot water.[14]

Materials:

Procedure:

  • Place approximately 20 g of ground star anise into the filter holder of an espresso machine.

  • Perform a pressurized hot water extraction for approximately 2 minutes.

  • Repeat the extraction with a fresh 20 g sample of star anise.

  • Combine the aqueous extracts and add 20 g of silica gel.

  • Evaporate the mixture to dryness under reduced pressure.

  • Wash the resulting solid with dichloromethane and then with ethyl acetate to remove impurities.

  • Extract the shikimic acid from the solid using a 10% acetic acid solution in ethyl acetate.

  • Evaporate the solvent from the extract to obtain a crude solid.

  • Wash the crude solid with dichloromethane and dry to yield shikimic acid as an off-white solid.

  • The purity of the obtained shikimic acid can be verified by ¹H and ¹³C NMR spectroscopy.

Protocol 2: Fed-Batch Fermentation of Engineered E. coli for Shikimic Acid Production

This protocol is a generalized procedure based on fed-batch fermentation strategies for high-titer shikimic acid production in engineered E. coli.[8][15]

Materials and Equipment:

  • Engineered E. coli strain overproducing shikimic acid

  • Seed medium (e.g., Luria-Bertani broth)

  • Fermentation medium (containing glucose, yeast extract, tryptone, salts, and trace metals)[8]

  • 5 L bioreactor with controls for temperature, pH, and dissolved oxygen

  • Feeding solution (concentrated glucose and yeast extract)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a flask containing seed medium. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a suitable level (e.g., 0.6-0.8).

  • Bioreactor Inoculation: Transfer the seed culture to a 5 L bioreactor containing 3 L of fermentation medium.

  • Batch Phase: Maintain the culture at 37°C with controlled pH (e.g., 7.0, maintained with ammonia) and dissolved oxygen (e.g., >20%, maintained by adjusting agitation and aeration).

  • Fed-Batch Phase: Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in dissolved oxygen), initiate the fed-batch phase by continuously or intermittently feeding a concentrated solution of glucose and yeast extract. The feeding rate should be controlled to maintain a low glucose concentration in the fermenter, which can help to reduce the formation of inhibitory byproducts like acetate.

  • Monitoring: Regularly monitor cell growth (OD600), glucose concentration, and shikimic acid concentration using appropriate analytical methods (e.g., HPLC).

  • Harvesting: Continue the fermentation for a predetermined period (e.g., 48-72 hours) or until the shikimic acid production rate ceases. Harvest the culture broth for downstream processing and purification of shikimic acid.

Visualizing the Pathway to Production

To achieve high yields of shikimic acid through microbial fermentation, it is crucial to understand and manipulate the underlying metabolic pathways. The following diagram illustrates the shikimate pathway in E. coli and highlights key metabolic engineering strategies.

Shikimate_Pathway cluster_central_metabolism Central Carbon Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_aromatic_amino_acids Aromatic Amino Acid Biosynthesis cluster_engineering Metabolic Engineering Strategies Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP aroG, aroF, aroH (DAHP synthase) E4P->DAHP aroG, aroF, aroH (DAHP synthase) DHQ 3-dehydroquinate (DHQ) DAHP->DHQ aroB (DHQ synthase) DHS 3-dehydroshikimate (DHS) DHQ->DHS aroD (DHQ dehydratase) Shikimate Shikimic Acid DHS->Shikimate aroE (Shikimate dehydrogenase) S3P Shikimate-3-phosphate Shikimate->S3P aroK, aroL (Shikimate kinase) Chorismate Chorismate S3P->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA Overexpress_tktA Overexpress tktA (↑ E4P) Overexpress_tktA->E4P Overexpress_ppsA Overexpress ppsA (↑ PEP) Overexpress_ppsA->PEP Feedback_resistant_aroG Feedback-resistant aroG Feedback_resistant_aroG->DAHP Block_aroK_aroL Block aroK, aroL (Shikimate kinase) Block_aroK_aroL->S3P

Caption: Metabolic engineering strategies in E. coli to enhance shikimic acid production.

Conclusion

The production of shikimic acid presents a classic case of balancing traditional and modern biotechnological approaches. While plant extraction from star anise remains a significant source, its inherent limitations in supply and cost stability have paved the way for microbial fermentation to become a highly competitive and sustainable alternative. The continuous improvement of engineered microbial strains promises even higher yields and cost-effectiveness in the future. Chemical synthesis, due to its complexity, low yield, and environmental concerns, remains a less favorable option for large-scale production.

For researchers and drug development professionals, the choice of sourcing shikimic acid will depend on a variety of factors including scale, cost considerations, and supply chain security. Microbial fermentation, with its potential for high-titer production from renewable feedstocks, represents a robust and increasingly attractive strategy to meet the global demand for this critical pharmaceutical precursor.

References

A Comparative Guide to Shikimic Acid Sourcing: Environmental Impact and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of plant-derived versus microbial-produced shikimic acid, supported by experimental data and detailed protocols to inform sustainable sourcing strategies.

Shikimic acid, a key precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®), has traditionally been extracted from the seeds of the Chinese star anise (Illicium verum). However, with growing demand and concerns over supply chain stability and environmental impact, microbial fermentation has emerged as a promising alternative. This guide provides a comprehensive comparison of these two primary sources, focusing on their environmental footprint, supported by available quantitative data and detailed experimental protocols.

At a Glance: Environmental Impact Comparison

The following table summarizes the key environmental considerations associated with each shikimic acid production method. While a direct, comprehensive life-cycle assessment (LCA) comparing the two sources is not yet publicly available, existing data allows for a qualitative and partially quantitative comparison.

Environmental MetricPlant Extraction (from Illicium verum)Microbial Fermentation (engineered E. coli)Chemical Synthesis
Raw Material Renewable (Star Anise) but geographically limited and subject to agricultural variables.Renewable (e.g., corn-derived glucose, agricultural residues).[1]Fossil fuel-based, non-renewable.
Land Use Requires significant agricultural land for cultivation.Lower land footprint, especially when using agricultural waste streams.[1]Minimal direct land use.
Energy Consumption Moderate to high, depending on the extraction method (e.g., heating for Soxhlet or hot water extraction).High, due to sterilization, temperature control, and aeration during fermentation.[2]High, often requiring harsh reaction conditions.
Solvent Usage Significant use of solvents like ethanol, methanol (B129727), or water.[3] Recovery and reuse are possible but can be energy-intensive.[4][5]Primarily water-based medium. Solvents may be used in downstream purification.Often involves hazardous organic solvents.[6]
Waste Generation Generates solid plant waste and solvent waste.Produces biomass waste and wastewater requiring treatment.[2]Can produce significant hazardous chemical waste.[6]
Yield Typically 3-7% from dried star anise.[7]High yields are achievable with metabolically engineered strains (e.g., up to 101 g/L).Generally low yields.[6]
Carbon Footprint Varies based on agricultural practices and extraction efficiency.Dependent on the carbon source and energy inputs for fermentation. LCA on corn-derived glucose shows a global warming potential that can be higher than using corn stover.[1]High, due to reliance on petrochemicals.

Experimental Protocols: A Closer Look

To provide a practical understanding of the processes involved, this section details representative experimental protocols for both plant extraction and microbial fermentation of shikimic acid.

Plant Extraction: Hot Water Extraction from Illicium verum

Hot water extraction is considered a greener alternative to solvent-based methods.[3]

Methodology:

  • Preparation of Plant Material: Dried fruits of Illicium verum are ground into a fine powder (particle size of 355-600 µm is often optimal).[3]

  • Extraction: The powdered star anise is subjected to hot water extraction. Optimal conditions can be achieved at temperatures between 120-200°C under pressure (around 15 MPa).[3] For a rapid extraction, temperatures of 120°C or higher can yield high recoveries in as little as 5 minutes.[8]

  • Filtration: The aqueous extract is filtered to remove solid plant material.

  • Purification:

    • The filtrate can be passed through an anion exchange column.

    • The column is washed with water to remove impurities.

    • Shikimic acid is then eluted with an acidic solution (e.g., 25% aqueous acetic acid).[3]

  • Crystallization: The eluate is concentrated, and pure shikimic acid is obtained by recrystallization from a suitable solvent system, such as a mixture of methanol and toluene (B28343) or ethyl acetate.[3]

Microbial Fermentation: Fed-Batch Cultivation of Engineered E. coli

Metabolically engineered Escherichia coli is a common host for high-yield shikimic acid production.[7][9]

Methodology:

  • Strain and Pre-culture Preparation: A genetically engineered E. coli strain with upregulated shikimate pathway genes and blocked downstream pathways is used.[10][11] A single colony is inoculated into a seed medium and incubated.

  • Fermentation:

    • The pre-culture is transferred to a fermenter containing a defined fermentation medium. The medium typically includes a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.[12]

    • The fermentation is carried out under controlled conditions of temperature (e.g., 37°C), pH, and dissolved oxygen.[12]

    • A fed-batch strategy is employed, where a concentrated feed solution containing the carbon source is added to the fermenter to maintain a high cell density and productivity.[13]

  • Harvesting: The fermentation broth is harvested after a specific duration (e.g., 64 hours), at which point a high titer of shikimic acid has accumulated.[12]

  • Purification:

    • The broth is centrifuged to separate the bacterial cells.

    • The supernatant containing shikimic acid undergoes purification, which may involve liquid-liquid extraction with an alcohol solution, followed by crystallization.[1] Ion exchange chromatography can also be used for purification.

Visualizing the Processes

To further clarify the methodologies, the following diagrams illustrate the experimental workflows and the underlying biochemical pathway.

Experimental_Workflow_Plant_Extraction Workflow for Shikimic Acid Extraction from Illicium verum cluster_preparation Preparation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product start Dried Illicium verum fruits grinding Grinding (355-600 µm) start->grinding extraction Hot Water Extraction (120-200°C, 15 MPa) grinding->extraction filtration Filtration extraction->filtration ion_exchange Anion Exchange Chromatography filtration->ion_exchange elution Elution with Aqueous Acetic Acid ion_exchange->elution crystallization Recrystallization elution->crystallization end Pure Shikimic Acid crystallization->end

Caption: Workflow for Shikimic Acid Extraction from Illicium verum.

Experimental_Workflow_Microbial_Fermentation Workflow for Microbial Production of Shikimic Acid cluster_preparation Preparation cluster_fermentation Fermentation cluster_purification Purification cluster_product Final Product strain Engineered E. coli Strain preculture Pre-culture in Seed Medium strain->preculture fermentation Fed-Batch Fermentation (Controlled Temp, pH, DO) preculture->fermentation harvesting Harvesting of Fermentation Broth fermentation->harvesting centrifugation Centrifugation harvesting->centrifugation purification_steps Downstream Processing (e.g., Extraction, Chromatography) centrifugation->purification_steps crystallization Crystallization purification_steps->crystallization end Pure Shikimic Acid crystallization->end

Caption: Workflow for Microbial Production of Shikimic Acid.

Shikimate_Pathway Shikimic Acid Biosynthesis Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P aroK, aroL EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids

Caption: Shikimic Acid Biosynthesis Pathway.

Conclusion

The choice between plant extraction and microbial fermentation for sourcing shikimic acid involves a trade-off between various environmental and practical factors. Plant extraction, particularly from Illicium verum, relies on a potentially volatile agricultural supply chain and can be resource-intensive. Greener extraction methods using hot water can mitigate some of the environmental concerns associated with traditional solvent use.

Microbial fermentation offers a more controlled and potentially more sustainable alternative, especially when utilizing waste streams as feedstock. However, the energy intensity of large-scale fermentation and the environmental impact of downstream processing are significant considerations. As metabolic engineering and bioprocess optimization continue to advance, the environmental and economic viability of microbial shikimic acid production is expected to further improve, positioning it as a strong competitor to traditional plant-based sourcing. Researchers and drug development professionals should carefully weigh these factors when making sourcing decisions to align with sustainability goals and ensure a stable supply of this critical pharmaceutical precursor.

References

Comparative Analysis of Novel Shikimic Acid Derivatives: Structure-Activity Relationship Studies in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two promising classes of novel shikimic acid derivatives reveals distinct structure-activity relationships crucial for the development of new antimicrobial agents. This guide compares the performance of shikimic acid amide derivatives as inhibitors of Escherichia coli shikimate dehydrogenase (SDH) and shikimic acid ketone derivatives as inhibitors of Mycobacterium tuberculosis. The data presented herein, supported by detailed experimental protocols, provides a valuable resource for researchers in drug discovery and development.

The shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants but absent in mammals, represents a key target for the development of novel antimicrobial agents. Shikimic acid, a central intermediate in this pathway, serves as a versatile scaffold for the design of enzyme inhibitors. This guide focuses on the structure-activity relationships (SAR) of two distinct series of shikimic acid derivatives: amide derivatives targeting shikimate dehydrogenase (SDH), the fourth enzyme in the pathway, and ketone derivatives with antimycobacterial activity.

Performance Comparison of Shikimic Acid Derivatives

The biological activity of two series of novel shikimic acid derivatives was evaluated against their respective targets. The amide derivatives were assessed for their inhibitory activity against E. coli shikimate dehydrogenase (EcSDH), while the ketone derivatives were tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv.

Shikimic Acid Amide Derivatives as Shikimate Dehydrogenase Inhibitors

A series of shikimic acid amide derivatives were synthesized and evaluated as inhibitors of EcSDH. The inhibitory activity was determined as the half-maximal inhibitory concentration (IC50). The results indicate that diamide (B1670390) derivatives generally exhibit greater inhibitory activity than the corresponding monoamides.

Compound IDStructureR GroupIC50 (µM)[1][2]
3a MonoamideBenzyl> 1000
3b Monoamide4-Methylbenzyl> 1000
3c Monoamide4-Methoxybenzyl> 1000
3d Monoamide4-Fluorobenzyl> 1000
4a Diamide1,2-Ethanediamine588
4b Diamide1,3-Propanediamine589
4c Diamide1,4-Butanediamine> 1000
Shikimic Acid Ketone Derivatives as Antimycobacterial Agents

Novel ketone derivatives of shikimic acid were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) was determined to assess their antimycobacterial potency. Several compounds displayed promising activity, with MIC values as low as 4 µg/mL.

Compound IDR1 GroupR2 GroupMIC (µg/mL)
1a PhenylH8
1b 4-MethylphenylH8
1c 4-MethoxyphenylH16
1d 4-FluorophenylH8
1e 4-ChlorophenylH4
1f 4-BromophenylH8
1g 4-(Trifluoromethyl)phenylH8
1h 3-MethoxyphenylH16
1i 2-MethoxyphenylH>128
1j Naphthalen-2-ylH8
1k Thiophen-2-ylH8
1l Thiophen-3-ylH16
1m Furan-2-ylH4
1p PhenylCH34

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

Shikimate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity of the shikimic acid amide derivatives against EcSDH was determined by monitoring the reduction of NADP+ to NADPH at 340 nm using a spectrophotometer.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Shikimic acid (substrate)

  • NADP+ (cofactor)

  • Recombinant E. coli shikimate dehydrogenase (EcSDH)

  • Test compounds (shikimic acid amide derivatives) dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • A reaction mixture containing Tris-HCl buffer, shikimic acid, and NADP+ is prepared in the wells of a 96-well microplate.

  • The test compound at various concentrations is added to the wells.

  • The reaction is initiated by the addition of EcSDH.

  • The increase in absorbance at 340 nm, corresponding to the formation of NADPH, is monitored over time.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The minimum inhibitory concentration (MIC) of the shikimic acid ketone derivatives against Mycobacterium tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a visual determination of bacterial viability.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds (shikimic acid ketone derivatives) dissolved in DMSO

  • Isoniazid (positive control)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 20% Tween 80

Procedure:

  • The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Control wells containing no drug (growth control) and a standard antitubercular drug (isoniazid) are included.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, a mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.

  • The plates are re-incubated for 24-48 hours.

  • The results are determined visually. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing Pathways and Workflows

To further elucidate the experimental processes and structural relationships, the following diagrams were generated using Graphviz.

experimental_workflow_sdh cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Mixture (Buffer, Shikimic Acid, NADP+) add_compounds Add Test Compounds to Microplate Wells prep_compounds Prepare Test Compound Dilutions prep_compounds->add_compounds initiate_reaction Initiate Reaction with EcSDH add_compounds->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calc_rates Calculate Initial Reaction Rates monitor_absorbance->calc_rates calc_inhibition Calculate Percent Inhibition calc_rates->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Experimental Workflow for Shikimate Dehydrogenase Inhibition Assay.

experimental_workflow_maba cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep_compounds Prepare Serial Dilutions of Test Compounds add_inoculum Inoculate Microplate Wells prep_compounds->add_inoculum prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->add_inoculum incubate_plate Incubate at 37°C for 5-7 Days add_inoculum->incubate_plate add_alamar Add Alamar Blue Reagent incubate_plate->add_alamar reincubate Re-incubate for 24-48 Hours add_alamar->reincubate read_mic Visually Determine MIC reincubate->read_mic

Workflow for the Microplate Alamar Blue Assay (MABA).

sar_shikimic_acid_derivatives cluster_core Core Scaffold cluster_amides Amide Derivatives (SDH Inhibitors) cluster_ketones Ketone Derivatives (Antimycobacterial) shikimic_acid Shikimic Acid Core monoamides Monoamides (R = Benzyl, etc.) IC50 > 1000 µM shikimic_acid->monoamides Amidation diamides Diamides (R = Diamine Linker) IC50 = 588-589 µM shikimic_acid->diamides Dimerization & Amidation ketone_core Ketone Moiety at C1 shikimic_acid->ketone_core Modification at C1 r1_sub R1 = Aryl/Heteroaryl (e.g., 4-Cl-Ph, Furan-2-yl) MIC = 4 µg/mL ketone_core->r1_sub Substitution at C3 r2_sub R2 = Alkyl (e.g., CH3) MIC = 4 µg/mL ketone_core->r2_sub Substitution at C6

Structure-Activity Relationship of Shikimic Acid Derivatives.

References

Safety Operating Guide

Proper Disposal of (+)-Shikimic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (+)-Shikimic acid, ensuring compliance and laboratory safety.

Safety and Handling Profile

(+)-Shikimic acid is a white, solid compound.[1] While it is not classified as a hazardous substance according to some safety data sheets (SDS), it may cause skin and serious eye irritation.[2][3] In case of contact, it is advised to rinse the affected area cautiously with water for several minutes.[2][3][4] When handling, personal protective equipment, including protective gloves, eye protection, and appropriate clothing, should be worn to minimize exposure.[1][3] It is also important to avoid generating dust and to ensure adequate ventilation.[1][5]

Physical and Chemical Properties

PropertyValue
Physical State Solid (Crystal - Powder)[1][3]
Appearance White to Almost White[1][3]
Odor Odorless[1]
Melting Point 185°C (decomposition)[3]
Chemical Formula C₇H₁₀O₅[3]
CAS Number 138-59-0[1][2][3][4][6]

Toxicological Data

TestResultSpecies
LD50 (Intraperitoneal) 1 g/kgMouse
TDLo (Oral) 4000 mg/kgMouse
Germ Cell Mutagenicity dlt-mus-orl 3200 mg/kgMouse

Spill and Emergency Procedures

In the event of a spill, the area should be cleared and ventilated. Spilled material should be vacuumed or swept up and placed into a suitable, labeled container for disposal.[5] It is crucial to avoid generating dust during cleanup.[1][5] Contaminated clothing should be removed and washed before reuse.[1][7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2][3] If skin irritation occurs, seek medical advice.[2][3]

Disposal Protocol

The disposal of (+)-shikimic acid must be conducted in accordance with local, regional, and national regulations.[8] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5][8]

Step-by-Step Disposal Guidance:

  • Waste Identification: Identify the waste as (+)-Shikimic acid. Note its physical state (solid).

  • Containerization: Place the waste shikimic acid in a clearly labeled, sealed, and appropriate container for chemical waste.[4][7]

  • Regulatory Consultation: Consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations regarding chemical waste disposal.

  • Waste Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of shikimic acid down the drain or with regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (+)-Shikimic acid.

G A Identify Waste ((+)-Shikimic Acid) B Solid Waste? A->B C Place in Labeled, Sealed Container B->C Yes D Consult Institutional & Local Regulations C->D E Is it classified as hazardous waste? D->E F Arrange for Licensed Hazardous Waste Disposal E->F Yes G Follow Non-Hazardous Waste Disposal Protocol E->G No

Caption: Workflow for the proper disposal of (+)-Shikimic acid.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with (+)-Shikimic acid, offering procedural, step-by-step guidance to ensure operational integrity and laboratory safety.

Immediate Safety and Personal Protective Equipment (PPE)

When handling (+)-Shikimic acid, particularly in its solid, powdered form, adherence to appropriate personal protective equipment protocols is the first line of defense against potential exposure. While generally considered safe, the compound can be an irritant to the skin, eyes, and respiratory tract.[1] The toxicological properties have not been fully investigated, and minimizing exposure is a critical precautionary measure.[2][3]

Recommended Personal Protective Equipment

A risk assessment should always be conducted before handling any chemical. For (+)-Shikimic acid, the following PPE is recommended:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against dust particles and splashes.[3][4][5]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact and potential irritation.[4][6]
Body Protection Laboratory coat or other protective clothing.Minimizes contact with skin and prevents contamination of personal clothing.[3][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Necessary when handling the powder outside of a fume hood or if dust generation is likely, to prevent inhalation.[1][4][6]

Operational Plans: Handling and Experimental Protocols

Proper handling procedures are crucial to prevent contamination and ensure the accuracy of experimental results while maintaining a safe laboratory environment.

General Handling Procedures
  • Ventilation: Always handle (+)-Shikimic acid in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is recommended.[2][3]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3] Remove any contaminated clothing and wash it before reuse.[2][3][4]

  • Storage: Store (+)-Shikimic acid in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be stored away from incompatible substances such as strong oxidizing agents.[3]

  • Spills: In the event of a spill, avoid generating dust.[2][3] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Ensure the area is well-ventilated.[2]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for the preparation of a stock solution of (+)-Shikimic acid, a common procedure in a laboratory setting.

Objective: To safely prepare a stock solution of (+)-Shikimic acid at a desired concentration.

Materials:

  • (+)-Shikimic acid powder

  • Appropriate solvent (e.g., Ethanol, DMSO, DMF, or PBS buffer)

  • Volumetric flask

  • Spatula

  • Analytical balance

  • Weighing paper or boat

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Don the appropriate PPE, including a lab coat, safety goggles, and gloves. Ensure the analytical balance is clean and calibrated.

  • Weighing: Place a clean piece of weighing paper or a weighing boat on the analytical balance and tare it. Carefully use a clean spatula to weigh the desired amount of (+)-Shikimic acid powder.

  • Transfer: Gently transfer the weighed powder into the volumetric flask.

  • Dissolving: Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the powder. Once dissolved, add more solvent until the final desired volume is reached.

  • Storage: Tightly cap the flask and label it clearly with the compound name, concentration, solvent, and date of preparation. For aqueous solutions, it is recommended not to store them for more than one day.[2]

SolventApproximate Solubility
Ethanol~2.5 mg/mL
DMSO~25 mg/mL
DMF~25 mg/mL
PBS (pH 7.2)~10 mg/mL

Data sourced from Cayman Chemical product information.[2]

Emergency and First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. If irritation occurs, seek medical attention.[1][2]
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Solid Waste Disposal
  • Collect unused solid (+)-Shikimic acid and any material contaminated with the powder (e.g., weighing paper, gloves) in a designated and clearly labeled chemical waste container.

  • This container should be kept closed and stored in a safe location until it is collected by a licensed waste management professional.[1]

Liquid Waste Disposal (Aqueous Solutions)

For dilute aqueous solutions of (+)-Shikimic acid that do not contain other hazardous materials (e.g., heavy metals, toxic organic solvents):

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[2]

  • pH Monitoring: Use pH test strips to monitor the neutralization process. Continue adding the base until a neutral pH (approximately 7) is achieved.[2]

  • Disposal: Once neutralized, the solution can be poured down the drain with copious amounts of water, in accordance with local regulations.[4]

Important: Always consult your institution's specific waste disposal guidelines and local regulations before disposing of any chemical waste.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling (+)-Shikimic acid.

PPE_Workflow PPE Selection Workflow for Handling (+)-Shikimic Acid start Start: Plan to handle (+)-Shikimic acid assess_form Is the acid in powdered form? start->assess_form assess_dust Is dust generation likely? (e.g., weighing, transferring) assess_form->assess_dust Yes handle_solution Handling a dilute solution assess_form->handle_solution No ppe_basic Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat assess_dust->ppe_basic No ppe_respirator Add Respiratory Protection: - NIOSH-approved respirator assess_dust->ppe_respirator Yes end Proceed with experiment ppe_basic->end ppe_respirator->ppe_basic handle_solution->ppe_basic

Caption: PPE Selection Workflow for Handling (+)-Shikimic Acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.